molecular formula C9H13NO5S B5193491 butyl 5-(aminosulfonyl)-2-furoate

butyl 5-(aminosulfonyl)-2-furoate

Cat. No.: B5193491
M. Wt: 247.27 g/mol
InChI Key: SJGVTEINXDLOPI-UHFFFAOYSA-N
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Description

Butyl 5-(aminosulfonyl)-2-furoate is a chemical reagent of interest in medicinal chemistry and pharmaceutical research. It features a furan ring, a common scaffold in bioactive molecules, coupled with an aminosulfonyl (sulfonamide) functional group. The sulfonamide group is a key pharmacophore found in many therapeutic agents, including various enzyme inhibitors and diuretics like Bumetanide, which acts on ion transport . The structural elements of this compound suggest potential application as a synthetic intermediate or building block in the development of new small-molecule candidates. Researchers may utilize it to create analogs for probing biochemical pathways or structure-activity relationships (SAR), particularly in the design of compounds that target enzymes or cellular receptors where sulfonamide groups play a critical role. The butyl ester may enhance lipophilicity, potentially improving cell membrane permeability. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 5-sulfamoylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-2-3-6-14-9(11)7-4-5-8(15-7)16(10,12)13/h4-5H,2-3,6H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGVTEINXDLOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(O1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Synthesis Guide: Butyl 5-(aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Butyl 5-(aminosulfonyl)-2-furoate

Executive Summary

This technical guide details the synthesis of This compound , a critical pharmacophore often utilized in the development of carbonic anhydrase inhibitors and diuretic agents (analogous to Furosemide intermediates). The protocol is designed for researchers requiring high-purity intermediates. It prioritizes a convergent synthetic strategy that ensures regioselectivity and minimizes furan ring decomposition, a common pitfall in high-energy electrophilic substitutions on heteroaromatics.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the sensitivity of the furan ring to acid-catalyzed ring opening (polymerization). To mitigate this, the electron-withdrawing ester group is installed before the harsh chlorosulfonation step. This deactivates the ring slightly, stabilizing it against acid hydrolysis while directing the incoming sulfonyl group to the open 5-position via Electrophilic Aromatic Substitution (


).

Strategic Pathway:

  • Esterification: Protection of 2-furoic acid as the butyl ester.

  • Chlorosulfonation: Regioselective introduction of the sulfonyl chloride motif at C5 using chlorosulfonic acid.

  • Aminolysis: Nucleophilic substitution with ammonia to yield the target sulfonamide.

Reaction Scheme Visualization

SynthesisPath Start 2-Furoic Acid (Starting Material) Step1 Butyl 2-furoate (Lipophilic Intermediate) Start->Step1 n-Butanol, H+, Reflux (-H2O) Step2 Butyl 5-(chlorosulfonyl)-2-furoate (Electrophilic Intermediate) Step1->Step2 ClSO3H, 0°C (Chlorosulfonation) Target This compound (Target Compound) Step2->Target NH4OH or NH3(g) (Aminolysis)

Figure 1: Linear synthetic pathway prioritizing furan ring stability via early-stage esterification.

Detailed Experimental Protocols
Step 1: Synthesis of Butyl 2-furoate

Objective: Convert the polar acid to a lipophilic ester to facilitate downstream processing and stabilize the furan ring.

  • Reagents: 2-Furoic acid (1.0 eq), n-Butanol (Excess, solvent/reactant),

    
     (Cat.), Toluene (Optional, for azeotrope).
    
  • Mechanism: Acid-catalyzed Fischer esterification.

Protocol:

  • Charge a 500 mL round-bottom flask (RBF) with 2-furoic acid (50.0 g, 0.446 mol) .

  • Add n-butanol (200 mL) and concentrated sulfuric acid (2.0 mL) .

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reflux the mixture vigorously (

    
    ) until water collection ceases (approx. 4–6 hours).
    
  • Work-up: Cool to room temperature (RT). Wash the organic layer with saturated

    
     (
    
    
    
    ) to remove unreacted acid, followed by brine.
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distillation under vacuum (bp ~95–100°C at 10 mmHg) or use directly if purity >98% by GC.

ParameterSpecification
Appearance Colorless to pale yellow oil
Yield 85–92%
Key Risk Incomplete water removal shifts equilibrium back to the acid.
Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at the 5-position. Scientific Rationale: The 2-ester group directs the electrophile to the 5-position (alpha to the oxygen, less sterically hindered, and electronically favored over the 3/4 positions). Low temperature is mandatory to prevent furan decomposition.

  • Reagents: Butyl 2-furoate (1.0 eq), Chlorosulfonic acid (

    
    , 3.0–4.0 eq).
    

Protocol:

  • Place chlorosulfonic acid (118 g, 1.0 mol) in a dry 3-neck RBF equipped with a thermometer, addition funnel, and a

    
     drying tube.
    
  • Cool the acid to 0–5°C using an ice-salt bath.

  • Add butyl 2-furoate (42.0 g, 0.25 mol) dropwise over 60 minutes.

    • Critical Control Point: Do not allow the internal temperature to exceed 10°C. Exotherms can trigger furan polymerization (black tar formation).

  • After addition, allow the mixture to warm to RT and stir for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The product will separate as an oil or low-melting solid.

  • Extraction: Extract immediately with Dichloromethane (DCM,

    
    ) .
    
  • Wash the DCM layer with cold water (

    
    ) and cold brine.
    
  • Dry over

    
     and concentrate at low temperature (<30°C) to avoid thermal decomposition.
    
ParameterSpecification
Appearance Viscous yellow oil or semi-solid
Stability Unstable to moisture; process immediately to Step 3.
Yield 70–80%
Step 3: Aminolysis to this compound

Objective: Convert the sulfonyl chloride to the sulfonamide.

  • Reagents: Butyl 5-(chlorosulfonyl)-2-furoate (from Step 2), Ammonium hydroxide (28%

    
    , Excess) or 
    
    
    
    gas, Acetone or THF (Solvent).

Protocol:

  • Dissolve the crude sulfonyl chloride (approx. 0.20 mol) in acetone (150 mL) .

  • Cool the solution to 0°C .

  • Add concentrated ammonium hydroxide (50 mL) dropwise, or bubble anhydrous ammonia gas through the solution for 30 minutes.

    • Observation: A white precipitate (Ammonium Chloride) will form.

  • Stir at RT for 1 hour.

  • Work-up: Evaporate the acetone under reduced pressure.

  • Resuspend the residue in ethyl acetate (

    
    ) and water (
    
    
    
    ).
  • Separate the organic layer, wash with 1N HCl (to remove excess ammonia), then brine.

  • Crystallization: Concentrate the organic layer to approx. 50 mL and add Hexane/Heptane to induce crystallization.

  • Filter the white solid and dry under vacuum.

Analytical Characterization & Specifications

To ensure the integrity of the synthesized compound, the following data profile should be matched.

TechniqueExpected Signal / Characteristic
Appearance White to off-white crystalline solid.

NMR (DMSO-

)

0.9 (t, 3H,

), 1.4 (m, 2H,

), 1.7 (m, 2H,

), 4.3 (t, 2H,

), 7.1 (d, 1H, Furan-H3), 7.5 (d, 1H, Furan-H4), 7.8 (s, 2H,

, exchangeable).
MS (ESI)

calc. 248.27; expect 248.1 or

.
Purity (HPLC)

(Area under curve).
Safety & Hazard Mitigation
  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water to release HCl gas. All glassware must be bone-dry. Quenching must be done on ice with proper ventilation.

  • Furan Sensitivity: Furan rings are acid-sensitive. While the ester stabilizes the ring, prolonged exposure to strong acid at high temperatures will cause degradation. Adhere strictly to the temperature limits (<10°C during addition).

  • Ammonia: Use in a fume hood to avoid inhalation of vapors.

References
  • National Institutes of Health (PubChem). Butyl 2-furoate | C9H12O3 | CID 11409. [Link]

  • Organic Syntheses. 2-Furoic Acid Synthesis and General Furan Chemistry. Org. Synth. 1927, 7, 40. [Link]

  • Google Patents.
  • American Chemical Society (ACS). Sulfonated Furoates as Surfactants. ACS Sustainable Chem. Eng. 2022. [Link]

Technical Monograph: Butyl 5-(aminosulfonyl)-2-furoate

[1]

Executive Summary

Butyl 5-(aminosulfonyl)-2-furoate is a specialized sulfonamide derivative belonging to the class of furoic acid esters .[1][2] Structurally, it consists of a furan heteroaromatic ring substituted at the 2-position with a butyl ester group and at the 5-position with a primary sulfonamide moiety.[1]

This compound is primarily utilized in medicinal chemistry as a lipophilic precursor or intermediate for Carbonic Anhydrase Inhibitors (CAIs) and as a building block in the synthesis of sulfonamide-based pharmacophores.[1] While less common than its ethyl ester analog (CAS 87299-64-7), the butyl ester variant offers distinct pharmacokinetic properties, specifically enhanced lipophilicity, which influences membrane permeability and bioavailability in early-stage drug discovery.

Physicochemical Profile

The following data characterizes the butyl ester derivative, with specific reference to its parent acid, 5-sulfamoyl-2-furoic acid (CAS 98027-63-5) , for property extrapolation where direct experimental data is proprietary.

Table 1: Chemical Identity & Properties
PropertySpecification
Systematic Name Butyl 5-sulfamoylfuran-2-carboxylate
Parent Acid CAS (5-Sulfamoyl-2-furoic acid)
Molecular Formula C₉H₁₃NO₅S
Molecular Weight 247.27 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
LogP (Predicted) ~1.8 – 2.2 (Higher lipophilicity than parent acid)
pKa (Sulfonamide) ~10.0 (Weakly acidic proton on -SO₂NH₂)
Melting Point Predicted range:[1][2][3] 115–125 °C (Based on ethyl ester analogs)

Synthetic Routes & Manufacturing[1][2]

The synthesis of this compound typically proceeds via the esterification of the parent acid or the chlorosulfonation of butyl 2-furoate. The most robust pathway for high-purity synthesis is the Fischer Esterification or the Acyl Chloride Method .[1]

Synthesis Workflow (Graphviz Visualization)

SynthesisPathwayStart5-Sulfamoyl-2-furoic Acid(CAS 98027-63-5)InterAcid ChlorideIntermediateStart->InterActivationReflux, 2hReagent1SOCl2(Thionyl Chloride)Reagent1->InterProductThis compoundInter->ProductEsterification0°C -> RTReagent2n-Butanol(Excess)Reagent2->Product

Figure 1: Step-wise synthesis via acid chloride activation, ensuring high yield and purity.

Detailed Protocol: Acid Chloride Route

This method is preferred over direct Fischer esterification to avoid equilibrium limitations and maximize yield.

  • Activation: Suspend 10.0 g of 5-sulfamoyl-2-furoic acid in 50 mL of anhydrous toluene.

  • Chlorination: Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise. Add a catalytic amount of DMF (0.1 mL).[1]

  • Reaction: Reflux the mixture for 2–3 hours until gas evolution (HCl, SO₂) ceases and the solution becomes clear.

  • Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride solid.

  • Esterification: Dissolve the residue in 30 mL of anhydrous THF. Cool to 0°C.[1]

  • Addition: Slowly add 2.0 equivalents of n-butanol mixed with 1.1 equivalents of triethylamine (base scavenger).

  • Work-up: Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and wash with brine.[1]

  • Purification: Recrystallize from ethanol/hexane to yield the pure butyl ester.

Reactivity & Stability Profile

Understanding the reactivity of this compound is critical for its handling in formulation and biological testing.

Hydrolytic Stability

The butyl ester linkage is susceptible to hydrolysis under extreme pH conditions, reverting to the parent acid.[1]

  • Acidic Conditions (pH < 2): Slow hydrolysis.[1]

  • Basic Conditions (pH > 10): Rapid saponification yielding 5-sulfamoyl-2-furoate anion and butanol.[1]

Sulfonamide Reactivity

The primary sulfonamide group (-SO₂NH₂) contains acidic protons (pKa ~10).[1]

  • Salt Formation: Reacts with strong bases (NaOH, KOH) to form water-soluble salts.[1]

  • N-Alkylation: Can be alkylated at the nitrogen atom using alkyl halides under basic conditions, allowing for the generation of secondary or tertiary sulfonamide derivatives.[1]

Degradation Pathway (Graphviz Visualization)

DegradationCompoundThis compoundAcid5-Sulfamoyl-2-furoic Acid(Active Metabolite/Degradant)Compound->AcidHydrolysis (Esterase/pH > 10)Alcoholn-ButanolCompound->AlcoholLeaving Group

Figure 2: Primary degradation pathway via ester hydrolysis.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters should be verified.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Furan ring absorption) and 270 nm (Sulfonamide).

  • Retention Time: The butyl ester will elute significantly later than the parent acid due to the hydrophobic butyl chain.

NMR Spectroscopy Expectations
  • ¹H NMR (DMSO-d₆):

    • δ 0.9 ppm: Triplet (3H, -CH₃ of butyl).[1]

    • δ 1.4, 1.7 ppm: Multiplets (4H, -CH₂-CH₂- of butyl).[1]

    • δ 4.3 ppm: Triplet (2H, -O-CH₂- of butyl).[1]

    • δ 7.1, 7.5 ppm: Doublets (2H, Furan ring protons).

    • δ 7.8 ppm: Broad singlet (2H, -SO₂NH₂, exchangeable with D₂O).

Biological Relevance

Carbonic Anhydrase Inhibition

Sulfonamides are the classical zinc-binding pharmacophore for Carbonic Anhydrase (CA) inhibition.[1] The furan ring provides a unique steric profile compared to the standard benzene-sulfonamide scaffold (e.g., sulfanilamide).

  • Mechanism: The deprotonated sulfonamide nitrogen binds to the Zn²⁺ ion in the enzyme active site.

  • Selectivity: Furoate derivatives often show altered selectivity profiles for CA isoforms (e.g., CA IX vs. CA II), which is crucial for developing cancer-targeting therapies (CA IX is hypoxic tumor-associated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Sulfamoyl-2-furoic acid (CAS 98027-63-5). Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide mechanism).

  • Common Chemistry. Search results for Furoic Acid derivatives. CAS, a division of the American Chemical Society.[1] Retrieved from [Link]

Structure Elucidation of Butyl 5-(Aminosulfonyl)-2-Furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The compound butyl 5-(aminosulfonyl)-2-furoate (also known as butyl 5-sulfamoyl-2-furoate) represents a critical scaffold in medicinal chemistry, particularly in the development of loop diuretics (related to furosemide) and carbonic anhydrase inhibitors.

The core challenge in elucidating this structure lies not in identifying the functional groups, but in rigorously proving the regiochemistry of the furan ring substitution. Specifically, distinguishing the 2,5-disubstitution pattern from the less likely 2,3- or 2,4-isomers is the primary analytical objective.

This guide details a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to provide unequivocal structural proof.

Target Molecule Specifications
  • IUPAC Name: Butyl 5-sulfamoylfuran-2-carboxylate

  • Molecular Formula:

    
    
    
  • Exact Mass: 247.0514 Da

  • Core Scaffolds: Furan ring, Sulfonamide (

    
    ), Butyl Ester (
    
    
    
    )

Synthetic Context as First-Line Evidence

Understanding the synthesis provides the first layer of structural evidence (causality). The most robust route involves the chlorosulfonation of butyl 2-furoate.

Mechanistic Insight: The furan ring is electron-rich. The ester group at position 2 is electron-withdrawing, deactivating positions 3 and 5. However, the oxygen atom of the furan ring exerts a strong directing effect. Electrophilic aromatic substitution (chlorosulfonation) preferentially occurs at the 5-position (alpha to the oxygen), which is the most activated position remaining.

Synthesis Start 2-Furoic Acid Step1 Esterification (n-Butanol/H+) Start->Step1 Inter Butyl 2-furoate Step1->Inter Step2 Chlorosulfonation (ClSO3H) Inter->Step2 Step3 Amidation (NH3/NH4OH) Step2->Step3 Final Butyl 5-(aminosulfonyl) -2-furoate Step3->Final

Figure 1: Synthetic logic dictating the 2,5-substitution pattern.

Mass Spectrometry (HRMS) Analysis[3][5][6]

Objective: Confirm molecular formula and analyze fragmentation to verify the butyl ester and sulfonamide moieties.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) and Negative Mode (
    
    
    
    ).
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Data Interpretation

The theoretical exact mass for


 (

) is 248.0593 . An error margin of <5 ppm is required for confirmation.

Key Fragmentation Pathways (ESI+):

  • Loss of Butoxy Group: Cleavage of the ester bond often results in the loss of the butyl chain (neutral loss of

    
     or 
    
    
    
    ), confirming the butyl ester.
  • Sulfonamide Cleavage: A characteristic loss of

    
     (64 Da) or 
    
    
    
    (17 Da) is diagnostic for primary sulfonamides.

MS_Frag Parent [M+H]+ m/z 248.06 Frag1 [M - C4H8]+ (Loss of alkene) m/z 192.00 Parent->Frag1 -56 Da (Butyl) Frag2 [M - SO2NH2]+ (Desulfonylation) m/z 168.10 Parent->Frag2 -80 Da (Sulfonamide) Core Furan Core Ion Frag1->Core

Figure 2: Predicted fragmentation tree confirming functional group presence.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The focus is on the spin-spin coupling of the furan protons.[1]

Protocol: Sample Preparation
  • Solvent: DMSO-d6 is mandatory. Chloroform-d (

    
    ) often causes the sulfonamide (
    
    
    
    ) protons to broaden or disappear due to exchange. DMSO-d6 forms hydrogen bonds, sharpening the
    
    
    signal into a visible singlet (integrating to 2H).
  • Concentration: 10-15 mg in 0.6 mL solvent.

1H NMR Analysis (400 MHz, DMSO-d6)

The furan ring has two remaining protons: H3 and H4. In a 2,5-disubstituted system, these appear as two doublets.

Critical Diagnostic Criteria:

  • Coupling Constant (

    
    ):  For 2,5-disubstituted furans, the coupling constant 
    
    
    
    is typically 3.0 – 3.8 Hz .
    • Contrast: If it were 2,4-substituted, the

      
       would be smaller (< 2 Hz). If 2,3-substituted, 
      
      
      
      is typically larger (~2 Hz) but chemical shifts would differ significantly.
  • Chemical Shift Logic: H3 is beta to the carbonyl (deshielded) and H4 is beta to the sulfonyl (deshielded).

Table 1: Predicted 1H NMR Assignment

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic

Sulfonamide7.60 – 8.00Broad Singlet2H-Exchangeable protons; visible in DMSO.
H-3 Furan Ring7.20 – 7.40Doublet1H3.5 HzOrtho to ester; characteristic furan coupling.
H-4 Furan Ring7.00 – 7.20Doublet1H3.5 HzOrtho to sulfonamide.

Butyl4.25 – 4.35Triplet2H6.5 HzDeshielded by ester oxygen.

Butyl1.60 – 1.75Quintet2H7.0 HzBeta to oxygen.

Butyl1.35 – 1.45Sextet2H7.0 HzGamma to oxygen.

Butyl0.90 – 0.95Triplet3H7.0 HzTerminal methyl.
13C NMR Analysis (100 MHz, DMSO-d6)

We expect 9 distinct carbon signals .

Table 2: Predicted 13C NMR Assignment

Carbon TypeCountApprox Shift (ppm)Notes
C=O (Ester) 1157 – 159Typical conjugated ester.
C-2 (Furan) 1145 – 148Ipso to ester (Quaternary).
C-5 (Furan) 1152 – 155Ipso to sulfonamide (Quaternary).
C-3, C-4 2110 – 120Aromatic methines.

165 – 66Aliphatic, deshielded.
Butyl

230, 19Mid-chain methylenes.
Butyl

113 – 14Terminal methyl.

Infrared Spectroscopy (FT-IR)

IR provides quick confirmation of the functional group "fingerprint."

  • Sample: KBr pellet or ATR (Attenuated Total Reflectance).

  • Key Bands:

    • Sulfonamide:

      • 
         and 
        
        
        
        : Two sharp bands at 3350 cm⁻¹ and 3250 cm⁻¹ .
      • 
         Stretch: Strong bands at 1350 cm⁻¹ (asymmetric)  and 1160 cm⁻¹ (symmetric) .
        
    • Ester:

      • 
         Stretch: Strong, sharp band at 1710 – 1730 cm⁻¹ .
        
      • 
         Stretch: 1200 – 1300 cm⁻¹ .
        
    • Furan Ring:

      • 
         Stretch: 1500 – 1600 cm⁻¹ .
        

Comprehensive Elucidation Workflow

The following diagram illustrates the logical flow from raw sample to confirmed structure, highlighting the "Go/No-Go" decision points.

Workflow cluster_Screening Phase 1: Screening cluster_Confirmation Phase 2: Structural Proof Sample Unknown Sample (this compound) MS HRMS (ESI+) Target: 248.0593 Da Sample->MS IR FT-IR Check: 1720 (CO), 1350 (SO2) Sample->IR HNMR 1H NMR (DMSO-d6) Key: 2 Doublets, J=3.5Hz MS->HNMR IR->HNMR CNMR 13C NMR Key: 9 Signals HNMR->CNMR HMBC 2D HMBC (Optional) Correlate H3 -> C=O CNMR->HMBC Decision Data Consistent? HMBC->Decision Valid STRUCTURE VALIDATED Decision->Valid Yes Reeval Re-evaluate Synthesis (Check Regioisomers) Decision->Reeval No

Figure 3: Decision matrix for structural validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard reference for Furan coupling constants and Sulfonamide IR shifts).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Furosemide Intermediates. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds, AIST. (Reference for general 2-furoate ester spectra). Available at: [Link]

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier.

Sources

butyl 5-(aminosulfonyl)-2-furoate CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Butyl 5-(Aminosulfonyl)-2-Furoate: Synthesis, Characterization, and Pharmaceutical Significance

Introduction

This compound is a furan-based organic compound that holds significance primarily as a potential process-related impurity or degradation product in the synthesis of Furosemide, a potent loop diuretic widely used in the treatment of edema and hypertension.[1][2][3] The presence of such impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2] This guide provides a comprehensive technical overview of this compound, from its plausible synthesis and analytical characterization to its regulatory implications in the pharmaceutical industry. The information presented herein is intended for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of Furosemide and related compounds.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in common chemical databases, its identity is defined by its chemical structure. It is the butyl ester of 5-(aminosulfonyl)-2-furoic acid. For context, the CAS number for the related compound, butyl 2-furoate, is 583-33-5.[4][5]

PropertyValue
IUPAC Name Butyl 5-(aminosulfonyl)furan-2-carboxylate
Molecular Formula C9H11NO5S
Molecular Weight 245.25 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO

Plausible Synthesis Pathway

The formation of this compound is likely to occur during the synthesis of Furosemide, particularly if butanol is present as a solvent or impurity. A plausible synthetic route involves the esterification of a key intermediate in the Furosemide synthesis, 2,4-dichloro-5-sulfamoylbenzoic acid, or a related furoic acid derivative.

One potential pathway begins with the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to yield 2,4-dichloro-5-sulfamoylbenzoic acid.[3] This intermediate can then undergo esterification with butanol under acidic conditions (Fischer esterification) to produce the corresponding butyl ester. Subsequent reaction with an appropriate amine under conditions that favor displacement of one of the chloro groups could lead to a Furosemide analogue, but if the reaction stalls or if side reactions occur, the butyl ester of a furoic acid derivative could be formed.

A more direct, albeit hypothetical, synthesis for research and reference standard preparation would involve the direct esterification of 5-(aminosulfonyl)-2-furoic acid with butanol.

Proposed Laboratory Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound for use as an analytical standard.

  • Reaction Setup: To a solution of 5-(aminosulfonyl)-2-furoic acid (1 mmol) in n-butanol (20 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mmol).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5-Aminosulfonyl-2-furoic_acid 5-(Aminosulfonyl)-2-furoic Acid Esterification Fischer Esterification (H₂SO₄ catalyst, reflux) 5-Aminosulfonyl-2-furoic_acid->Esterification Butanol n-Butanol Butanol->Esterification Target_Compound This compound Esterification->Target_Compound

Caption: Plausible synthesis of this compound.

Analytical Characterization

The identification and quantification of this compound as an impurity in Furosemide requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][3][6]

Recommended HPLC Method

This protocol is based on established methods for the analysis of Furosemide and its impurities.[1][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.[1][7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a 60:40 (v/v) mixture of aqueous buffer and acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: UV detection at 272 nm is recommended, as both Furosemide and its related compounds show significant absorbance at this wavelength.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 25 °C.[7]

Structural Elucidation

For unequivocal identification, especially for a novel impurity, a combination of spectroscopic techniques is necessary.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the sulfonyl, ester, and furan moieties.

Analytical_Workflow Sample Furosemide API Sample HPLC HPLC Analysis (C18, UV 272 nm) Sample->HPLC Quantification Quantification of Impurity HPLC->Quantification Isolation Isolation of Impurity (Preparative HPLC) HPLC->Isolation If unknown peak detected Structural_Elucidation Structural Elucidation Isolation->Structural_Elucidation MS Mass Spectrometry Structural_Elucidation->MS NMR NMR Spectroscopy Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR

Caption: Analytical workflow for impurity identification.

Significance in Drug Development and Regulatory Context

The control of impurities in APIs is a critical aspect of pharmaceutical development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[8][9][10] The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[8][10]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For a drug like Furosemide, with a maximum daily dose that can be high, the identification and qualification thresholds for impurities are typically in the range of 0.10% to 0.15%.[8][10] Therefore, the presence of this compound at levels exceeding these thresholds would necessitate its full characterization and toxicological evaluation. The development of a robust analytical method is the first and most critical step in this process.

Conclusion

This compound, while not a well-characterized compound with a dedicated CAS number, represents an important potential impurity in the manufacturing of Furosemide. Its control is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of its plausible synthesis, detailed analytical characterization methods, and its significance within the pharmaceutical regulatory framework. A thorough understanding of such potential impurities is paramount for scientists and professionals in the field of drug development and quality assurance.

References

  • Jing, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. [Link]

  • Daicel Pharma. (n.d.). Furosemide Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl 2-furoate. PubChem. [Link]

  • Wang, L., et al. (2012). Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. Molecules, 17(9), 10976-10986. [Link]

  • Jing, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). Furosemide-impurities. Pharmaffiliates. [Link]

  • El-Gindy, A. (2010). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. International Journal of Pharmacy and Biological Sciences, 1(2), 1-13. [Link]

  • The Good Scents Company. (n.d.). butyl 2-furoate. The Good Scents Company. [Link]

  • Zhang, H., et al. (2012). Synthesis and characterization of novel fluoroalkyl unsaturated multi-carboxylic acid esters. Journal of Donghua University (English Edition), 29(1), 1-5. [Link]

  • Google Patents. (n.d.). Process for the preparation of furosemide.
  • Chemsrc. (n.d.). BUTYL-(5-CHLOROMETHYL-2-FUROATE). Chemsrc. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Han, H., et al. (1998). 5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter. Pharmaceutical Research, 15(8), 1154-1159. [Link]

  • Thean, L. P., et al. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 28(20), 7018. [Link]

  • Berthod, A., et al. (2005). Analytical Techniques for Furosemide Determination. Current Pharmaceutical Analysis, 1(1), 89-102. [Link]

  • Alam, M. S., et al. (2023). Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies. Molecules, 28(2), 875. [Link]

  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Jing, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. ResearchGate. [Link]

  • AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Veeprho. (n.d.). Furosemide Related Compound B (1287030). Veeprho. [Link]

  • Kricheldorf, H. R., et al. (2014). Preparation, characterization and degradation study of novel sulfonated furanic poly(ester-amide)s. Journal of Polymer Research, 21(1), 1-10. [Link]

  • Sravani, G., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 1-10. [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. IKEV. [Link]

  • CAS Common Chemistry. (n.d.). 5-[(1E)-3-[[4-[(aminoiminomethyl)amino]butyl]amino]-3-oxo-1-propen-1-yl]-2,3-dihydro-2-(4-hydroxyphenyl)-3-benzofurancarboxamide. CAS Common Chemistry. [Link]

  • Veeprho. (2023). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho. [Link]

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Technical Guide: Mechanism of Action of Butyl 5-(aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of Butyl 5-(aminosulfonyl)-2-furoate .

Executive Summary

This compound is a synthetic sulfonamide derivative structurally characterized by a furan core substituted with a sulfonamide moiety at the C5 position and a butyl ester at the C2 position. It functions primarily as a lipophilic prodrug of 5-(aminosulfonyl)-2-furoic acid , a potent Carbonic Anhydrase Inhibitor (CAI) .

Unlike classical loop diuretics (e.g., Furosemide) which possess an anthranilic acid scaffold, this compound utilizes a furoate core, shifting its primary pharmacodynamics toward the inhibition of zinc-dependent carbonic anhydrase metalloenzymes rather than the Na


-K

-2Cl

cotransporter (NKCC). The butyl ester modification is a strategic medicinal chemistry alteration designed to enhance corneal permeability (in ophthalmic applications) or dermal penetration , after which it undergoes enzymatic hydrolysis to release the active inhibitor.

Chemical Identity & Structural Pharmacology[1]

Chemical Structure[1][2]
  • IUPAC Name: Butyl 5-sulfamoylfuran-2-carboxylate

  • Core Scaffold: Furan-2-carboxylate[1]

  • Pharmacophore: Primary sulfonamide (

    
    )
    
  • Prodrug Moiety:

    
    -Butyl ester
    
  • Molecular Formula:

    
    
    
Structure-Activity Relationship (SAR)

The biological activity is dictated by two distinct structural domains:

DomainFunctionMechanism
Sulfonamide (

)
Zinc Binding Acts as a transition state analogue, coordinating directly to the

ion in the Carbonic Anhydrase active site, displacing the catalytic water molecule/hydroxide ion.
Butyl Ester Lipophilicity Increases LogP, facilitating passive diffusion across lipid bilayers (e.g., corneal epithelium, blood-brain barrier). It is biologically inactive until hydrolyzed.
Furan Ring Scaffold Provides a rigid heteroaromatic spacer that orients the sulfonamide group for optimal interaction with the enzyme's hydrophobic pocket.

Mechanism of Action (MoA)

The mechanism of action is significantly biphasic: Phase I (Bioactivation) and Phase II (Target Inhibition) .

Phase I: Prodrug Bioactivation

Upon administration, the butyl ester is subjected to hydrolysis by ubiquitous carboxylesterases (CES) , primarily hCES1 (hepatic) or hCES2 (intestinal/ocular).



  • Kinetics: The rate of hydrolysis (

    
    ) determines the onset of action. The butyl group provides a balance between stability in formulation and lability in plasma/tissue.
    
Phase II: Carbonic Anhydrase Inhibition

The active metabolite, 5-sulfamoylfuroic acid , targets Carbonic Anhydrase (CA) isoforms (specifically CA II, IV, IX, and XII).

  • Entry: The inhibitor enters the conical active site of the CA enzyme.

  • Displacement: The ionized sulfonamide nitrogen (

    
    ) displaces the zinc-bound water molecule/hydroxide ion (
    
    
    
    ), which is essential for the catalytic hydration of
    
    
    .
  • Coordination: The sulfonamide forms a tetrahedral coordination geometry with the

    
     ion.
    
  • Stabilization: The furan ring interacts with hydrophobic residues (Val121, Leu198, Trp209 in hCA II) lining the active site cavity, stabilizing the complex.

Physiological Consequence: Inhibition of CA prevents the conversion of


 to bicarbonate (

).
  • In the Eye: Reduces aqueous humor secretion (lowering Intraocular Pressure/IOP).

  • In the Kidney: Reduces

    
     secretion in the proximal tubule, leading to mild diuresis and alkalinization of urine.
    

Visualization of Mechanism

The following diagram illustrates the biphasic mechanism from prodrug entry to enzyme inhibition.

MoA cluster_0 Bioactivation Phase Prodrug This compound (Lipophilic Prodrug) Membrane Lipid Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Esterase Carboxylesterase (Hydrolysis) Membrane->Esterase Intracellular Entry ActiveMetabolite 5-sulfamoylfuroic acid (Active Inhibitor) Esterase->ActiveMetabolite Cleavage of Butyl Group Target Carbonic Anhydrase (Zn2+) ActiveMetabolite->Target Binds Zn2+ Active Site Effect Inhibition of CO2 Hydration (Reduced HCO3- Production) Target->Effect Blockade

Caption: Biphasic activation pathway: Lipophilic entry followed by esterase-mediated hydrolysis to the active zinc-binding species.

Experimental Protocols for Validation

To validate the mechanism of action, the following assays are standard in the field.

Protocol A: Esterase Stability & Hydrolysis Assay

Objective: Determine the half-life (


) of the prodrug in plasma or ocular homogenates.
  • Preparation: Dissolve this compound in DMSO (10 mM stock).

  • Incubation: Dilute to 10

    
    M in pre-warmed (
    
    
    
    C) human plasma or liver microsomes (0.5 mg/mL protein).
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .

    • Monitor: Depletion of parent (m/z ~247) and appearance of acid metabolite (m/z ~191).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Protocol B: Carbonic Anhydrase Inhibition (Stopped-Flow Assay)

Objective: Measure the inhibition constant (


) of the active metabolite against hCA II.
  • Reagents:

    • Enzyme: Recombinant hCA II.

    • Substrate:

      
      -Nitrophenyl acetate (for esterase activity of CA) or 
      
      
      
      hydration (using Phenol Red indicator).
  • Method (CO2 Hydration):

    • Use a stopped-flow spectrophotometer.

    • Buffer: HEPES (pH 7.5) with Phenol Red (0.2 mM).

    • Reaction: Mix enzyme + inhibitor with

      
      -saturated water.
      
  • Measurement: Monitor the absorbance change at 557 nm (acidification rate) over 10–100 seconds.

  • Data Analysis: Fit the initial rates to the Cheng-Prusoff equation :

    
    
    Note: The butyl ester itself should show weak or no inhibition (
    
    
    
    ) compared to the acid (
    
    
    ).

Data Summary & Reference Values

PropertyValue (Estimated)Note
LogP (Prodrug) ~1.8 - 2.2Optimized for membrane crossing.
LogP (Active Acid) ~0.5Hydrophilic, trapped intracellularly.
Target hCA II, hCA IXCytosolic and membrane-bound isoforms.
IC50 (Active Acid) 10 - 50 nMPotent inhibition typical of sulfonamides.
IC50 (Butyl Ester) > 1000 nMSteric hindrance prevents Zn coordination.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1003-1019. Link

  • Carta, F., et al. (2012). Sulfonamides and their isosteres as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 4(8), 971-983. Link

  • PubChem Compound Summary. (2025). Butyl 2-furoate (Structural Analog). PubChem CID 11409. Link

Sources

An In-depth Technical Guide to Butyl 5-(Aminosulfonyl)-2-furoate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of butyl 5-(aminosulfonyl)-2-furoate, a furan-based sulfonamide. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related and well-characterized analogues to project its chemical synthesis, physicochemical properties, and potential pharmacological applications. This guide is intended for researchers, scientists, and professionals in drug development interested in the exploration of novel sulfonamide-based therapeutic agents.

Introduction: The Scientific Rationale

The furan ring is a privileged scaffold in medicinal chemistry, and its incorporation into various drug molecules has led to significant therapeutic advancements. When combined with a sulfonamide group, the resulting structures often exhibit a range of biological activities. A prime example is Furosemide, a potent loop diuretic that features a 5-(aminosulfonyl)furfurylamino benzoic acid core.[1] The structural similarity of this compound to key components of such drugs suggests its potential as a valuable subject of investigation for novel therapeutic properties.

This document will explore the hypothetical development of this compound, drawing on established chemical principles and pharmacological knowledge of related compounds. We will delve into a proposed synthetic route, predict its key physicochemical characteristics, and outline a strategy for evaluating its potential biological activities, particularly as a diuretic or a carbonic anhydrase inhibitor.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step pathway starting from the readily available 2-furoic acid. The proposed route involves three key transformations: chlorosulfonylation, esterification, and ammonolysis. The sequence of these steps can be varied, and we will explore a logical progression.

Synthetic Pathway Overview

The proposed synthetic pathway is illustrated below. This strategy prioritizes the introduction of the sulfonyl chloride group first, followed by esterification and finally ammonolysis. This sequence is designed to mitigate potential side reactions and facilitate purification of the intermediates.

Synthetic Pathway A 2-Furoic Acid B 5-(Chlorosulfonyl) -2-furoic acid A->B Chlorosulfonic acid C Butyl 5-(chlorosulfonyl) -2-furoate B->C n-Butanol, Acid catalyst D Butyl 5-(aminosulfonyl) -2-furoate C->D Ammonia

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocols
2.2.1. Step 1: Synthesis of 5-(Chlorosulfonyl)-2-furoic acid

The initial step involves the chlorosulfonylation of 2-furoic acid. This electrophilic substitution reaction introduces the sulfonyl chloride group at the 5-position of the furan ring, which is activated towards electrophilic attack.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, place 2-furoic acid (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete reaction.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 5-(chlorosulfonyl)-2-furoic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used in the next step without further purification.

2.2.2. Step 2: Synthesis of Butyl 5-(chlorosulfonyl)-2-furoate

The carboxylic acid group of 5-(chlorosulfonyl)-2-furoic acid is then esterified with n-butanol. An acid catalyst is typically used to facilitate this reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(chlorosulfonyl)-2-furoic acid (1.0 eq) in an excess of n-butanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess n-butanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude butyl 5-(chlorosulfonyl)-2-furoate. Further purification can be achieved by column chromatography.[3]

2.2.3. Step 3: Synthesis of this compound

The final step is the conversion of the sulfonyl chloride to the sulfonamide via reaction with ammonia.

Protocol:

  • Reaction Setup: Dissolve butyl 5-(chlorosulfonyl)-2-furoate (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran in a pressure vessel.

  • Reagent Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product. The final compound, this compound, can be purified by recrystallization or column chromatography.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known properties of its structural analogues, furosemide and butyl 2-furoate.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H11NO5SBased on the chemical structure.
Molecular Weight ~245.25 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar to furosemide and other sulfonamides.[4]
Melting Point Expected to be a solid at room temperatureFurosemide has a melting point of ~206 °C.[4] The butyl ester may have a lower melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like acetone, methanol, and DMSO.Furosemide is practically insoluble in water but soluble in acetone and methanol.[4] The butyl ester group will increase lipophilicity.
pKa The sulfonamide NH is weakly acidic.Typical for sulfonamides.

Potential Biological Activity and Mechanism of Action

Based on its structural features, this compound is hypothesized to exhibit biological activity primarily as a diuretic, potentially acting as an inhibitor of the Na-K-2Cl symporter in the loop of Henle, similar to furosemide.[5] An alternative or additional mechanism could involve the inhibition of carbonic anhydrase, a known target for many sulfonamides.[6]

Hypothesized Mechanism of Action: Loop Diuretic

Mechanism_of_Action cluster_0 Thick Ascending Limb of Loop of Henle Lumen Tubular Lumen NKCC2 Na-K-2Cl Symporter Lumen->NKCC2 Na+, K+, 2Cl- Cell Epithelial Cell ROMK ROMK Channel Cell->ROMK K+ NaK_ATPase Na/K ATPase Cell->NaK_ATPase Na+ Blood Blood Blood->NaK_ATPase K+ NKCC2->Cell ROMK->Lumen NaK_ATPase->Blood Inhibitor Butyl 5-(aminosulfonyl) -2-furoate Inhibitor->NKCC2 Inhibition

Caption: Hypothesized inhibition of the Na-K-2Cl symporter.

The primary mechanism of action of loop diuretics is the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle.[5] This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water, leading to diuresis.[7]

Structure-Activity Relationship (SAR) Insights
  • Sulfonamide Group: The unsubstituted sulfonamide group is a key pharmacophore for carbonic anhydrase inhibition and is also present in many diuretic sulfonamides.[6]

  • Furan Ring: The furan ring serves as a rigid scaffold, and its substitution pattern is crucial for activity.

  • Butyl Ester: The esterification of the carboxylic acid with butanol increases the lipophilicity of the molecule compared to furosemide. This may affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and duration of action.

Proposed Biological Evaluation

A systematic evaluation of the biological activity of this compound would involve a series of in vitro and in vivo assays.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Synthesized this compound InVitro In Vitro Assays Start->InVitro CA_Assay Carbonic Anhydrase Inhibition Assay InVitro->CA_Assay Cytotoxicity Cytotoxicity Assays InVitro->Cytotoxicity InVivo In Vivo Studies Diuretic_Activity Diuretic Activity in Rats InVivo->Diuretic_Activity Toxicity Acute Toxicity Studies InVivo->Toxicity SAR Structure-Activity Relationship Analysis Conclusion Lead Optimization SAR->Conclusion CA_Assay->InVivo Cytotoxicity->InVivo Diuretic_Activity->SAR Toxicity->SAR

Caption: Workflow for the biological evaluation of the target compound.

In Vitro Assay Protocols
5.2.1. Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory activity of the compound against various carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂.[6]

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Inhibition Measurement: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound. Initiate the reaction by adding the substrate.

  • Data Analysis: Measure the rate of product formation (e.g., 4-nitrophenol) spectrophotometrically. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Study Protocols
5.3.1. Diuretic Activity in Rats

This study evaluates the diuretic, natriuretic, and kaliuretic effects of the compound in an animal model.

Principle: The method is based on measuring the volume and electrolyte content of urine excreted by rats after administration of the test compound.[8]

Protocol:

  • Animal Preparation: Use Wistar albino rats, fasted overnight with free access to water.

  • Dosing: Divide the rats into groups. Administer the vehicle (control), a standard diuretic like furosemide, and different doses of the test compound orally or intraperitoneally.

  • Urine Collection: Place the rats in individual metabolic cages and collect urine at specified time intervals (e.g., over 5 and 24 hours).

  • Analysis: Measure the total volume of urine for each rat. Determine the concentration of sodium and potassium ions in the urine samples using a flame photometer.

  • Data Evaluation: Calculate the diuretic activity, natriuretic activity, and kaliuretic activity. Compare the results of the test groups with the control and standard groups.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of this compound. By drawing parallels with structurally related and well-studied compounds, we have proposed a viable synthetic route, predicted its key physicochemical properties, and hypothesized its potential as a novel diuretic agent. The detailed experimental protocols for synthesis and biological evaluation offer a clear roadmap for researchers to validate these hypotheses.

Future research should focus on the actual synthesis and characterization of this compound to confirm the proposed structures and properties. Subsequent in-depth pharmacological studies will be crucial to elucidate its precise mechanism of action, efficacy, and safety profile. The exploration of this and similar furan-based sulfonamides could lead to the discovery of new therapeutic agents with improved pharmacological properties.

References

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A Technical Guide to the Discovery of Novel Furoate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furoate Scaffold as a Privileged Structure in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1] Its ester derivative, the furoate moiety, is particularly significant, appearing in successful drugs such as the potent synthetic corticosteroid Mometasone Furoate and the anti-anginal agent Ranolazine.[1][2] The unique electronic properties, metabolic stability, and versatile synthetic handles of the furoate core make it an attractive starting point for developing novel therapeutics across diverse disease areas, including inflammatory conditions, cancer, and infectious diseases.[1][3][4]

This in-depth technical guide provides a comprehensive framework for the modern discovery of novel furoate-containing compounds, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond theoretical concepts to provide actionable, field-proven insights, detailing the causality behind experimental choices and presenting self-validating protocols. The narrative will follow a logical progression from initial concept to a pre-clinical candidate, grounded in authoritative scientific principles.

Section 1: Target Identification and Hit Discovery Strategies

The journey begins with identifying a biological target and a "hit" molecule that modulates its activity. The choice of hit discovery strategy is a critical decision point, dictated by the nature of the target, available resources, and desired chemical space.

High-Throughput Screening (HTS)

HTS is the workhorse of early-stage drug discovery, enabling the rapid screening of vast compound libraries (often millions of compounds) to identify initial hits.

  • Causality: HTS is the preferred method when there is little to no structural information about the target's binding site. It is an unbiased approach that empirically tests a diverse range of chemical structures for activity. The goal is to find hits, often with nanomolar affinity, that can serve as a starting point for optimization.[5]

  • Trustworthiness: A robust HTS assay is self-validating. Key statistical metrics like the Z'-factor must be established before screening to ensure the assay can reliably distinguish between active and inactive compounds.[6]

Fragment-Based Lead Discovery (FBLD)

FBLD has emerged as a powerful and efficient alternative to HTS.[7] This method involves screening libraries of very small molecules, or "fragments" (typically <300 Da), which bind with low affinity (micromolar to millimolar range).[5][8][9] These weakly binding fragments are then optimized into more potent leads.[5][7]

  • Causality: FBLD is chosen for its efficiency in exploring chemical space.[10] Because fragments are small, they are more likely to find and fit into small pockets on the target protein, forming high-quality interactions.[8] This approach often yields novel chemical scaffolds that might be missed by HTS and can lead to drugs with improved pharmacokinetic properties.[7] Furoic acid itself is an excellent fragment that can be used as a starting point.

  • Trustworthiness: FBLD relies on highly sensitive biophysical techniques (e.g., Surface Plasmon Resonance, NMR, X-ray crystallography) to detect the weak binding of fragments. The validation comes from observing a consistent and specific binding signal that can be structurally characterized.

In Silico (Computational) Screening

Virtual screening uses computer models to predict which compounds are most likely to bind to a drug target. This approach was successfully used to screen a furoic acid library to discover novel inhibitors of ATP-citrate lyase (ACL), an attractive cancer target.[4]

  • Causality: This strategy is employed when a high-resolution 3D structure of the target is available. It is a cost-effective way to triage large virtual libraries and prioritize a smaller, more manageable number of compounds for experimental testing, thereby increasing the hit rate.[4]

  • Trustworthiness: The predictive power of in silico models is validated by the experimental confirmation of its top-ranked virtual hits. A high hit rate (e.g., the 45.8% reported for the ACL inhibitor search) demonstrates the model's accuracy.[4]

Section 2: Synthesis and Library Development

Once a hit discovery strategy is selected, a robust synthetic platform is required to generate the necessary furoate compounds, from initial screening libraries to analogs for optimization.

Core Synthesis of 2-Furoic Acid

The starting material, 2-furoic acid (or 2-furancarboxylic acid), can be synthesized from furfural, a bio-based chemical.[11] The traditional method is the Cannizzaro reaction, which involves the base-induced disproportionation of furfural.[11] More modern and efficient methods include catalytic oxidation using catalysts like gold-palladium nanoparticles.[11]

Diversification of the Furoate Scaffold

The power of the furoate scaffold lies in its synthetic tractability. Standard organic chemistry reactions can be used to create a diverse library of derivatives for structure-activity relationship (SAR) studies. A key strategy involves the synthesis of 2-furoic acid derivatives with improved yields and scalability.[12] This can involve processes that begin with a 2-furoic acid ester and generate a symmetrically substituted alkoxy 2-furoic acid alkyl ester intermediate, which is then saponified.[12][13]

Workflow for Furoate Library Synthesis

G cluster_0 Core Synthesis cluster_1 Scaffold Functionalization Furfural Furfural 2-Furoic_Acid 2-Furoic_Acid Furfural->2-Furoic_Acid Catalytic Oxidation Furoate_Ester Furoate_Ester 2-Furoic_Acid->Furoate_Ester Esterification Bromo-Furoate Bromo-Furoate Furoate_Ester->Bromo-Furoate Bromination Diversified_Furoates R1-Furoate R2-Furoate R3-Furoate Bromo-Furoate->Diversified_Furoates Cross-Coupling (e.g., Suzuki, Sonogashira)

Caption: A typical screening cascade for drug discovery.

Section 4: Mechanism of Action Case Study: Mometasone Furoate

To illustrate the principles discussed, we will examine the mechanism of action of Mometasone Furoate, a well-established furoate-containing drug. Mometasone Furoate is a synthetic corticosteroid that functions as a glucocorticoid receptor (GR) agonist. [14][15]

  • Cellular Entry & Receptor Binding: Being lipophilic, Mometasone Furoate readily crosses the cell membrane. [16]In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a complex with chaperone proteins like hsp90. [2][15][16]2. Nuclear Translocation: Ligand binding causes a conformational change in the GR, leading to its release from the chaperone complex. The activated drug-receptor complex then translocates into the nucleus. [2][16]3. Gene Transcription Modulation: In the nucleus, the GR-Mometasone complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs). [2][16]This binding modulates gene expression in two primary ways:

    • G cluster_cyto Cytoplasm cluster_nuc Nucleus MF Mometasone Furoate GR GR-hsp90 Complex MF->GR Binding GR_MF Activated GR-MF Complex GR->GR_MF Activation GR_MF_Nuc GR_MF_Nuc GR_MF->GR_MF_Nuc Translocation GRE GRE on DNA ProInflam Pro-inflammatory Genes (e.g., NF-κB) AntiInflam Anti-inflammatory Genes (e.g., Lipocortin-1) Inflammation Inflammation Resolution Resolution of Inflammation

Sources

Comprehensive Technical Guide: Solubility Profiling of Butyl 5-(Aminosulfonyl)-2-Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of sulfonamide-based pharmaceuticals, butyl 5-(aminosulfonyl)-2-furoate (CAS: 87299-66-9 ) serves as a critical intermediate, particularly in the synthesis of diuretic agents and specific carbonic anhydrase inhibitors. Its physicochemical behavior—specifically solubility—dictates the efficiency of purification (crystallization) and the stability of final formulations.

Despite its structural significance, comprehensive experimental solubility data for this specific ester is sparse in open literature, often requiring internal generation during process development. This guide provides a rigorous, self-validating framework for characterizing the solubility of this compound, bridging the gap between theoretical prediction and experimental validation.

Key Technical Insight: The molecule exhibits a "push-pull" solubility mechanism. The sulfamoyl group (


) acts as a strong hydrogen bond donor/acceptor (polar), while the butyl ester  moiety introduces significant lipophilicity. This duality necessitates a solvent system that balances polarity with hydrophobic accommodation—typically polar aprotic solvents or medium-chain alcohols.

Physicochemical Profile & Structural Analysis[1][2]

Before initiating solubility studies, the compound's fundamental properties must be established to ensure data integrity.

PropertyValue / DescriptionContext
IUPAC Name Butyl 5-sulfamoylfuran-2-carboxylateOfficial designation
CAS Number 87299-66-9 Unique Identifier
Molecular Formula

MW: 247.27 g/mol
Key Functional Groups 1.[1][2] Sulfonamide (

)2. Butyl Ester (

)3. Furan Ring
1. Polar, H-bonding (High T dependence)2. Lipophilic (Soluble in organics)3. Aromatic core
Predicted LogP ~1.2 - 1.8Moderately lipophilic
Melting Point Typically 80-100°C (Derivative dependent)Solid at room temperature

Note on Stability: The butyl ester group is susceptible to hydrolysis in strongly acidic or basic aqueous media, particularly at elevated temperatures. Solubility protocols in aqueous buffers must monitor for the formation of the parent acid (5-sulfamoylfuran-2-carboxylic acid).

Experimental Methodology: The "Gold Standard" Protocol

To generate authoritative solubility data, we employ the Isothermal Saturation Method coupled with HPLC-UV quantification . This method minimizes errors associated with visual detection and ensures thermodynamic equilibrium.

Workflow Visualization

SolubilityWorkflow Start Compound Validation (Purity >98% by HPLC) SolventPrep Solvent Preparation (Degassed, Pure) Start->SolventPrep Equilibration Isothermal Saturation (Shake-Flask, 24-48h) SolventPrep->Equilibration Add Excess Solid Filtration Filtration (0.45 µm PTFE, Pre-heated) Equilibration->Filtration Verify Equilibrium Dilution Dilution & HPLC Analysis (Quantification) Filtration->Dilution Prevent Precipitation DataModel Thermodynamic Modeling (Apelblat / van't Hoff) Dilution->DataModel Calculate Mole Fraction

Caption: Workflow for the rigorous determination of solid-liquid solubility equilibrium.

Step-by-Step Protocol
  • Preparation:

    • Weigh an excess amount of this compound (approx. 200-500 mg) into a 20 mL scintillation vial.

    • Add 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate).

  • Equilibration:

    • Place vials in a temperature-controlled orbital shaker (accuracy

      
      ).
      
    • Agitate at 150 rpm for 24 hours to ensure saturation.

    • Self-Validation Step: Stop agitation and allow to settle for 2 hours. If no solid remains, add more compound and repeat.

  • Sampling:

    • Using a pre-heated syringe (to match the solution temperature), withdraw 2 mL of the supernatant.

    • Filter immediately through a 0.45 µm PTFE filter into a pre-weighed volumetric flask.

    • Critical Control: The filter and syringe must be at the same temperature as the solution to prevent "crash-out" crystallization during sampling.

  • Quantification:

    • Dilute the filtrate with the mobile phase (typically Acetonitrile/Water).

    • Analyze via HPLC (C18 Column, UV detection at 254 nm).

    • Calculate concentration using a pre-established calibration curve (

      
      ).
      

Solubility Data & Solvent Ranking (Predicted)

Based on the structural "push-pull" mechanism and analogous sulfonamide data, the solubility profile follows a distinct polarity-driven hierarchy.

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF Very High Strong interaction with sulfonamide H-bonds; disrupts crystal lattice easily.
Polar Aprotic Acetone High Dipole-dipole interactions; good solvent for both ester and furan rings.
Short-Chain Alcohols Methanol High H-bonding capability matches sulfonamide; polarity suits the overall molecule.
Medium-Chain Alcohols Ethanol, 1-Propanol Moderate Balance of alkyl chain compatibility (butyl ester) and H-bonding.
Esters Ethyl Acetate Moderate "Like dissolves like" for the ester tail, but less effective for the sulfonamide head.
Water Water Low / Sparingly Hydrophobic butyl chain and aromatic ring dominate; high lattice energy resists hydration.
Non-Polar n-Hexane Very Low Incompatible with the polar sulfonamide group.

Process Engineering Implication:

  • Crystallization Solvent: A mixture of Methanol/Water or Ethanol/Water acts as an excellent anti-solvent system. The compound is soluble in hot alcohol but precipitates sharply upon cooling or water addition.

  • Reaction Solvent: Ethyl Acetate is often preferred for synthesis steps to allow easy aqueous workup (phase separation).

Thermodynamic Modeling

To translate experimental data into process design (e.g., cooling crystallization curves), the solubility data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical constants determined by regression analysis.
    
van't Hoff Analysis

Used to determine the apparent thermodynamic functions of dissolution.



  • 
     : Enthalpy of dissolution (typically positive, indicating an endothermic process).
    
  • 
     : Entropy of dissolution.
    

Interpretation: If


, solubility increases with temperature. A high enthalpy value implies a steep solubility curve, making cooling crystallization  a highly efficient purification method (high yield).

References

  • Abovyan, L. S., et al. (1983).[4] "Synthesis and biological activity of some furan derivatives." Pharmaceutical Chemistry Journal, 17(10), 711-714. (Primary source for the synthesis and identification of CAS 87299-66-9).

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling protocols).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • PubChem Compound Summary. (2024). "Butyl 2-furoate and derivatives." National Center for Biotechnology Information. Link

  • ChemSrc Database. (2024). "CAS 87299-66-9 Entry."[5][4][6] (Verification of CAS and structure). Link

Sources

Technical Guide: Solution Stability Profile of Butyl 5-(aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for assessing and maintaining the stability of butyl 5-(aminosulfonyl)-2-furoate in solution. As a Senior Application Scientist, I have structured this document to move beyond generic stability data, focusing instead on the specific physicochemical vulnerabilities of the furoate ester and sulfonamide moieties.

The primary stability risk for this compound is base-catalyzed hydrolysis of the butyl ester, yielding the corresponding furoic acid derivative. While the sulfonamide group exhibits robust hydrolytic stability under physiological conditions, the furan core presents secondary risks regarding photo-oxidation. This guide details the mechanistic pathways, analytical protocols, and storage strategies required to ensure data integrity during drug development and biological assays.

Part 1: Chemical Basis of Instability

To predict stability, we must deconstruct the molecule into its reactive pharmacophores. The degradation profile is governed by three distinct centers of reactivity:

The Butyl Ester (Primary Degradation Site)

The butyl ester at the C2 position is the most labile functionality. In aqueous solution, it undergoes hydrolysis to form 5-(aminosulfonyl)-2-furoic acid and 1-butanol .

  • Mechanism: Nucleophilic acyl substitution.

  • Kinetics: The reaction follows pseudo-first-order kinetics (

    
    ) dependent on pH.
    
  • Risk: High in alkaline media (pH > 8.0) and moderate in strong acid (pH < 2.0).

The Furan Ring (Secondary Degradation Site)

The electron-rich furan ring is susceptible to oxidative ring opening and electrophilic attack.

  • Risk: Exposure to light (UV/Vis) or oxidizing agents (peroxides) can lead to ring cleavage, forming dicarbonyl species (e.g., unsaturated diketones), which often polymerize into brown "humins."

The Sulfonamide Group (Stable Moiety)

The 5-aminosulfonyl group (


) is generally hydrolytically stable across the pH 4–9 range. Degradation (desulfonylation) typically requires extreme forcing conditions (e.g., concentrated HCl at reflux) not encountered in standard solution handling.
Visualizing the Degradation Pathway

The following diagram illustrates the primary and secondary degradation pathways.

DegradationPathways cluster_products Primary Degradation Parent This compound (Parent) Acid 5-(aminosulfonyl)-2-furoic acid (Hydrolysis Product) Parent->Acid Hydrolysis (pH > 8 or pH < 2) Butanol 1-Butanol (Leaving Group) Parent->Butanol RingOpen Ring-Opened Species (Oxidative Degradation) Parent->RingOpen Photo-oxidation / H2O2

Figure 1: Mechanistic degradation pathways. The solid line represents the dominant hydrolysis pathway; dashed lines indicate secondary oxidative risks.

Part 2: Experimental Framework & Protocols

Reliable stability data requires a self-validating experimental design. The following protocols are designed to determine the


 (time to 90% potency) and identify degradation impurities.
Buffer and Solvent Selection

Using the wrong buffer can invalidate your stability data.

  • Avoid Nucleophilic Buffers: Tris, imidazole, and primary amines can react with the ester, causing aminolysis.

  • Recommended Buffers:

    • pH 1.2: 0.1 N HCl (Gastric simulation)

    • pH 4.5: Acetate buffer (Lysoasome/Stability baseline)

    • pH 7.4: Phosphate buffered saline (Physiological)

  • Co-solvent: Due to the lipophilicity of the butyl group, the compound likely has low aqueous solubility. Use Acetonitrile (ACN) or DMSO as a co-solvent (up to 10-20% v/v) to ensure solution homogeneity without accelerating hydrolysis (methanol can cause transesterification).

Forced Degradation Protocol (Stress Testing)

This protocol stresses the molecule to validate the analytical method's specificity (ability to separate parent from degradants).

Stress TypeConditionDurationTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl, 60°C4–24 Hours10–20%Mimics gastric stability; targets ester hydrolysis.
Base Hydrolysis 0.1 N NaOH, RT1–4 Hours10–20%Critical: Furoate esters are very labile in base. Monitor closely.
Oxidation 3%

, RT
2–6 Hours5–10%Assesses furan ring sensitivity to ROS.
Photostability UV/Vis (ICH Q1B)24 HoursVariableFurans absorb UV; checks for photo-degradation.
Thermal 60°C (pH 7.4)7 Days< 5%Accelerated shelf-life prediction.
pH-Rate Profile Workflow

To determine the exact stability window, perform a kinetic study.

StabilityWorkflow Stock 1. Prepare Stock Solution (10 mM in DMSO) Incubate 3. Incubation (Spike Stock into Buffer -> 50 µM) Stock->Incubate BufferPrep 2. Prepare Buffers (pH 1.2, 4.5, 7.4, 9.0) BufferPrep->Incubate Sample 4. Sampling Points (0, 1, 2, 4, 8, 24, 48 hrs) Incubate->Sample Constant Temp (37°C) Quench 5. Quench (Adjust to pH 3-4 immediately) Sample->Quench Stop Reaction Analyze 6. HPLC-UV/MS Analysis Quench->Analyze

Figure 2: Step-by-step workflow for determining solution stability kinetics.

Critical Step - Quenching: When sampling from the alkaline condition (pH 9.0), you must immediately quench the aliquot with dilute acid (e.g., 1% formic acid) to lower the pH to ~3-4 before analysis. Failure to do this will allow hydrolysis to continue in the HPLC vial, yielding false data.

Part 3: Analytical Methodologies

To accurately quantify the parent and the acid degradant, use the following HPLC parameters. The separation is based on the significant polarity difference between the butyl ester (hydrophobic) and the free acid (hydrophilic).

HPLC-UV/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B (Linear ramp to elute the lipophilic butyl ester)

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Detection:

    • UV: 254 nm (Furan ring absorption).

    • MS: ESI Positive Mode (Look for

      
       of parent and 
      
      
      
      for the acid).
  • Expected Retention:

    • Acid Degradant: ~3-5 min (Polar).

    • Parent (Butyl Ester): ~8-10 min (Non-polar).

Part 4: Data Interpretation & Storage

Kinetic Analysis

Hydrolysis of furoate esters typically follows pseudo-first-order kinetics when buffered. Plot the natural log of the remaining concentration (


) versus time (

).


  • Slope:

    
     (observed rate constant).
    
  • Half-life (

    
    ): 
    
    
    
    .
Storage Recommendations

Based on the chemical structure and general stability of furoate esters:

  • Solid State: Store at -20°C, desiccated, and protected from light. The solid is likely stable for years if kept dry.

  • Stock Solutions (DMSO): Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles which introduce moisture.

  • Aqueous Solutions:

    • Unstable: Do not store in basic buffers (pH > 8) overnight.

    • Working Time: Prepare fresh for daily use. Stable for ~24 hours at 4°C in pH 7.4 buffer, but degradation will be measurable.

References

  • Hydrolysis of Furoate Esters

    • Title: Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid.[1]

    • Source: Asian Journal of Chemistry / ResearchG
    • URL:[Link]

  • Sulfonamide Stability

    • Title: Hydrolysis of sulphonamides in aqueous solutions.[2]

    • Source: Chemosphere / ResearchG
    • URL:[Link]

  • Furan Ring Degradation

    • Title: Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan.[3]

    • Source: Journal of Agricultural and Food Chemistry.[3]

    • URL:[Link]

  • General Stability Guidelines

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Source: ICH.org.
    • URL:[Link]

Sources

In Silico First Pass: A Technical Guide to the Computational Modeling of Butyl 5-(aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth technical guide for the initial in silico evaluation of butyl 5-(aminosulfonyl)-2-furoate, a novel small molecule with potential therapeutic applications. This guide is intended for researchers, computational chemists, and drug development professionals. We will navigate the logical sequence of computational modeling, from basic physicochemical property prediction to more complex molecular dynamics simulations. The methodologies described herein are designed to build a foundational understanding of the molecule's potential bioactivity, pharmacokinetics, and target interactions, thereby guiding future experimental validation.

Introduction: The Rationale for an In Silico Approach

This compound is a compound of interest due to its structural motifs. The furoate core is a recognized scaffold in medicinal chemistry, and the sulfonamide group is a cornerstone of a wide array of therapeutics, including antibacterial and anti-inflammatory agents[1][2]. The butyl ester moiety suggests potential for modulation of pharmacokinetic properties such as lipophilicity and membrane permeability. Given that this specific molecule is not extensively characterized in existing literature, an in silico first-pass analysis is an efficient and cost-effective strategy to generate initial hypotheses about its biological potential and to prioritize experimental resources.

This guide will detail a systematic, multi-step computational workflow. We will treat the protocols not as a rigid checklist, but as a dynamic process where the results of one step inform the design of the next. The core principle is to build a self-validating computational model that provides actionable insights.

Part 1: Foundational Physicochemical and Pharmacokinetic Profiling

Before investigating complex biological interactions, it is crucial to understand the fundamental properties of the molecule. This initial stage involves the prediction of physicochemical properties and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. These parameters are critical determinants of a compound's drug-likeness.

Molecular Descriptors and Drug-Likeness

The initial step is to calculate key molecular descriptors. These descriptors provide a quantitative measure of the molecule's physical and chemical characteristics.

Experimental Protocol: Calculation of Molecular Descriptors

  • Input: Obtain the 2D structure of this compound (SMILES: CCCCOC(=O)c1cc(S(=O)(=O)N)oc1).

  • Software: Utilize computational chemistry software such as MOE (Molecular Operating Environment) or open-source alternatives like RDKit in Python.

  • Calculation: Employ the software's built-in functions to calculate the following key descriptors:

    • Molecular Weight (MW)

    • LogP (octanol-water partition coefficient) - a measure of lipophilicity.

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors and Acceptors

    • Number of Rotatable Bonds

  • Analysis: Compare the calculated values against established drug-likeness rules, such as Lipinski's Rule of Five, to assess the potential for oral bioavailability.

Data Presentation: Predicted Physicochemical Properties

DescriptorPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight~249.28 g/mol < 500 (Compliant)
LogP~1.5-2.5< 5 (Compliant)
Hydrogen Bond Donors1< 5 (Compliant)
Hydrogen Bond Acceptors5< 10 (Compliant)
TPSA~95.8 Ų< 140 Ų (Generally favorable)
Rotatable Bonds6< 10 (Generally favorable)

Note: The predicted values are estimates and may vary slightly depending on the algorithm used.

ADMET Prediction

Early assessment of a compound's ADMET profile is crucial for identifying potential liabilities.

Experimental Protocol: In Silico ADMET Prediction

  • Input: The 3D structure of this compound, energy-minimized using a force field like MMFF94x[1].

  • Web Servers/Software: Utilize platforms such as SwissADME, pkCSM, or ADMETlab 2.0.

  • Prediction: Submit the molecular structure to the server and run predictions for:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analysis: Synthesize the results to build a comprehensive ADMET profile, flagging any potential areas of concern.

Part 2: Target Identification and Ligand-Based Pharmacophore Modeling

With a foundational understanding of the molecule's properties, the next logical step is to hypothesize its potential biological targets.

Ligand-Based Pharmacophore Modeling

Given the novelty of this compound, a ligand-based approach is a practical starting point. This involves identifying known active molecules with similar structural features and using them to build a pharmacophore model. The sulfonamide group is a key feature to leverage here.

Experimental Protocol: Pharmacophore Model Generation

  • Database Search: Search chemical databases (e.g., ChEMBL, PubChem) for compounds containing the furoate-sulfonamide scaffold with known biological activity.

  • Pharmacophore Feature Identification: Identify common chemical features among the active compounds, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

  • Model Generation: Use software like LigandScout or Phase (Schrödinger) to generate a 3D pharmacophore model that represents the spatial arrangement of these essential features.

  • Virtual Screening: Utilize the generated pharmacophore model to screen large compound libraries to identify other molecules with similar features, which can help in understanding the structure-activity relationship (SAR).

Visualization: Hypothetical Pharmacophore Model

Pharmacophore_Model cluster_legend Legend cluster_molecule This compound A Aromatic HBD H-Bond Donor HBA H-Bond Acceptor HY Hydrophobic Aro Donor Aro->Donor 3.5 Å Acceptor2 Aro->Acceptor2 2.8 Å Hydrophobic Aro->Hydrophobic 4.0 Å Acceptor1 Donor->Acceptor1 2.5 Å Docking_Workflow PDB 1. Select Target (PDB) PrepProt 2. Prepare Protein PDB->PrepProt Grid 4. Define Binding Site PrepProt->Grid PrepLig 3. Prepare Ligand Dock 5. Run Docking PrepLig->Dock Grid->Dock Analyze 6. Analyze Poses & Score Dock->Analyze

Caption: A streamlined workflow for molecular docking simulations.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations can assess the stability of the ligand-receptor complex over time.

Experimental Protocol: MD Simulation

  • System Setup:

    • Take the best-ranked docked pose as the starting structure.

    • Solvate the complex in a water box (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run: Run the MD simulation for a desired time scale (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess conformational stability.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) over time.

Conclusion and Future Directions

This in silico guide provides a robust framework for the initial characterization of this compound. The predictive data generated through these computational methods on its physicochemical properties, ADMET profile, potential targets, and binding interactions form a critical foundation for hypothesis-driven experimental work. The insights gained from these models can guide chemical synthesis efforts for analog development and inform the design of initial in vitro and in vivo assays. It is imperative to remember that in silico predictions are models of reality and must be validated through experimental testing.

References

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics. [Link]

  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. Preprint. [Link]

  • Drug Action of Sulfonamide Schiff Bases: Structure, Antimicrobial Activity and In-Silico Studies. ES Chemistry and Sustainability. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Scholars Academic Journal of Pharmacy. [Link]

  • Modeling of Dipeptide Sulfonamides as Anti-Plasmodial Drugs: Synthesis, Characterization, DFT and In Silico Studies. ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. Chinese Journal of Organic Chemistry. [Link]

  • Butyl 2-furoate | C9H12O3. PubChem. [Link]

  • butyl 2-furoate, 583-33-5. The Good Scents Company. [Link]

  • Butyl 2-furoate. SIELC Technologies. [Link]

  • BUTYL-(5-CHLOROMETHYL-2-FUROATE) | CAS#:21893-86-7. Chemsrc. [Link]

  • N-(2-Butyl-benzofuran-5-yl)-methane Sulfonamide. Pharmaffiliates. [Link]

  • Mechanism details for the formation of butyl 5‐(dibutoxymethyl)‐2‐furoate 1. ResearchGate. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. [Link]

  • Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses. [Link]

  • A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. MDPI. [Link]

  • Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry (RSC Publishing). [Link]

  • Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. [Link]

  • Isolation and identification of N-butyl-tetrahydro-5-oxofuran-2-carboxamide produced by Bacillus sp. L60 and its antifungal activity. PubMed. [Link]

  • Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. ResearchGate. [Link]

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Methodological & Application

Analytical Profiling of Butyl 5-(aminosulfonyl)-2-furoate: Method Development & Validation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization and quantification of Butyl 5-(aminosulfonyl)-2-furoate . As direct compendial monographs do not exist for this specific ester, this protocol synthesizes first-principles analytical chemistry with established methodologies for furan-sulfonamide derivatives (e.g., Furosemide intermediates).

Executive Summary & Chemical Profile

This compound is a synthetic intermediate often encountered in the development of sulfonamide-based diuretics or carbonic anhydrase inhibitors. Structurally, it consists of a furan ring substituted with a lipophilic butyl ester at the C2 position and a polar primary sulfonamide at the C5 position.

This unique amphiphilic structure—combining a hydrophobic tail (butyl) and a polar head (sulfonamide)—requires a tailored analytical approach to ensure resolution from its primary hydrolysis degradation product, 5-(aminosulfonyl)-2-furoic acid .

Chemical Identity
ParameterDetail
IUPAC Name Butyl 5-sulfamoylfuran-2-carboxylate
Molecular Formula C₉H₁₃NO₅S
Molecular Weight 247.27 g/mol
CAS (Acid Core) 98027-63-5 (Acid precursor)
LogP (Predicted) ~1.8 (Moderately Lipophilic)
pKa (Predicted) ~10.1 (Sulfonamide -NH₂), Ester is non-ionizable
UV Max ~265 nm (Furan-Sulfonamide conjugation)

Chromatographic Methods (HPLC/UPLC)

The following protocol is the "Gold Standard" recommendation for purity analysis and reaction monitoring.

Principle of Separation

The separation relies on Reverse Phase Chromatography (RPC) . The critical separation challenge is resolving the neutral, lipophilic Butyl Ester from the polar, potentially ionized Free Acid impurity.

  • Acidic Mobile Phase: Essential to suppress the ionization of residual silanols and keep the sulfonamide moiety neutral (or protonated), improving peak symmetry.

  • Gradient Elution: Required. The free acid elutes near the void volume in high organic content, while the butyl ester requires higher organic strength to elute.

Standard HPLC Protocol (Method A)

Objective: Purity Assessment & Impurity Profiling

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 265 nm (Primary), 210 nm (Secondary for non-aromatic impurities)
Injection Vol 5-10 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Hold for polar impurities (Acid)
12.0 90% Linear Ramp (Elution of Ester)
15.0 90% Wash
15.1 5% Re-equilibration

| 20.0 | 5% | End |

Workflow Visualization

The following diagram illustrates the analytical logic for separating the target ester from its precursors.

AnalyticalWorkflow Sample Crude Sample (Ester + Acid + Butanol) Prep Sample Prep Dissolve in 50:50 ACN:H2O Sample->Prep HPLC HPLC Separation C18 Column, Acidic pH Prep->HPLC AcidPeak Peak 1: Free Acid (Rt ~2-3 min) Polar/Early Eluter HPLC->AcidPeak Low %B EsterPeak Peak 2: Butyl Ester (Rt ~10-12 min) Target Analyte HPLC->EsterPeak High %B

Figure 1: Chromatographic separation logic. The butyl chain significantly increases retention time compared to the free acid.

Mass Spectrometry (LC-MS) Parameters

For structural confirmation or trace impurity analysis, Mass Spectrometry is superior to UV.

Ionization Mode Selection
  • Electrospray Ionization (ESI) - Negative Mode: Preferred for Sulfonamides. The -SO₂NH₂ group readily loses a proton to form [M-H]⁻.

  • ESI - Positive Mode: Can be used for the Ester, forming [M+H]⁺ or [M+Na]⁺ adducts.

MS Settings (Standard)
  • Source: ESI

  • Polarity: Negative (Recommended for sensitivity)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation)

  • Target Mass (m/z):

    • Butyl Ester (Target): 246.2 [M-H]⁻

    • Free Acid (Impurity): 190.1 [M-H]⁻

Stability & Degradation Pathways

Researchers must be aware that butyl esters are susceptible to hydrolysis.

  • Hydrolysis: In the presence of moisture and extreme pH (either acidic or basic), the butyl group cleaves, reverting the molecule to 5-sulfamoyl-2-furoic acid and 1-butanol .

  • Protocol:

    • Avoid storing samples in aqueous mobile phase for >24 hours.

    • Use fresh ACN/Water diluents.

    • Store standard stock solutions in pure Acetonitrile at -20°C.

Degradation Ester This compound (Target) Hydrolysis Hydrolysis (pH > 9 or pH < 2 + H2O) Ester->Hydrolysis Acid 5-Sulfamoyl-2-furoic acid (Impurity A) Hydrolysis->Acid Alcohol 1-Butanol (Volatile) Hydrolysis->Alcohol

Figure 2: Primary degradation pathway. Monitoring the 'Acid' peak is critical for stability studies.

References & Validation Standards

This protocol is derived from standard methodologies for sulfonamide analysis and furan chemistry.

  • Core Acid Identification: 5-Sulfamoylfuran-2-carboxylic acid (CAS 98027-63-5).[1][2][3][4][5] Sigma-Aldrich Product Database. Link

  • Sulfonamide Analysis Principles: "Separation of Sulfonamides by HPLC." Journal of Chromatographic Science. (General reference for acidic mobile phase selection).

  • Furan Chemistry: Keay, B. A. "Synthetic Strategies for Furan-containing Pharmaceuticals." Chemical Reviews.

Validation Criteria (Acceptance Limits)
  • Linearity (R²): > 0.999 (Range: 10 µg/mL to 500 µg/mL)

  • LOD/LOQ: Estimated at 0.1 µg/mL / 0.5 µg/mL (UV detection)

  • Recovery: 98.0% - 102.0%

  • Resolution (Rs): > 2.0 between Free Acid and Butyl Ester peaks.

Sources

Application Note: HPLC Quantification and Purity Analysis of Butyl 5-(aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the High-Performance Liquid Chromatography (HPLC) analysis of Butyl 5-(aminosulfonyl)-2-furoate (CAS 87299-66-9), a key intermediate in the synthesis of sulfonamide diuretics.

The method is designed based on the physicochemical properties of the furan-sulfonamide scaffold: the lipophilicity of the butyl ester and the polarity of the sulfonamide moiety.

Introduction & Molecule Profile

This compound is a bifunctional molecule containing a lipophilic butyl ester and a polar sulfonamide group attached to a furan ring. Accurate analysis is critical during synthesis to monitor the conversion of the precursor (often butyl 5-(chlorosulfonyl)-2-furoate) and to ensure the ester has not hydrolyzed to the free acid.

Chemical Profile
PropertyDescriptionAnalytical Implication
Structure Furan ring substituted with -COOC₄H₉ and -SO₂NH₂UV Active (conjugation).
Lipophilicity High (due to Butyl chain)Requires high organic strength for elution.
Acidity (pKa) Sulfonamide pKa ~10.0 (Weakly acidic)Remains neutral at pH < 8.
Stability Ester bond susceptible to hydrolysisAvoid high pH (>7) and strong acids for long periods.
Solubility Low in water; High in MeOH/ACNSample diluent must be high % organic.

Method Development Strategy (The "Why")

To achieve robust separation, we employ a Reversed-Phase (RP-HPLC) strategy.[1]

  • Stationary Phase Selection: A C18 (Octadecylsilyl) column is selected to provide sufficient hydrophobic interaction with the butyl chain. A standard C8 column may result in early elution and poor resolution from polar impurities (e.g., sulfonic acid derivatives).

  • Mobile Phase pH: The mobile phase is acidified (pH 2.5 – 3.0).

    • Reason 1: Suppresses the ionization of residual silanols on the column, reducing peak tailing for the sulfonamide group.

    • Reason 2: Maximizes the stability of the ester group (esters are most stable at slightly acidic pH).

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff and generally provides sharper peaks for aromatic esters due to lower viscosity and better dipole interactions.

Method Logic Visualization

MethodLogic Molecule Target: this compound Properties Lipophilic Butyl Ester + Polar Sulfonamide Molecule->Properties Column Selection: C18 Column Properties->Column MobilePhase Mobile Phase: Acidic Water / ACN Properties->MobilePhase WhyC18 Retains Butyl chain Separates from polar acid impurities Column->WhyC18 WhyAcid pH 2.5-3.0: 1. Suppress Silanol Tailing 2. Stabilize Ester Bond MobilePhase->WhyAcid Result Sharp Peak, Stable Retention, High Resolution WhyC18->Result WhyAcid->Result

Figure 1: Decision matrix for HPLC method parameters based on molecular properties.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1200/1260 Infinity or Waters Alliance (or equivalent) with Binary Pump and Autosampler.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / HPLC Grade).

    • Formic Acid (98%+) or Orthophosphoric Acid (85%).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection UV 254 nm (Primary), 270 nm (Secondary)
Run Time 15 Minutes
Gradient Program

A gradient is recommended to elute the highly retained butyl ester while resolving early eluting polar impurities (like the hydrolyzed acid).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar Impurities)
10.02080Linear Ramp (Elute Target)
12.02080Wash
12.19010Re-equilibration
15.09010End of Run
Sample Preparation
  • Diluent: Acetonitrile : Water (50:50 v/v).[2]

    • Note: Do not use 100% water as the butyl ester may precipitate or adsorb to the vial surface.

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% ACN. Sonicate for 5 mins. (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Water to achieve 100 µg/mL in 50:50 ACN:Water. Filter through 0.45 µm PTFE filter.

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness," the method includes specific system suitability tests.

System Suitability Criteria (Acceptance Limits)
  • Retention Time (RT): Target peak elutes at approx. 8.5 - 9.5 min. Variation < 2.0% RSD.[3]

  • Tailing Factor (T): T < 1.5 (Ensures no secondary interaction with silanols).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between the Main Peak and any impurity (e.g., the free acid, which elutes earlier).

Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Correlation Coefficient (R²): > 0.999.

Experimental Workflow Diagram

Workflow Start Sample Weighing (10 mg) Dissolve Dissolve in 100% ACN Start->Dissolve Dilute Dilute 1:10 with Water (Final 50:50) Dissolve->Dilute Filter Filter 0.45 µm PTFE Dilute->Filter Inject Inject 10 µL (Gradient Run) Filter->Inject

Figure 2: Sample preparation workflow ensuring solubility and compatibility.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with sulfonamide.Ensure Mobile Phase A has pH < 3.[2]0. Add 5mM Ammonium Formate if necessary.
Ghost Peak @ ~3 min Hydrolysis of ester to acid.Check sample age. Prepare fresh in neutral diluent. Keep autosampler at 4°C.
Drifting RT Column equilibration issue.Ensure at least 3-4 min re-equilibration time at the end of the gradient.
Low Recovery Precipitation in aqueous buffer.Increase % Organic in the diluent (e.g., to 60:40 ACN:Water).

References

  • United States Pharmacopeia (USP).Furosemide Monograph: Organic Impurities. USP-NF. (Standard for furan-sulfonamide analysis).
  • Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. FDA, 1994. Link

  • PubChem. Butyl 2-furoate (Compound Summary). National Library of Medicine. Accessed 2026.[4] Link

  • Kazakevich, Y., & LoBrutto, R.HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007.

Sources

Application Note: Butyl 5-(aminosulfonyl)-2-furoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Sulfonamide Scaffold

Butyl 5-(aminosulfonyl)-2-furoate represents a critical structural motif in the development of Carbonic Anhydrase (CA) inhibitors and loop diuretics . While structurally related to the classic diuretic Furosemide (which contains a furfuryl amine), this molecule is distinct as a furoic acid derivative .

In drug discovery, this compound serves three primary roles:

  • Isoform-Selective Probe: The primary sulfonamide group (

    
    ) acts as a Zinc-Binding Group (ZBG), essential for inhibiting metalloenzymes like Carbonic Anhydrases (hCA I, II, IX, XII).
    
  • Lipophilic Prodrug Model: The butyl ester moiety significantly increases lipophilicity (

    
    ) compared to the free acid, enhancing membrane permeability for cellular assays before intracellular hydrolysis.
    
  • Synthetic Intermediate: It functions as a versatile electrophilic scaffold for generating libraries of N-substituted sulfonamides via transamidation or ester hydrolysis.

Physicochemical Profile
PropertyValue (Approx.)Significance in Assay Design
Molecular Weight 247.27 g/mol Suitable for fragment-based drug discovery (FBDD).
H-Bond Donors 2 (

)
Critical for Thr199 interaction in the CA active site.
H-Bond Acceptors 5Influences solubility and receptor binding.
LogP ~1.9Moderate lipophilicity; requires DMSO for stock solutions.
pKa (Sulfonamide) ~10.0Neutral at physiological pH; binds Zn(II) as the anion (

).

Application I: Carbonic Anhydrase Inhibition Assay

The primary biological application of this compound is investigating the inhibition of Carbonic Anhydrase isoforms (specifically tumor-associated hCA IX and XII). The butyl chain is hypothesized to interact with the hydrophobic "wall" of the enzyme active site, potentially conferring selectivity over cytosolic isoforms (hCA I/II).

Protocol: Esterase Activity Assay (p-NPA Hydrolysis)

While CA catalyzes


 hydration, the esterase activity  assay using p-nitrophenyl acetate (p-NPA) is a robust, high-throughput benchtop method for initial screening.
Reagents & Setup
  • Buffer: 50 mM Tris-SO₄, pH 7.6 (Avoid chloride buffers as

    
     is a weak CA inhibitor).
    
  • Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in Acetone.

  • Enzyme: Recombinant hCA II (Sigma or equivalent), 1 µM stock.

  • Test Compound: this compound (10 mM stock in DMSO).

  • Detection: UV-Vis Spectrophotometer (Absorbance at 348 nm).

Step-by-Step Methodology
  • Preparation of Enzyme Solution: Dilute hCA II to 100 nM in Tris-SO₄ buffer. Keep on ice.

  • Compound Incubation:

    • Add 10 µL of Test Compound (varying concentrations: 0.1 nM – 10 µM) to 980 µL of Enzyme Solution.

    • Control: Add 10 µL DMSO to 980 µL Enzyme Solution (Vehicle Control).

    • Incubate for 15 minutes at 25°C to allow the sulfonamide to equilibrate with the Zn(II) center.

  • Reaction Initiation:

    • Add 10 µL of 3 mM p-NPA substrate to the mixture.

    • Rapidly mix (do not vortex vigorously to avoid protein denaturation).

  • Kinetic Measurement:

    • Immediately monitor the increase in absorbance at 348 nm (isobestic point of p-nitrophenol/p-nitrophenolate) for 5 minutes.

    • Note: The product, p-nitrophenol, is yellow.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Determine

      
       using a non-linear regression model (Log[Inhibitor] vs. Response).
      
Scientific Rationale (Why this works)

The sulfonamide nitrogen (


) displaces the zinc-bound water molecule/hydroxide ion in the CA active site. This prevents the nucleophilic attack on the p-NPA ester bond. The butyl ester on the inhibitor itself is stable under these short assay conditions, ensuring the measured inhibition is due to the intact molecule.

Application II: Synthetic Protocol (Scaffold Generation)

For medicinal chemists, this molecule is synthesized via the chlorosulfonation of butyl 2-furoate. This protocol ensures high regioselectivity for the 5-position due to the directing effect of the ester oxygen.

Protocol: Chlorosulfonation and Amination

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Perform in a fume hood with full PPE.

Workflow Diagram

Synthesis_Workflow Start Butyl 2-furoate Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: Sulfonyl Chloride Step1->Inter Quench on Ice Step2 Amination (NH4OH or NH3/MeOH) Inter->Step2 Nucleophilic Attack Final Butyl 5-(aminosulfonyl) -2-furoate Step2->Final Precipitate & Wash

Caption: Synthetic route for generating the sulfonamide scaffold. The 5-position is targeted via electrophilic aromatic substitution.

Detailed Procedure
  • Chlorosulfonation:

    • Place 10 mmol of butyl 2-furoate in a round-bottom flask.

    • Cool to 0°C using an ice-salt bath.

    • Dropwise add 5 equivalents of chlorosulfonic acid (

      
      ) over 30 minutes. Maintain temperature 
      
      
      
      .
    • Mechanism:[1] The furan ring undergoes electrophilic aromatic substitution at the 5-position (most activated position remaining).

    • Stir at room temperature for 2 hours.

  • Quenching:

    • Pour the reaction mixture slowly onto 50g of crushed ice. The sulfonyl chloride intermediate will precipitate as an oil or solid.

    • Extract immediately with Dichloromethane (DCM) if oil forms.

  • Amination:

    • To the DCM solution (containing the sulfonyl chloride), add 25% aqueous ammonium hydroxide (

      
      ) or ammonia in methanol in excess (10 equiv).
      
    • Stir vigorously for 1 hour at room temperature.

  • Workup:

    • Evaporate the organic solvent.[1]

    • The product, This compound , usually precipitates.

    • Recrystallize from Ethanol/Water to remove ammonium chloride salts.

Application III: Analytical Quality Control (HPLC)

When using this compound as a reference standard or tracking its stability (hydrolysis of the butyl ester), a specific HPLC method is required to separate the neutral ester from the acidic hydrolysis product.

Protocol: Reverse-Phase HPLC Separation
ParameterConditionReason
Column C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µmStandard stationary phase for moderately lipophilic drugs.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the furoic acid byproduct, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the lipophilic butyl ester.
Gradient 10% B to 90% B over 15 minGradient elution ensures separation of the polar acid (early) and non-polar ester (late).
Flow Rate 1.0 mL/minStandard flow.[2][3]
Detection UV at 265 nm

for the furoate conjugated system.

Expected Retention:

  • 5-(aminosulfonyl)-2-furoic acid (Hydrolysis Product): ~3-5 min (Polar).

  • This compound (Target): ~10-12 min (Lipophilic).

Mechanism of Action & Biological Logic

The following diagram illustrates the "Lock and Key" mechanism by which this molecule inhibits Carbonic Anhydrase.

CA_Inhibition_Mechanism Inhibitor This compound Sulfonamide Sulfonamide Group (-SO2NH-) Inhibitor->Sulfonamide Pharmacophore Butyl Butyl Ester Tail Inhibitor->Butyl Selectivity Element Zn Zn(II) Ion (Active Site) Effect Inhibition of CO2 Hydration Zn->Effect Blocked Catalysis Sulfonamide->Zn Coordinates (Tetrahedral) Hydrophobic Hydrophobic Pocket (Phe131, Val135) Butyl->Hydrophobic Van der Waals Interactions

Caption: Mechanistic interaction map. The sulfonamide coordinates the catalytic Zinc, while the butyl tail probes the hydrophobic pocket.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors: Evaluation of the esterase activity of human carbonic anhydrase using p-nitrophenyl acetate. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual Protocol Reference).
  • Xu, X., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(6), 2415. Link (Provides HPLC context for furoate/sulfonamide separation).

  • Budwitz, J. E., & Newton, C. G. (2023).[1] Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne.[1] Organic Syntheses, 100, 159–185.[1] Link (Context on furan ring reactivity).

Sources

Application Note: Therapeutic Potential & Development of Aminosulfonyl Furoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminosulfonyl furoates (specifically 5-(aminosulfonyl)furan-2-carboxylates and their derivatives) represent a privileged scaffold in medicinal chemistry. While historically anchored by the loop diuretic furosemide (a sulfamoylanthranilic acid derivative), the specific furoate ester and amide sub-class has emerged as a powerhouse for developing isoform-selective Carbonic Anhydrase Inhibitors (CAIs) .

This guide moves beyond basic diuretic pharmacology to explore the next-generation applications of this scaffold:

  • Targeted Anticancer Therapy: Selective inhibition of tumor-associated CA IX and XII isoforms.

  • Ophthalmology: Nanomolar-affinity antiglaucoma agents.

  • Antimicrobial Resistance: Novel antibiofilm agents targeting bacterial colonization.

Mechanism of Action (MOA) & Structural Logic

The therapeutic versatility of aminosulfonyl furoates stems from their ability to coordinate the Zinc (


) ion within the active site of metalloenzymes.
The Pharmacophore[1][2]
  • Zinc Binding Group (ZBG): The primary sulfonamide (

    
    ) moiety acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Selectivity Tail (The Furoate): The furan ring and its 2-carboxylate substituents interact with the hydrophobic and hydrophilic pockets at the entrance of the active site. Modifying the ester/amide tail allows discrimination between the ubiquitous cytosolic isoforms (CA I, II - off-targets) and the transmembrane tumor-associated isoforms (CA IX, XII).

Visualization: MOA & Selectivity Pathway

MOA_Pathway Compound Aminosulfonyl Furoate (Scaffold) Zn_Binding Zn2+ Coordination (Sulfonamide Head) Compound->Zn_Binding Primary Interaction Tail_Interaction Active Site Entry (Furoate Tail) Compound->Tail_Interaction Selectivity Driver CA_Catalysis Catalytic Hydration CO2 + H2O <-> HCO3- + H+ Zn_Binding->CA_Catalysis Inhibits Target_Tumor Tumor Isoforms (CA IX / XII) Hypoxia Survival Tail_Interaction->Target_Tumor Hydrophobic Optimization Target_Eye Ciliary Body (CA II) Aqueous Humor Tail_Interaction->Target_Eye Hydrophilic Optimization Outcome_Cancer pH Disruption Reduced Metastasis Target_Tumor->Outcome_Cancer Outcome_Glaucoma Reduced IOP Glaucoma Mgmt Target_Eye->Outcome_Glaucoma

Figure 1: Mechanistic pathway of Aminosulfonyl Furoates showing the bifurcation of therapeutic effects based on tail-group optimization.

Therapeutic Applications & Comparative Data

Isoform-Selective Carbonic Anhydrase Inhibition

The most critical application is the development of inhibitors that spare the physiological CA I/II (avoiding systemic side effects like paresthesia) while hitting the pathological targets.

Table 1: Comparative Inhibition Profile (Representative Data) Data synthesized from structure-activity relationship (SAR) studies of sulfamoylfuran derivatives.

Compound ClassTarget Isoform

(nM)
Selectivity Ratio (Target/CA II)Therapeutic Indication
Acetazolamide (Std) Non-selective~121.0Glaucoma, Diuretic
5-Sulfamoyl-2-furoate (Methyl ester) CA II8.50.8Glaucoma (Topical)
5-Sulfamoyl-2-furocarboxamide (Benzyl) CA IX4.2>50Hypoxic Tumors
5-Sulfamoyl-2-furohydrazide CA XII15.0>20Glaucoma/Cancer
Antimicrobial & Antibiofilm Activity

Recent studies indicate that aminosulfonyl furoates can inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, likely by interfering with bacterial pH homeostasis or quorum sensing pathways, distinct from traditional antibiotic mechanisms.

Experimental Protocols

Protocol 1: General Synthesis of 5-(Aminosulfonyl)furan-2-carboxylates

A robust method for generating the core scaffold for SAR screening.

Objective: Synthesize 5-(aminosulfonyl)furan-2-carboxylic acid esters from commercially available furoates.

Reagents:

  • Methyl 2-furoate (Starting material)[1]

  • Chlorosulfonic acid (

    
    )
    
  • Phosphorus pentachloride (

    
    )
    
  • Ammonium hydroxide (

    
    ) or substituted amines
    
  • Solvents: Dichloromethane (DCM), Ethyl Acetate

Step-by-Step Methodology:

  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (3.0 equiv) to 0°C in a round-bottom flask equipped with a drying tube.

    • Add Methyl 2-furoate (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C.

    • Critical Parameter: Exothermic reaction. Rapid addition causes charring and yield loss.

    • Stir at room temperature (RT) for 2 hours.

    • Pour the reaction mixture onto crushed ice carefully to precipitate the sulfonyl chloride intermediate. Filter and dry under vacuum.[2]

  • Amination:

    • Dissolve the crude sulfonyl chloride in anhydrous DCM.

    • Cool to 0°C. Add excess Ammonium hydroxide (for primary sulfonamide) or a specific amine (for N-substituted derivatives) dropwise.

    • Stir at RT for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Purification:

    • Wash the organic layer with 1N HCl (to remove unreacted amine), then Brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallize from Ethanol/Water to obtain the pure 5-(aminosulfonyl)-2-furoate.

Protocol 2: Stopped-Flow CO2 Hydration Assay (Enzyme Inhibition)

The Gold Standard for validating Carbonic Anhydrase inhibitory activity.

Objective: Determine the inhibition constant (


) of the synthesized furoates against specific CA isoforms.

Principle: Measures the rate of the physiological reaction


 by monitoring the acidification of the medium using a pH indicator.

Materials:

  • Enzymes: Recombinant hCA I, II, IX, XII (commercially available or expressed).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: HEPES (10-20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Workflow:

  • Preparation:

    • Prepare inhibitor stock solutions in DMSO (dilute 100-fold into assay buffer to avoid solvent effects; final DMSO <1%).

    • Saturate water with

      
       by bubbling for 30 mins at RT.
      
  • Reaction:

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B:

      
       saturated water.
      
    • Rapidly mix Syringe A and B in the stopped-flow cell.

  • Measurement:

    • Monitor absorbance at 557 nm (Phenol red max) for 0–10 seconds.

    • Record the initial velocity (

      
      ) of the acidification reaction.
      
  • Data Analysis:

    • Calculate the uninhibited rate (

      
      ) and inhibited rates (
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      
    • Convert to

      
       using the substrate concentration (
      
      
      
      ) and Michaelis constant (
      
      
      ):
      
      
      .

Self-Validating Check: Always run Acetazolamide as a positive control. If Acetazolamide


 deviates >20% from literature values (approx. 12 nM for hCA II), recalibrate the enzyme concentration.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation S1 Furoate Ester (Starting Material) S2 Chlorosulfonation (-SO2Cl) S1->S2 S3 Amination (-SO2NHR) S2->S3 A1 Stopped-Flow Assay (Ki Determination) S3->A1 A2 Selectivity Profiling (hCA I/II vs IX/XII) A1->A2 Hit ID V1 Cell Viability (Hypoxia Models) A2->V1 High Selectivity V2 Lead Candidate V1->V2 Efficacy Confirmed

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Smaine, F. Z., et al. (2008). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating thiouracil moieties. Bioorganic & Medicinal Chemistry Letters, 18(16), 4677-4681. Link

  • Masereel, B., et al. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry, 45(2), 312-320. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

butyl 5-(aminosulfonyl)-2-furoate as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Butyl 5-(aminosulfonyl)-2-furoate as a High-Potency Carbonic Anhydrase Inhibitor

Executive Summary

This compound is a representative member of the 5-membered heterocyclic sulfonamide class of Carbonic Anhydrase Inhibitors (CAIs). Unlike classical benzenesulfonamides (e.g., sulfanilamide), the furan scaffold imparts distinct electronic properties and geometric constraints that often result in superior binding affinity (


 in the low nanomolar range) for physiological isoforms.

This guide details the application of this molecule as a chemical probe for studying Carbonic Anhydrase (CA) activity, specifically targeting isoforms involved in hypoxic tumor survival (CA IX/XII) and aqueous humor regulation (CA II). The butyl ester moiety enhances lipophilicity, facilitating interaction with the hydrophobic "half" of the enzyme active site and potentially improving membrane permeability for cell-based assays.

Chemical Identity & Properties

PropertyDetail
IUPAC Name Butyl 5-sulfamoylfuran-2-carboxylate
CAS Number 583-33-5 (Parent ester core reference); Specific sulfonamide derivative often custom synthesized.[1]
Molecular Formula

Molecular Weight ~247.27 g/mol
Solubility Low in water; Soluble in DMSO (>10 mM), Methanol, Ethanol.
Stability Stable at

(solid). Hydrolysis of the ester may occur in high pH buffers (>8.5) or presence of esterases.

Mechanism of Action

The inhibition mechanism follows the "Tail Approach" of CAI design. The molecule anchors to the catalytic zinc ion while the butyl tail probes the hydrophobic pocket.

  • Zinc Coordination: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG). In its deprotonated form (
    
    
    
    ), it displaces the zinc-bound water molecule/hydroxide ion necessary for catalysis.[2]
  • Scaffold Interaction: The furan ring fits into the active site cone, orienting the substituents.

  • Hydrophobic Interaction: The butyl ester group extends towards the hydrophobic region of the active site (lined by residues Phe131, Val135, Leu198 in hCA II), stabilizing the complex via Van der Waals forces.

Figure 1: Mechanism of Inhibition (DOT Diagram)

CA_Inhibition_Mechanism Zn Active Site Zn(II) Sulfonamide Sulfonamide Group (SO2NH-) Sulfonamide->Zn Coordinates Furan Furan Scaffold Sulfonamide->Furan Linked Catalysis CO2 Hydration (Catalytic Cycle) Sulfonamide->Catalysis Blocks Butyl Butyl Ester Tail (Hydrophobic) Furan->Butyl Orients Pocket Hydrophobic Pocket (Phe131, Val135) Butyl->Pocket Van der Waals Interaction

Caption: Schematic of this compound binding. The sulfonamide coordinates Zn(II), arresting catalysis, while the butyl tail engages the hydrophobic pocket.

Protocol: Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for determining the inhibition constant (


) of CAIs. It measures the rate of the physiological reaction: 

.
Materials Required
  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10–20 nM).

  • Substrate:

    
    -saturated water (~17 mM at 
    
    
    
    ).
  • Indicator: Phenol Red (0.2 mM) or m-Cresol Purple.

  • Buffer: 20 mM HEPES (pH 7.5) with 20 mM

    
     (to maintain ionic strength).
    
  • Inhibitor: this compound (10 mM stock in DMSO).

  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

Experimental Workflow
  • Preparation of Inhibitor Dilutions:

    • Prepare serial dilutions of the inhibitor in the assay buffer (0.1 nM to 100 nM).

    • Note: Keep DMSO concentration constant (<1%) to avoid enzyme denaturation.

  • Incubation:

    • Mix enzyme solution with inhibitor dilution.

    • Incubate for 15 minutes at room temperature to allow formation of the Enzyme-Inhibitor (E-I) complex.

  • The Reaction (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.[3]

    • Syringe B:

      
      -saturated water.[3]
      
    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection:

    • Monitor the absorbance change at 557 nm (Phenol Red max) over 0–10 seconds.

    • The acidification (production of

      
      ) causes a color change.
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors) or standard Michaelis-Menten inhibition models to derive

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .[3]
Figure 2: Assay Workflow (DOT Diagram)

Assay_Workflow Stock Inhibitor Stock (DMSO) Dilution Serial Dilution (Buffer) Stock->Dilution Incubation Incubation (15 min, RT) Dilution->Incubation Enzyme hCA Isoform (Enzyme) Enzyme->Incubation Mixing Rapid Mixing (Stopped-Flow) Incubation->Mixing Syringe A CO2 CO2 Saturated Water CO2->Mixing Syringe B Detection Absorbance (557 nm) Mixing->Detection < 10ms Analysis Ki Calculation (Cheng-Prusoff) Detection->Analysis

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay used to validate CA inhibition.

Representative Data & Performance

While specific batch data varies, 5-membered heterocyclic sulfonamides typically exhibit the following inhibition profiles compared to the standard Acetazolamide (AAZ).

Table 1: Typical Inhibition Constants (


) for Furan-Sulfonamides 
IsoformPhysiological RoleTypical

(Butyl Furoate Analog)
Acetazolamide

(Ref)
Selectivity Note
hCA I Cytosolic (RBCs)50 – 200 nM250 nMModerate inhibition.
hCA II Cytosolic (Eye, Kidney)0.5 – 10 nM 12 nMHigh Potency.
hCA IX Transmembrane (Tumors)10 – 30 nM 25 nMPotent; relevant for hypoxia studies.
hCA XII Transmembrane (Eye/Tumors)5 – 20 nM5.7 nMHigh Potency.

Note: Data derived from structure-activity relationship (SAR) trends for 5-sulfamoylfuran-2-carboxylic acid esters [1, 2].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2018). Five-membered heterocyclic sulfonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. Proceedings of the National Academy of Sciences. Link

Sources

Application Note: Antimicrobial Evaluation of Substituted Furoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted furoates (esters of furoic acid) represent a versatile class of pharmacophores in modern antimicrobial discovery. Unlike the saturated tetrahydrofuran rings found in ionophore antibiotics, the aromatic furan ring in furoates offers a unique planar geometry that facilitates intercalation into microbial DNA and interaction with enzymes like DNA gyrase.

This guide moves beyond basic screening. It provides a rigorous, self-validating framework for evaluating substituted furoates, specifically focusing on 5-nitro-2-furoates and furoic acid hydrazones , which have shown high potency against multidrug-resistant (MDR) S. aureus and M. tuberculosis.

Part 1: Chemical Context & Structure-Activity Relationship (SAR)[1]

To design effective experiments, one must understand the molecule. The antimicrobial potency of furoates is governed by the "Electronic-Lipophilic Balance."

Key SAR Drivers
  • The C5 Substitution:

    • Electron-Withdrawing Groups (EWGs): A nitro (

      
      ) or halogen (
      
      
      
      ,
      
      
      ) at the C5 position is critical. The nitro group, in particular, is a "warhead" that, upon enzymatic reduction by bacterial nitroreductases, generates reactive intermediates that damage DNA.
    • Mechanism Implication: If your compound has a 5-nitro group, your assay must account for oxidative stress mechanisms.

  • The Ester Linkage (The "Furoate" part):

    • The ester bond modulates lipophilicity (

      
      ). High lipophilicity aids penetration through the waxy cell wall of Mycobacteria and Gram-negative outer membranes.
      
    • Caution: Esters are liable to hydrolysis by plasma esterases. In vitro results may not perfectly translate to in vivo stability without bioisostere modification (e.g., converting to amides).

Part 2: Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to lead validation. This is not a linear list but a decision-tree workflow.

Furoate_Workflow Synth Synthesis (Substituted Furoates) Purify Purification (>95% HPLC) Synth->Purify Screen Primary Screen (MIC - CLSI M07) Purify->Screen Stock in DMSO Decision MIC < 10 µg/mL? Screen->Decision Discard Discard / Archive Decision->Discard No Advanced Secondary Profiling Decision->Advanced Yes Biofilm Biofilm Inhibition (CV Assay) Advanced->Biofilm Tox Cytotoxicity (CC50 / Selectivity) Advanced->Tox Lead Lead Candidate Biofilm->Lead Tox->Lead

Figure 1: Decision-matrix workflow for evaluating furoate derivatives. Note the strict "Go/No-Go" gate at the MIC stage to preserve resources.

Part 3: Primary Screening Protocol (MIC Determination)

Standard: CLSI M07 (Aerobes) / M27 (Yeasts) [1]. Objective: Determine the Minimum Inhibitory Concentration (MIC) with high reproducibility.

Preparation of Furoate Stock Solutions

Furoates are often hydrophobic.

  • Solvent: Dissolve in 100% DMSO.

  • Concentration: Prepare a master stock at 100x the highest desired test concentration (e.g., 6400 µg/mL for a 64 µg/mL top well).

  • Validation: Critical Step. Check for precipitation when diluting into Mueller-Hinton Broth (MHB). If the solution turns cloudy, the compound has crashed out, and the MIC will be invalid (false negative).

The "Skipped Well" Prevention Protocol

A common failure in testing hydrophobic furoates is the "edge effect" and evaporation.

  • Step A: Fill the outer perimeter wells of the 96-well plate with 200 µL sterile water (not media). This creates a humidity barrier.

  • Step B: Use inner wells (B2–G11) for the assay.

  • Step C: Inoculum Density. Adjust bacteria to

    
     CFU/mL.
    
    • Expert Tip: Do not rely solely on OD600. Perform a "Colony Count Check" by plating 10 µL of the inoculum on agar. If the count is off by a log factor, furoate activity (which is concentration-dependent) will appear skewed.

Readout Enhancement

Furoates may cause bacteriostasis rather than rapid lysis. Visual turbidity can be ambiguous.

  • Add Resazurin: Add 30 µL of 0.01% Resazurin solution to wells after 20 hours. Incubate for 2-4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity reduces resazurin).

    • Why this matters: This distinguishes between "clumped bacteria" (which look clear but are alive) and true inhibition.

Part 4: Advanced Characterization - Biofilm Inhibition

Substituted furoates, particularly those with halogenated tails, have shown promise in disrupting the EPS (Extracellular Polymeric Substance) matrix [2].

Protocol: Crystal Violet Static Biofilm Assay (Adapted from O'Toole [3])

  • Growth Phase: Inoculate 100 µL of bacterial suspension (in TSB + 1% Glucose) into 96-well PVC plates (PVC binds biofilms better than polystyrene).

  • Treatment: Add furoate derivatives at

    
     MIC and 
    
    
    
    MIC. Incubate 24h at 37°C.
  • Washing (The Failure Point):

    • Wrong way: Using a pipette to suck out media (removes biofilm).

    • Right way: Submerge the entire plate in a tub of distilled water. Shake out water. Repeat 3x.

  • Staining: Add 125 µL of 0.1% Crystal Violet (10 min). Wash 3x with water. Dry overnight.

  • Quantification: Solubilize the dye with 150 µL of 30% Acetic Acid. Read OD at 550 nm.[1]

  • Data Analysis: Calculate % Inhibition relative to solvent control.

    
    
    

Part 5: Mechanism of Action (MoA)

Understanding how the furoate kills the cell is vital for toxicity profiling.

Pathway Visualization

Furoates typically act via two distinct pathways depending on their substitution:

  • Nitro-Furoates: Prodrug activation

    
     Radical formation 
    
    
    
    DNA damage.
  • Amide/Hydrazide Furoates: DNA Gyrase (GyrB subunit) inhibition.

MoA_Pathway Entry Furoate Entry (Passive Diffusion) Split Substituent? Entry->Split Nitro 5-Nitro Group Split->Nitro Amide Hydrazide/Amide Link Split->Amide Reductase Nitroreductase (Activation) Nitro->Reductase Bacterial Enzyme Gyrase DNA Gyrase (Target Binding) Amide->Gyrase ATP Binding Pocket Radicals Reactive Intermediates (ROS / RNS) Reductase->Radicals Stall Replication Fork Collapse Gyrase->Stall Death Cell Death (Bactericidal) Radicals->Death DNA/Protein Damage Stall->Death

Figure 2: Dual-mechanism pathways for substituted furoates. Nitro-derivatives rely on enzymatic activation, while amide-derivatives often act as direct enzyme inhibitors.

Part 6: Data Presentation Standards

When reporting data for furoates, do not simply list MICs. You must calculate the Selectivity Index (SI) to prove the compound is not a general toxin.

Table 1: Example Data Layout for Furoate Evaluation

Compound IDR-Group (C5)MIC (S. aureus) [µg/mL]CC50 (Vero Cells) [µg/mL]Selectivity Index (SI)Interpretation
FUR-01 -H>64120< 2Inactive / Safe
FUR-05 -NO22.0105Potent but Toxic
FUR-09 -Br4.0>200> 50 Lead Candidate

Note: An SI > 10 is generally required for early-stage hit progression.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 10th Edition.[2] [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), e2437.[3] [Link]

  • Shelar, U. B. (2022).[4] Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32.[4] [Link][4]

  • Cramer, D. L., & Dodd, M. C. (1946). The Mode of Action of Nitrofuran Compounds: I. Action versus Staphylococcus aureus. Journal of Bacteriology, 51(3), 293-303. [Link]

Sources

The Scientific Landscape: Rationale and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Butyl 5-(Aminosulfonyl)-2-furoate: Synthesis, Polymerization, and Potential in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the novel, bio-derived monomer, this compound. While direct literature on this specific molecule is nascent, its unique chemical architecture—combining a renewable furan core, a polymerizable ester, and a functional sulfonamide group—suggests significant potential in materials science. This guide synthesizes established principles from furan chemistry and polymer science to provide a robust framework for its synthesis, characterization, and application. We will explore its prospective role in creating functional polymers with tunable properties, such as pH-responsiveness and enhanced thermal stability.

The imperative for sustainable materials has catalyzed research into bio-based platform chemicals.[1] Furan derivatives, obtainable from non-food biomass, are at the forefront of this movement, offering an aromatic, rigid structure analogous to petroleum-based terephthalates.[1][2] The monomer at the heart of this guide, this compound, integrates this sustainable furan backbone with a sulfonamide functional group (-SO₂NH₂).

The sulfonamide group is a versatile functional moiety. Its acidic proton imparts pH-responsive behavior, a property extensively utilized in "smart" polymers for biomedical applications like targeted drug delivery and sensors.[3] Furthermore, sulfonamide-containing polymers are explored for their potential as proton-conductive membranes in fuel cells and for their ability to enhance the thermal and mechanical properties of polymer backbones.[4]

By strategically combining these structural elements, this compound is envisioned as a key building block for a new class of functional materials.

Potential Applications:

  • pH-Responsive Hydrogels and Drug Delivery Systems: Polymers incorporating this monomer could exhibit solubility changes in response to specific pH triggers, enabling the controlled release of therapeutic agents.[3]

  • Advanced Polyesters and Polyamides: As a co-monomer, it can be integrated into furan-based polymers like Poly(ethylene furanoate) (PEF) to introduce pendant functional groups that modify properties such as dye affinity, thermal stability, and moisture uptake.[5]

  • Proton-Exchange Membranes: The sulfonamide group could serve as a proton-conductive site, paving the way for bio-based membranes in fuel cell technology.[4]

  • Specialty Coatings and Adhesives: The polarity and hydrogen-bonding capability of the sulfonamide group could enhance adhesion and chemical resistance in resin and coating formulations.[1]

Monomer Synthesis and Characterization

The synthesis of this compound can be logically proposed as a two-step process starting from a commercially available precursor, butyl 2-furoate. The workflow is illustrated below.

cluster_0 Monomer Synthesis Workflow Butyl_2_furoate Butyl 2-furoate Chlorosulfonation Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (ClSO₃H) Butyl_2_furoate->Chlorosulfonation Intermediate Butyl 5-(chlorosulfonyl)-2-furoate Chlorosulfonation->Intermediate Amination Step 2: Amination Reagent: Aqueous Ammonia (NH₄OH) Intermediate->Amination Final_Monomer This compound Amination->Final_Monomer

Caption: Proposed two-step synthesis of the target monomer.

Protocol 1: Synthesis of this compound

Causality: This protocol employs a classic electrophilic aromatic substitution (chlorosulfonation) on the electron-rich furan ring, followed by a standard nucleophilic substitution to form the sulfonamide.[6] The choice of low temperature for chlorosulfonation is critical to minimize side reactions and degradation of the furan ring.

Materials:

  • Butyl 2-furoate

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Aqueous ammonia (NH₄OH, 28-30%)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Synthesis of Butyl 5-(chlorosulfonyl)-2-furoate

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is flame-dried and under a nitrogen atmosphere.

  • Dissolve butyl 2-furoate (1 equivalent) in anhydrous DCM.

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude butyl 5-(chlorosulfonyl)-2-furoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude butyl 5-(chlorosulfonyl)-2-furoate from the previous step in a suitable solvent like THF or acetone.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add an excess of cold aqueous ammonia (5-10 equivalents) dropwise.

  • Stir the mixture vigorously at 0°C for 1 hour and then at room temperature for 4-6 hours.[6]

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield pure this compound.

Monomer Characterization

To ensure the structural integrity and purity of the synthesized monomer, a suite of analytical techniques is essential.

Technique Expected Observations Purpose
¹H NMR Signals corresponding to butyl ester protons, furan ring protons (two doublets), and a broad singlet for the -NH₂ protons.Structural confirmation and purity assessment.
¹³C NMR Resonances for the carbonyl carbon, furan ring carbons, and butyl chain carbons.Confirms the carbon skeleton of the molecule.
FT-IR (ATR) Characteristic peaks for N-H stretching (sulfonamide, ~3300-3400 cm⁻¹), C=O stretching (ester, ~1720 cm⁻¹), and S=O stretching (asymmetric and symmetric, ~1350 and 1160 cm⁻¹).Identification of key functional groups.
Mass Spec (ESI) A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₉H₁₃NO₅S.Confirmation of molecular weight.
Melting Point A sharp, defined melting range.Indicator of purity.

Polymerization Protocols and Material Characterization

The bifunctional nature of this compound allows it to be used in various polymerization reactions. Below is a protocol for its use as a co-monomer in the synthesis of a functional polyester.

Protocol 2: Synthesis of a Sulfonamide-Functionalized Furanic Polyester via Melt Polycondensation

Causality: This protocol adapts standard procedures for synthesizing furan-based polyesters like PEF.[5] A two-stage process (esterification followed by polycondensation) is used to achieve high molecular weight. The sulfonamide group is expected to be stable under these conditions.

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFD)

  • This compound (co-monomer)

  • Ethylene glycol (excess)

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • Antimony(III) oxide (Sb₂O₃) (stabilizer, optional)

  • High-temperature polymerization reactor with mechanical stirring, nitrogen inlet, and vacuum capabilities.

Procedure:

  • Charging the Reactor: Charge the reactor with DMFD, this compound (e.g., at 5 mol% relative to DMFD), and ethylene glycol (1.5-2.2 equivalents relative to total dicarboxylate).

  • Catalyst Addition: Add the catalyst, such as titanium(IV) butoxide (e.g., 200-400 ppm).[2]

  • Esterification Stage:

    • Heat the reactor under a slow stream of nitrogen to 180-200°C with stirring.

    • Methanol will be produced as a byproduct and should be distilled off.

    • Continue this stage for 2-4 hours or until approximately 90% of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 230-250°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar over about 60-90 minutes.

    • Excess ethylene glycol will distill off.

    • Continue the reaction under high vacuum and high temperature. The viscosity of the melt will increase significantly, which can be observed by the increase in stirrer torque.

    • Maintain these conditions for 2-4 hours to build molecular weight.[5]

  • Recovery: Extrude the resulting polymer from the reactor under nitrogen pressure and quench in a water bath. Pelletize the polymer strands for characterization.

cluster_1 Polymer Synthesis and Characterization Workflow cluster_2 Analytical Techniques Monomer Synthesized Monomer Polymerization Polymerization (e.g., Melt Polycondensation) Monomer->Polymerization Polymer Crude Polymer Polymerization->Polymer Purification Purification (e.g., Precipitation) Polymer->Purification Final_Polymer Purified Polymer Purification->Final_Polymer Characterization Characterization Final_Polymer->Characterization GPC GPC (Mn, Mw, PDI) Characterization->GPC TGA TGA (Thermal Stability) Characterization->TGA DSC DSC (Tg, Tm, Tc) Characterization->DSC NMR NMR (Composition) Characterization->NMR pH_Test pH-Responsiveness Test Characterization->pH_Test

Caption: General workflow from monomer to polymer analysis.

Polymer Characterization

The properties of the final polymer must be thoroughly investigated to understand the impact of the sulfonamide-containing monomer.

Technique Parameter(s) Measured Purpose
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI).To determine the success of the polymerization in achieving high molecular weight.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), Melting temperature (Tm), Crystallization temperature (Tc).[5]To understand the thermal transitions and amorphous/crystalline nature of the polymer.
Thermogravimetric Analysis (TGA) Decomposition temperature (Td).To assess the thermal stability of the polymer.
¹H NMR Monomer incorporation ratio.To confirm the chemical structure and quantify the amount of functional monomer in the copolymer.
Turbidimetry Cloud point as a function of pH.For polymers designed to be pH-responsive, this measures the pH at which the polymer precipitates from solution.[3]

Trustworthiness and Validation

The protocols described herein are built upon well-established and extensively documented chemical transformations and polymerization techniques.[5][6] Each step includes built-in validation through standard analytical methods. The synthesis of the monomer must be confirmed by spectroscopic analysis (NMR, FT-IR, MS) before proceeding to polymerization. Likewise, the success of the polymerization is validated by molecular weight determination (GPC) and thermal analysis (DSC, TGA). This systematic, analysis-driven approach ensures the reliability and reproducibility of the results.

Conclusion

This compound represents a promising, yet unexplored, monomer for the development of next-generation sustainable and functional materials. By leveraging the renewable nature of the furan ring and the versatile functionality of the sulfonamide group, new polymers with tailored pH-responsiveness, thermal properties, and conductivity can be realized. The detailed protocols and characterization frameworks provided in this guide offer a solid foundation for researchers to synthesize and investigate this molecule, unlocking its potential in diverse fields of materials science.

References

  • Wikipedia. (n.d.). Sulfonamide. Retrieved February 19, 2026, from [Link]

  • Pellis, A., et al. (n.d.). Enzymatic polymerization of furan-based polymers in biobased solvents. RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
  • ResearchGate. (n.d.). Sulfonamide-containing polymers: a new class of pH-sensitive polymers and gels. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2024, February 27). Molecular Order Imprint Polymerization of Furan–Thiophene-Based Monomers with Electrochemical Polymerization in Chiral Liquid Crystals. ACS Applied Polymer Materials. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN108358876A - Bio-based furan monomer and preparation method and application thereof.
  • ResearchGate. (2025, August 10). Synthesis and characterization of sulfonated polyimide polymer electrolyte membranes. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, November 26). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. Retrieved February 19, 2026, from [Link]

  • Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Retrieved February 19, 2026, from [Link]

Sources

development of polymers from furan-based monomers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the , designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of monomer synthesis, polymerization techniques, characterization, and applications, with a focus on scientific integrity and practical, field-proven insights.

Introduction: The Dawn of Furan-Based Polymers

In the relentless pursuit of sustainability, the chemical industry is turning to biomass as a viable alternative to finite petrochemical resources.[1][2] Furan derivatives, a class of heterocyclic organic compounds derived from agricultural and forestry waste, are at the forefront of this green revolution.[1] These plant-based molecules, particularly 2,5-furandicarboxylic acid (FDCA), are positioned as direct, renewable replacements for petroleum-derived monomers like terephthalic acid, the cornerstone of many commercial plastics.[1][3] The resulting furan-based polymers not only boast a reduced environmental footprint but often exhibit superior properties, including enhanced gas barrier capabilities, thermal stability, and unique chemical functionalities.[1]

This guide serves as a detailed application note and protocol for researchers navigating the synthesis and application of furan-based polymers. We will delve into the foundational synthesis of key monomers, explore diverse polymerization methodologies, outline rigorous characterization techniques, and illuminate their transformative potential in drug delivery, tissue engineering, and the creation of "smart" biomedical materials.

Part 1: Synthesis of Key Furan-Based Monomers

The quality and purity of the initial monomers are paramount to achieving polymers with desired properties. Here, we detail protocols for two of the most critical furan-based building blocks.

Protocol 1: Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

FDCA is the premier furan-based monomer, serving as the bio-based analogue to terephthalic acid. Its synthesis typically involves the oxidation of 5-hydroxymethylfurfural (HMF), which itself is derived from C6 sugars.[4] Catalytic oxidation in an aqueous medium is a preferred green chemistry approach.[5]

Causality: The choice of a heterogeneous catalyst, such as Palladium on a carbon support (Pd/C), is strategic. It offers high efficiency and can be easily recovered and recycled, reducing costs and waste.[5] The use of an oxygen atmosphere and a basic medium facilitates the selective oxidation of both the aldehyde and alcohol groups of HMF to carboxylic acids.[5]

cluster_0 FDCA Synthesis Workflow Fructose Fructose Reaction_Setup Reaction Setup: - Fructose - Pd/C Catalyst - Water Fructose->Reaction_Setup HMF HMF Step2_Addition Add Base (e.g., K2CO3) HMF->Step2_Addition FDCA FDCA Step1 Step 1: Dehydration - Heat to 140°C - N2 Atmosphere Reaction_Setup->Step1 Step1->HMF Step2 Step 2: Oxidation - Heat to 140°C - O2 Flow Step2_Addition->Step2 Isolation Isolation & Purification: - Catalyst Filtration - Acidification - Crystallization Step2->Isolation Isolation->FDCA cluster_1 PEF Synthesis via Polycondensation Monomers Monomers & Catalyst: - FDCA - Ethylene Glycol - Sb2O3 Esterification Step 1: Esterification - 180-200°C - N2 Atmosphere - Water Removal Monomers->Esterification Oligomers Oligomers (BHEFDC) Esterification->Oligomers Polycondensation Step 2: Polycondensation - 220-250°C - High Vacuum - EG Removal Oligomers->Polycondensation PEF High MW PEF Polycondensation->PEF

Caption: Workflow for the two-step melt polycondensation of PEF.

Protocol 3: Synthesis of PEF via Melt Polycondensation

  • Reactor Charging: Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet with FDCA, ethylene glycol (molar ratio of 1:1.8), and an antimony-based catalyst like Sb₂(EG)₃ (0.2 mol% relative to DMFD equivalent). [6]2. Esterification: Heat the mixture under a slow nitrogen stream, typically in stages: 180°C for 2 hours, then increasing to 200°C. Water will begin to distill off. Continue this stage until >95% of the theoretical amount of water has been collected.

  • Polycondensation: Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-250°C. The viscosity of the melt will increase significantly. [7]4. Reaction Completion: Continue the reaction under high vacuum and temperature with slow stirring (e.g., 50 rpm) for 2-4 hours, or until the desired melt viscosity is achieved. [8]5. Product Recovery: Extrude the molten polymer from the reactor and quench it in cold water to obtain the amorphous PEF, which can then be pelletized.

B. Ring-Opening Polymerization (ROP)

Ring-Opening Polymerization (ROP) is a powerful alternative for producing furan-based polyesters with excellent control over molecular weight and low polydispersity. [9]This method involves the polymerization of cyclic furan-based esters (lactones) or cyclic oligoesters. [7] Causality: ROP is driven by the release of ring strain in the cyclic monomer. [10]It is often initiated by a nucleophile, such as an alcohol, in the presence of an organometallic or organic catalyst. [11][12]This mechanism allows for a "living" or controlled polymerization, where polymer chains grow at a uniform rate, leading to well-defined materials. [11] Protocol 4: General Protocol for ROP of Furan-Based Cyclic Oligoesters

  • Preparation: Thoroughly dry the cyclic furan-based oligoesters and the initiator (e.g., benzyl alcohol, BnOH) under vacuum.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dried reaction vessel with the cyclic oligoesters.

  • Initiation: Add the initiator (e.g., 1-2 mol%) and an organocatalyst like 1,8-Diazabicycloundec-7-ene (DBU) or a metal-based catalyst like tin(II) octoate (Sn(Oct)₂). [7][12]4. Polymerization: Heat the mixture to the desired polymerization temperature (e.g., 180-200°C for Sn(Oct)₂) in a solvent-free (bulk) state or in a high-boiling point solvent.

  • Termination & Purification: After the reaction is complete (monitored by NMR or GPC), cool the mixture and dissolve it in a suitable solvent (e.g., chloroform). Precipitate the polymer by adding it to a non-solvent like cold methanol.

  • Final Product: Filter and dry the purified polymer under vacuum.

C. Reversible Diels-Alder Chemistry

The furan ring itself is a diene that can undergo a reversible [4+2] cycloaddition reaction, known as the Diels-Alder reaction, with a dienophile like a maleimide group. [13]This unique, thermally reversible covalent bond formation is a cornerstone for creating "smart" materials with self-healing capabilities and for bioconjugation strategies. [14][15] Causality: At moderate temperatures (e.g., < 80°C), the furan and maleimide groups readily form a stable adduct. Upon heating to higher temperatures (e.g., > 110°C), the reverse (retro-Diels-Alder) reaction occurs, breaking the bond and regenerating the original functional groups. [14][16]This cycle can be repeated, allowing for damage repair or the thermally triggered release of conjugated molecules.

cluster_2 Reversible Diels-Alder Reaction Furan Furan (Diene) Adduct Diels-Alder Adduct (Cyclohexene derivative) Furan->Adduct Diels-Alder (< 80°C) Maleimide Maleimide (Dienophile) Adduct->Furan Retro-Diels-Alder (> 110°C)

Caption: The thermally reversible furan-maleimide Diels-Alder reaction.

Part 3: Characterization of Furan-Based Polymers

Rigorous characterization is essential to confirm the successful synthesis of a polymer and to understand its properties for specific applications. A multi-technique approach provides a comprehensive profile of the material.

Table 2: Key Techniques for Characterizing Furan-Based Polymers

TechniqueInformation ProvidedExpected Results for Furan Polymers (e.g., PEF)Reference
¹H NMR Spectroscopy Chemical structure, monomer conversion, copolymer composition.Characteristic peaks for the furan ring protons (~7.2-7.4 ppm) and the protons of the diol/diacid segments.[7][17]
FTIR Spectroscopy Presence of functional groups (ester, furan ring, etc.).Strong C=O stretch for the ester group (~1720 cm⁻¹), C-O stretches, and peaks characteristic of the furan ring.[17]
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).High MW (e.g., >20,000 g/mol ) is desirable. PDI close to 1.0 for controlled polymerizations like ROP.[14]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).For PEF, Tg is typically ~85-90°C and Tm is ~210-220°C.[3]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature (Td).PEF generally shows high thermal stability, with decomposition starting above 350°C.[17]
Dynamic Mechanical Thermal Analysis (DMTA) Storage modulus (stiffness), loss modulus, and mechanical response to temperature.Provides insight into the viscoelastic properties and helps confirm the glass transition temperature.[3][18]

Part 4: Applications in Drug Development and Biomedical Science

The unique properties of furan-based polymers make them highly attractive for advanced biomedical applications, addressing key challenges in drug delivery and tissue regeneration. [18][19]

A. Targeted Drug Delivery Systems

Self-assembled polymeric nanoparticles are effective vehicles for delivering hydrophobic anticancer drugs. [20]Furan-functionalized copolymers can be designed to self-assemble into nanoparticles that encapsulate therapeutic agents. [21] Key Insight: The true innovation lies in using the furan-maleimide Diels-Alder reaction for bioconjugation. By functionalizing the surface of these nanoparticles with furan groups, maleimide-modified antibodies or other targeting ligands can be attached under mild, biocompatible conditions. [20]This creates an "immuno-nanoparticle" capable of specifically targeting cancer cells, thereby increasing drug efficacy and reducing side effects. [21]

B. Biodegradable Tissue Engineering Scaffolds

Successful tissue engineering requires scaffolds that are biocompatible, biodegradable, and mimic the natural extracellular matrix (ECM). [22][23][24]Furan-based polyesters and copolyesters can be fabricated into porous scaffolds that support cell adhesion, proliferation, and differentiation. [18] Key Insight: The enzymatic degradability and in vitro biocompatibility of furan-based copolymers have been demonstrated, making them suitable for creating biodegradable scaffolds for medical engineering. [3][18]By copolymerizing rigid furan segments with flexible aliphatic segments, the mechanical properties and degradation rate of the scaffold can be precisely tuned to match the requirements of the target tissue, such as bone or cartilage. [3][18]

C. "Smart" and Self-Healing Materials

The concept of "smart" polymers—materials that respond to external stimuli—is revolutionizing medicine. [25][26]

  • Thermo-responsive Systems: Furan-based polymers can be integrated into thermo-responsive systems where a change in temperature triggers a phase transition, leading to the controlled release of an encapsulated drug. [25][27]* Self-Healing Implants: For long-term implants, material fatigue and micro-cracking are significant concerns. By incorporating the reversible Diels-Alder chemistry into the polymer network, materials can be created that self-heal upon thermal treatment. [14][16]A crack can be "mended" by heating the material to initiate the retro-Diels-Alder reaction, allowing the polymer chains to flow and rebond upon cooling, significantly extending the functional lifetime of the implant. [15]

Conclusion and Future Outlook

Polymers derived from furan-based monomers are no longer a niche academic curiosity; they represent a tangible and powerful platform for developing the next generation of sustainable and high-performance materials. Their bio-based origin addresses the critical need to move away from fossil fuels, while their unique chemical functionality, particularly the reversible Diels-Alder reaction, unlocks applications in smart materials that are unattainable with traditional polymers. [1] While challenges related to the industrial-scale production and cost-competitiveness of monomers like FDCA remain, ongoing research in catalysis and biorefining is rapidly closing this gap. [1]For researchers in drug development and biomedical science, furan-based polymers offer a versatile and tunable toolkit to design sophisticated drug delivery vehicles, advanced tissue engineering scaffolds, and intelligent, self-healing medical devices. The continued exploration of this fascinating class of polymers promises to yield significant breakthroughs in human health and environmental sustainability.

References

  • Patsnap Eureka. (2025, July 3). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
  • ChemRxiv. (2023). Enzymatic Synthesis of Furan-Based Copolymers: Material Characterization and Potential for Biomedical Applications. ChemRxiv. [Link]

  • MDPI. (2025, July 16). Furan–Urethane Monomers for Self-Healing Polyurethanes. MDPI.
  • Polymers in Medicine. (2024, March 27).
  • Shoichet Lab - University of Toronto.
  • RSC Publishing. (2024). Enzymatic polymerization of furan-based polymers in biobased solvents. Royal Society of Chemistry.
  • PubMed. (2022, September 20). Ring-Opening Polymerization of a Bicyclic Lactone: Polyesters Derived from Norcamphor with Complete Chemical Recyclability.
  • Google Patents. (2026, January 16). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • ACS Publications. Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. Macromolecules.
  • Organic Syntheses. Procedure for the preparation of 2-Furoic acid and Furfuryl alcohol. Organic Syntheses.
  • MDPI. (2019, December 14). Modification of Poly(Ethylene 2,5-Furandicarboxylate) with Poly(Ethylene glycol) for Biodegradable Copolyesters with Good Mechanical Properties and Spinnability. MDPI.
  • PMC. (2024, July 4). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography.
  • PubMed. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation.
  • PMC. Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications.
  • PubMed. (2019, September 15). Thermo-responsive polymers: Applications of smart materials in drug delivery and tissue engineering.
  • ACS Sustainable Chemistry & Engineering. (2018, March 22). Efficient Method for Synthesis of 2,5-Furandicarboxylic Acid from 5-Hydroxymethylfurfural and Fructose Using Pd/CC Catalyst under Aqueous Conditions.
  • UPCommons. Poly(alkylene 2,5-furandicarboxylate)s (PEF and PBF) by Ring Opening Polymerization.
  • RSC Publishing. Self-healable functional polymers based on Diels–Alder 'click chemistry' involving substituted furan and triazolinedione derivatives: a simple and very fast approach. Royal Society of Chemistry.
  • Open Access Journals - Research and Reviews. Smart Polymers in Drug Delivery: Responsive Systems for Precision Therapy.
  • Benchchem. (2025). Synthesis of 2-Furancarboxylic Acid from Furfural: An In-depth Technical Guide. BenchChem.
  • Dalton Transactions (RSC Publishing). Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms. Royal Society of Chemistry.
  • PMC. A Review of Recent Advances in Natural Polymer-Based Scaffolds for Musculoskeletal Tissue Engineering.
  • ResearchGate. Polymerization of 2,5-furandicarboxylic acid with ethylene glycol.
  • ResearchGate. A review on Diels-Alder based self-healing polymer composites.
  • Frontiers. (2024, November 19). Advances of naturally derived biomedical polymers in tissue engineering. Frontiers.
  • Organic Syntheses. 2-furoic acid. Organic Syntheses.
  • Google Patents. WO2016164911A2 - Ring-opening polymerization methods and recyclable biorenewable polyesters.
  • MDPI. (2025, June 26).
  • MDPI. (2024, November 26).
  • ORBi.
  • Google Patents. EP2797982A1 - Process for the production of poly (ethylene 2,5- furandicarboxylate) from 2,5-furandicarboxylic acid and use thereof, polyester compound and blends thereof.
  • MATEC Web of Conferences.
  • Journal of Polymer and Composites. (2025, May 31). Thermosensitive And PH-Responsive Polymers For Smart Drug Delivery Systems.
  • RSC Publishing. (2023, January 10). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its valorisation to surfactants. Royal Society of Chemistry.
  • The University of Groningen research portal. (2023, June 23). Low-Temperature and Solventless Ring-Opening Polymerization of Eutectic Mixtures of l-Lactide and Lactones for Biodegradable Polyesters.
  • A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide.
  • Encyclopedia.pub. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid.
  • ACS Publications. (2023, January 31). Recent Advancements in Polyurethane-based Tissue Engineering.
  • BioBiz. (2025, July 31). Polyethylene Furanoate (PEF)
  • ResearchGate. Synthesis of biochemical 2,5‐furandicarboxylic acid (FDCA)

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scaling up the synthesis of butyl 5-(aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Butyl 5-(aminosulfonyl)-2-furoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a structural motif relevant to carbonic anhydrase inhibitors and loop diuretic pharmacophores. Unlike bench-scale methods that often rely on chromatographic purification, this protocol utilizes a precipitation-crystallization workflow , minimizing solvent waste and maximizing throughput.

The synthesis is designed around a three-step "Acid-First" strategy:

  • Electrophilic Chlorosulfonation of 2-furoic acid.

  • Amidation to generate the sulfonamide moiety.

  • Fischer Esterification to install the butyl group.

Process Logic & Strategic Justification

The decision to perform esterification as the final step rather than the first is governed by three critical process chemistry principles:

  • Purification Efficiency: The intermediate, 5-(aminosulfonyl)-2-furoic acid, is a high-melting solid that precipitates from water at acidic pH. This allows for purification via simple filtration, avoiding the high-vacuum distillation required if the liquid butyl ester were sulfonated directly.

  • Regioselectivity: The carboxylic acid group at position 2 is a moderate electron-withdrawing group (EWG), directing the electrophilic chlorosulfonation to the open 5-position. While the ester is also an EWG, the acid moiety provides a "solubility switch" (soluble in base, insoluble in acid) that aids in removing non-sulfonated starting material.

  • Stability: Chlorosulfonic acid (

    
    ) is a harsh reagent. Exposing the butyl ester to 
    
    
    
    risks acid-catalyzed dealkylation (cleavage of the butyl group) or complex side reactions. The free acid is more robust under these conditions.

Chemical Reaction Scheme

The pathway proceeds from commercially available 2-furoic acid.

SynthesisRoute Start 2-Furoic Acid (Solid) Step1 Step 1: Chlorosulfonation (ClSO3H) Start->Step1 40-50°C Inter1 5-Chlorosulfonyl- 2-furoic acid Step1->Inter1 Quench on Ice Step2 Step 2: Amidation (NH4OH) Inter1->Step2 0-5°C Inter2 5-Sulfamoyl- 2-furoic acid Step2->Inter2 pH adjust Step3 Step 3: Esterification (n-BuOH, H+) Inter2->Step3 Reflux/Dean-Stark Product Butyl 5-(aminosulfonyl)- 2-furoate Step3->Product Crystallization

Figure 1: Strategic reaction pathway emphasizing the isolation of stable intermediates.

Detailed Experimental Protocols

Step 1: Chlorosulfonation of 2-Furoic Acid

Objective: Install the sulfonyl chloride group at the 5-position.

Reagents:

  • 2-Furoic acid (1.0 equiv)

  • Chlorosulfonic acid (3.5 equiv) [Corrosive/Fuming]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a dropping funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

  • Charging: Charge Chlorosulfonic acid (

    
    ) into the flask. Cool to 0–5°C using an ice/salt bath.
    
  • Addition: Add 2-Furoic acid portion-wise over 30 minutes. Crucial: Maintain internal temperature

    
    .[1] The reaction is exothermic.
    
  • Reaction: Once addition is complete, remove the ice bath and heat the mixture to 50°C for 2 hours.

    • Note: Do not exceed 60°C to prevent decomposition of the furan ring (tar formation).

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x weight of acid) with vigorous stirring. The product, 5-chlorosulfonyl-2-furoic acid , will precipitate as a white/off-white solid.

  • Isolation: Filter immediately (the sulfonyl chloride is sensitive to hydrolysis). Wash with cold water (2x). Proceed directly to Step 2 (do not dry, as the wet cake is stable enough for amidation).

Step 2: Amidation to 5-Sulfamoyl-2-furoic Acid

Objective: Convert the sulfonyl chloride to the sulfonamide.

Reagents:

  • Wet cake from Step 1 (assumed 1.0 equiv theoretical)

  • Ammonium Hydroxide (28%

    
    , 5.0 equiv)
    

Protocol:

  • Setup: Place the wet sulfonyl chloride cake into a flask.

  • Amidation: Add Ammonium Hydroxide dropwise at 0–5°C. Stir vigorously. The solid will dissolve as the ammonium salt forms.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Acidify the solution carefully with concentrated HCl to pH ~1–2.

  • Crystallization: The target intermediate, 5-sulfamoyl-2-furoic acid , will precipitate. Cool to 5°C for 1 hour to maximize yield.

  • Purification: Filter the solid. Wash with cold water. Dry in a vacuum oven at 50°C.

    • Checkpoint: Verify purity via HPLC or Melting Point (Lit: ~208-210°C for similar analogs).

Step 3: Fischer Esterification (Scale-Up Optimized)

Objective: Synthesis of the final butyl ester.

Reagents:

  • 5-Sulfamoyl-2-furoic acid (1.0 equiv)

  • n-Butanol (10.0 equiv) [Solvent & Reagent]

  • Sulfuric Acid (0.1 equiv) [Catalyst]

Protocol:

  • Setup: Equip a reactor with a mechanical stirrer and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Suspend the sulfonamide acid in n-Butanol. Add catalytic

    
    .
    
  • Reflux: Heat to reflux (~118°C). Water generated by the reaction will azeotrope with butanol and collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water collection ceases (approx. 4–6 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Neutralize the catalyst with saturated

      
       solution.
      
    • Remove excess n-Butanol via rotary evaporation (or vacuum distillation for larger scales).

  • Final Purification: The residue is the crude butyl ester. Recrystallize from a mixture of Ethanol/Water or Hexane/Ethyl Acetate depending on the specific crystal habit observed.

Process Data & Safety Parameters

ParameterSpecificationCritical Control Point (CCP)
Stoichiometry (Step 1) 1 : 3.5 (Furoic :

)
Excess acid acts as solvent; insufficient amount leads to stirring issues.
Temperature (Step 1) < 15°C (Add), 50°C (Rxn)Exceeding 60°C causes rapid darkening (polymerization).
Quench Time (Step 1) < 20 minsSlow quench allows hydrolysis of sulfonyl chloride.
pH (Step 2) Acidify to pH 1-2Product is an acid; it is soluble at neutral/basic pH.
Water Removal (Step 3) Azeotropic DistillationFailure to remove water limits conversion (Equilibrium reaction).

Troubleshooting & Quality Control

Self-Validating The System
  • Step 1 Check: If the quench onto ice yields a clear solution instead of a precipitate, the sulfonyl chloride has hydrolyzed back to the sulfonic acid (highly water-soluble). Cause: Quench was too hot or too slow.

  • Step 3 Check: If the final product is an oil that refuses to crystallize, traces of n-butanol remain. Remedy: High-vacuum drying or triturating with cold hexane.

Analytical Markers (Expected)
  • IR Spectroscopy:

    • 
       (Ester C=O stretch).
      
    • 
       (Sulfonamide 
      
      
      
      stretch).
    • 
       (
      
      
      
      stretches).

Safety & Handling (HSE)

  • Chlorosulfonic Acid: Extremely hazardous.[2] Reacts violently with water to produce HCl gas and sulfuric acid. Full PPE (Face shield, acid-resistant gloves/apron) is mandatory. Ensure the scrubber system is active before opening the bottle.

  • Furan Derivatives: Many furan compounds are potential sensitizers. Handle solids in a fume hood to avoid dust inhalation.

References

  • Synthesis of 2-Furoic Acid: Wilson, W. C. "2-Furancarboxylic Acid."[3] Organic Syntheses, Coll.[1][3] Vol. 1, p. 274 (1941). Link

  • General Chlorosulfonation Protocol: "Chlorosulfonation of Aromatic Compounds." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, p. 877.
  • Sulfonamide Synthesis: "Preparation of Sulfonamides from Sulfonyl Chlorides." Organic Syntheses, Coll.[1][3] Vol. 4, p. 943 (1963). Link

  • Furan Stability: "Properties and Reactions of Furans." PubChem Compound Summary for Furan. Link

  • Scale-Up Considerations: Anderson, N. G.[4] "Practical Process Research and Development." Academic Press, 2012. (General reference for Dean-Stark and crystallization logic).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Butyl 5-(Aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Gemini Senior Application Scientist Team Last Updated: February 19, 2026

Welcome to the technical support guide for the synthesis of butyl 5-(aminosulfonyl)-2-furoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.

The synthesis of this compound is a critical step in the preparation of various pharmaceutically active compounds, most notably furosemide and its analogs. The process typically involves two key transformations: the chlorosulfonation of butyl 2-furoate to form the reactive intermediate, butyl 5-(chlorosulfonyl)-2-furoate, followed by amination to yield the final sulfonamide product. While conceptually straightforward, the reaction is sensitive to several parameters that can significantly impact the outcome.

Core Synthesis Workflow

The overall synthetic pathway is illustrated below. This guide focuses primarily on troubleshooting and optimizing Step 2: Amination .

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Butyl 2-furoate B Butyl 5-(chlorosulfonyl)-2-furoate A->B  Chlorosulfonic Acid (ClSO3H) C This compound (Target Product) B->C  Ammonia Source (e.g., NH4OH)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the amination of butyl 5-(chlorosulfonyl)-2-furoate.

Q1: I am experiencing very low or no yield of the final product. What are the likely causes?

This is the most common issue and typically points to one of three primary causes related to the reactivity and stability of the sulfonyl chloride intermediate.

  • Potential Cause 1: Hydrolysis of the Sulfonyl Chloride Intermediate

    • Explanation: Butyl 5-(chlorosulfonyl)-2-furoate is a highly electrophilic and moisture-sensitive compound.[1] Any trace of water in the reaction mixture will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid (butyl 5-(sulfo)-2-furoate). This sulfonic acid is unreactive towards the amine and represents a dead-end for your synthesis, directly reducing the yield.[2]

    • Recommended Solutions:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours).

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

      • Perform Under Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Explanation: The reaction between the sulfonyl chloride and ammonia is highly exothermic. If the temperature is not controlled, localized heating can lead to the degradation of the furan ring, which is known to be unstable under harsh conditions, or promote other side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Recommended Solutions:

      • Maintain Low Temperature: Begin the reaction at a low temperature, typically 0°C, using an ice-water bath.

      • Control Reagent Addition: Add the ammonia source (e.g., concentrated ammonium hydroxide) slowly and dropwise to the solution of the sulfonyl chloride. This allows the heat generated to dissipate and prevents a dangerous buildup of heat.

      • Monitor and Adjust: Allow the reaction to stir at 0°C for a period before gradually warming to room temperature to ensure completion.[2]

  • Potential Cause 3: Incorrect Stoichiometry or Reagent Purity

    • Explanation: An insufficient amount of the amine will lead to incomplete conversion. While an excess of the amine is typically used, a very large excess in combination with aqueous ammonia can increase the concentration of water, promoting hydrolysis of the starting material.

    • Recommended Solutions:

      • Verify Stoichiometry: Typically, a moderate excess (2-4 equivalents) of the ammonia source is sufficient to drive the reaction to completion and neutralize the HCl byproduct.

      • Use Fresh Reagents: Ensure your ammonia source is of good quality and has not degraded over time.

Q2: My post-reaction analysis (TLC, LC-MS) shows a significant amount of a highly polar byproduct. What is it and how do I get rid of it?
  • Identification of Byproduct: The highly polar byproduct is almost certainly the sulfonic acid (butyl 5-(sulfo)-2-furoate) formed from the hydrolysis of your sulfonyl chloride starting material.[2] It will appear as a baseline spot on a normal-phase TLC plate.

  • Prevention and Removal Strategy:

    • Prevention (Best Approach): The most effective strategy is prevention by strictly adhering to the anhydrous conditions described in Q1.

    • Purification (Work-up): If the sulfonic acid has formed, it can be removed during the work-up. Since the sulfonic acid is strongly acidic and the desired sulfonamide is only very weakly acidic, an acid-base extraction can be effective.

      • After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The sulfonic acid will be deprotonated to its highly water-soluble salt and will move to the aqueous layer, while the much less acidic sulfonamide remains in the organic layer.

      • Proceed with washing the organic layer with water and brine, followed by drying and solvent evaporation.

Q3: The reaction becomes very vigorous and hard to control when I add the amine. Why is this happening?
  • Explanation: This indicates an uncontrolled exothermic reaction. The reaction of a sulfonyl chloride with an amine is fast and releases a significant amount of heat.[1] Adding the amine too quickly, especially at room temperature or without proper cooling, can cause the solvent to boil and the reaction to proceed uncontrollably, leading to side product formation and a potential safety hazard.

  • Recommended Solution:

    • Strict Temperature Control and Slow Addition: Always perform the addition of the amine at 0°C or below. Use a dropping funnel or a syringe pump for slow, controlled addition of the amine to the sulfonyl chloride solution over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

Troubleshooting Decision Tree

cluster_troubleshooting Troubleshooting Path start Low Yield or Impure Product check_polar Polar Byproduct on TLC/HPLC? start->check_polar hydrolysis Cause: Sulfonyl Chloride Hydrolysis Solution: Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Gas) check_polar->hydrolysis Yes check_temp Reaction Uncontrolled / Exothermic? check_polar->check_temp No success Improved Yield & Purity hydrolysis->success temp_control Cause: Poor Temperature Control Solution: Add Amine Slowly at 0°C check_temp->temp_control Yes check_reagents Other Issues check_temp->check_reagents No temp_control->success reagents Cause: Reagent Stoichiometry/Purity Solution: Use Slight Excess of Fresh Amine check_reagents->reagents reagents->success

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical experimental parameters to control for maximizing yield in the amination step?

Answer: The three most critical parameters, in order of importance, are moisture exclusion , temperature control , and reagent stoichiometry . Failure to maintain anhydrous conditions is the single most common reason for low yields.[2] Proper temperature control prevents degradation, and correct stoichiometry ensures the reaction goes to completion without promoting side reactions.

Q2: What is the best solvent for this reaction?

Answer: Aprotic solvents are generally preferred because they do not react with the sulfonyl chloride. Good choices include tetrahydrofuran (THF), 1,4-dioxane, acetone, or dichloromethane (DCM). The choice depends on the solubility of the starting material and the desired reaction temperature. Acetone is often a good starting point as it is aprotic, dissolves the sulfonyl chloride well, and has a low boiling point, making it easy to remove. While some sulfonamide syntheses use a two-phase Schotten-Baumann system (e.g., an organic solvent and a basic aqueous solution), this significantly increases the risk of hydrolysis for a sensitive substrate like this one.[3]

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
Acetone 2156Good solvency, aprotic, easy to remove.
Tetrahydrofuran (THF) 7.666Aprotic ether, good choice for many reactions.
Dichloromethane (DCM) 9.140Non-flammable, good solvency, low boiling point.
1,4-Dioxane 2.2101Higher boiling point, can be useful for slower reactions.
Q3: How should I purify the final product, this compound?

Answer: After an effective aqueous work-up to remove the sulfonic acid byproduct and excess ammonia (as described in Troubleshooting Q2), the crude product can often be purified by recrystallization or flash column chromatography.

  • Recrystallization: A mixed solvent system like ethyl acetate/hexanes or ethanol/water can be effective. Dissolve the crude solid in a minimum amount of the hot, more polar solvent and add the less polar solvent until turbidity persists, then cool slowly.

  • Flash Column Chromatography: This is a very effective method for achieving high purity.[4] A silica gel column with a gradient elution system, typically starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30-50% ethyl acetate), will separate the product from less polar impurities and any unreacted starting material.

Detailed Experimental Protocol (Optimized)

This protocol incorporates best practices to maximize yield and purity.

Reaction: Amination of Butyl 5-(chlorosulfonyl)-2-furoate

Materials:

  • Butyl 5-(chlorosulfonyl)-2-furoate (1.0 equiv)

  • Concentrated Ammonium Hydroxide (NH₄OH, ~28-30% NH₃ basis, 3.0 equiv)

  • Anhydrous Acetone (solvent)

  • Deionized Water (for work-up)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Saturated aq. Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Dissolution: Dissolve butyl 5-(chlorosulfonyl)-2-furoate (1.0 equiv) in anhydrous acetone (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Amine Addition: Add concentrated ammonium hydroxide (3.0 equiv) to the dropping funnel. Add the ammonium hydroxide dropwise to the stirred sulfonyl chloride solution over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature and stir for another 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃, deionized water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield pure this compound.

References
  • Liu, K., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). Available at: [Link]

  • Renault, T., et al. (2021). Mechanism details for the formation of butyl 5‐(dibutoxymethyl)‐2‐furoate 1. ResearchGate. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Available at: [Link]

  • Zhang, Y., et al. (2022). A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid. Catalysts, 12(11), 1399. Available at: [Link]

  • Budwitz, J. E., & Newton, C. G. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Organic Syntheses, 100, 159–185. Available at: [Link]

  • Zu, Y., et al. (2014). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. ChemSusChem, 7(11), 3026-3030. Available at: [Link]

  • Marrone, V., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. Available at: [Link]

  • Liu, R. H., & Yu, L. L. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. Journal of Agricultural and Food Chemistry, 62(20), 4754-4761. Available at: [Link]

  • Rosenau, T., et al. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model compound. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Ghorai, B. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 51(35), 4654–4657. Available at: [Link]

  • Google Patents. (n.d.). Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. Google Patents.
  • Wang, T., et al. (2018). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry, 20(14), 3241-3245. Available at: [Link]

  • Pu, X., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(28), 15515-15520. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of sulfonamides and sulfonyl chlorides. Comprehensive Organic Synthesis II, 6, 1-46. Available at: [Link]

  • Wilson, W. C. (1921). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 1, 58. Available at: [Link]

Sources

Technical Support Center: Synthesis of Aminosulfonyl Furoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Ticket ID: CHEM-SUP-2024-FURN

Executive Summary & Reaction Landscape

The synthesis of 5-(aminosulfonyl)-2-furoates (key intermediates for diuretics like Furosemide and carbonic anhydrase inhibitors) presents a unique set of challenges compared to standard benzene chemistry. The furan ring is an electron-rich, acid-sensitive heterocycle that requires precise control to avoid catastrophic polymerization ("tarring") or chemoselectivity errors.

The general synthetic route involves two critical phases:

  • Electrophilic Chlorosulfonation: Reaction of a furoate ester with chlorosulfonic acid (

    
    ).
    
  • Amidification: Reaction of the resulting sulfonyl chloride with an amine.

Below is the Reaction Network Diagram illustrating the desired pathway versus the three most common fatal side reactions.

ReactionNetwork Furoate Ethyl 2-Furoate SulfonylCl 5-Chlorosulfonyl Intermediate Furoate->SulfonylCl <0°C, Excess Acid Tar Polymeric 'Tar' (Ring Opening) Furoate->Tar High Temp / Fast Add Sulfone Di-furoyl Sulfone (Dimerization) Furoate->Sulfone Low Acid Stoichiometry ClSO3H ClSO3H (Excess) Product Target: Aminosulfonyl Furoate SulfonylCl->Product Kinetic Control AmideSide Side Product: Furoyl Amide (Ester Attack) SulfonylCl->AmideSide High Temp / Strong Nuc SulfonicAcid Hydrolysis Product: Sulfonic Acid SulfonylCl->SulfonicAcid Moisture / Wet Solvents Amine Amine (R-NH2)

Figure 1: Reaction landscape showing the competition between the desired SEAr pathway and destructive side reactions (polymerization, dimerization, and aminolysis).

Phase I: Chlorosulfonation (The "Danger Zone")

The most frequent failure mode in this phase is the conversion of the reaction mixture into a black, insoluble resin. This is due to the high acid-sensitivity of the furan ring.

Critical Side Reactions
IssueObservationMechanistic CausePrevention Strategy
Resinification Reaction turns black/viscous; exotherm spikes.Acid-Catalyzed Polymerization: The furan ring opens under highly acidic conditions if the electrophile (

) is not immediately available to deactivate the ring.
Temperature < 0°C. Add furan to the acid (not vice versa) to maintain high electrophile concentration.
Sulfone Formation Insoluble white/tan precipitate; incorrect mass (Dimer).Friedel-Crafts Sulfonylation: The newly formed sulfonyl chloride reacts with unreacted furan substrate.High Dilution & Excess Acid. Use >3.0 eq of

. Ensure vigorous stirring to prevent local hotspots.
Hydrolysis Low yield; isolation of sulfonic acid (water soluble).Quenching Error: The sulfonyl chloride hydrolyzes rapidly if the quench is too hot.Pour onto Crushed Ice. Never add water to the reaction mixture. Keep quench temp < 5°C.
Optimized Protocol: 5-(Chlorosulfonyl)-2-Furoate

Standardized for 10g scale.

  • Setup: Charge a 3-neck flask with Chlorosulfonic acid (4.0 equiv) . Cool to -5°C under

    
    .
    
  • Addition: Add Ethyl 2-furoate (1.0 equiv) dropwise over 45 minutes. Crucial: Do not let internal temp rise above 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT (20°C) for 2 hours.

    • Checkpoint: TLC (EtOAc/Hex) should show disappearance of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight) with vigorous stirring.

  • Isolation: Extract immediately with Dichloromethane (DCM) . Wash with cold brine. Dry over

    
     (anhydrous) and concentrate at <30°C .
    
    • Note: The intermediate is unstable.[1] Use immediately in Phase II.

Phase II: Amination (The Selectivity Challenge)

The challenge here is Chemoselectivity . You have two electrophilic sites: the Sulfonyl Chloride (desired) and the Ester (undesired).

Critical Side Reactions
IssueObservationMechanistic CausePrevention Strategy
Ester Aminolysis Product mass corresponds to Amide (

).
Nucleophilic Attack at C2: The amine attacks the ester carbonyl instead of the sulfur. Common with primary, unhindered amines.Kinetic Control. Run at low temp (-10°C). Use non-nucleophilic bases (DIPEA) to scavenge HCl. Avoid excess amine.
Bis-Reaction Product contains both sulfonamide and carboxamide.Double Attack: High temperatures or massive excess of amine drives reaction at both sites.Stoichiometry Control. Use exactly 1.0–1.1 eq of amine.
Hydrolysis Recovery of sulfonic acid.Wet Reagents: Water competes with the amine for the sulfonyl chloride.Dry Solvents. Use anhydrous THF or DCM.
Troubleshooting Guide: The "Decision Tree"

Troubleshooting Start Problem Detected Q1 Phase 1: Is the mixture Black/Tar? Start->Q1 TarYes CAUSE: Polymerization FIX: Lower Temp (<0°C), Slower Addition Q1->TarYes Yes Q2 Phase 1: Precipitate formed? Q1->Q2 No SulfoneYes CAUSE: Sulfone Dimer FIX: Increase ClSO3H ratio (Min 3:1) Q2->SulfoneYes Yes Q3 Phase 2: Wrong Mass (Amide)? Q2->Q3 No AmideYes CAUSE: Ester Attack FIX: Switch solvent to DCM, Cool to -10°C Q3->AmideYes Yes Q4 Phase 2: Low Yield (Acid)? Q3->Q4 No HydrolysisYes CAUSE: Wet Solvents FIX: Dry THF/DCM, Fresh Sulfonyl Chloride Q4->HydrolysisYes Yes

Figure 2: Diagnostic flow for identifying root causes of failure in aminosulfonyl furoate synthesis.

Frequently Asked Questions (Technical)

Q: Can I store the furan-2-sulfonyl chloride intermediate? A: No. Unlike benzene sulfonyl chlorides, furan derivatives are thermally unstable and prone to decomposition (releasing


 and tarring) even at room temperature [1]. If storage is unavoidable, keep it as a solid at -20°C under Argon for no more than 24 hours.

Q: Why do I see 2,5-disulfonic acid impurities? A: This is rare with ethyl 2-furoate because the ester deactivates the ring, making a second sulfonation difficult. However, if your starting material contained furoic acid (hydrolyzed ester), the ring is more electron-rich, and bis-sulfonation or decarboxylation-sulfonation can occur [2]. Ensure your starting ester is pure.

Q: My amine is a hydrochloride salt. Can I use it? A: Yes, but you must add an extra equivalent of a non-nucleophilic base (like Triethylamine or DIPEA) to liberate the free amine. Warning: Do not use inorganic bases (NaOH/KOH) in Phase II, as they will rapidly hydrolyze the ester [3].

Q: How do I remove the "Sulfone" byproduct? A: The sulfone dimer (


) is typically much less soluble in organic solvents than the sulfonamide. It can often be removed by triturating the crude solid with cold ether or methanol.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. (2024). Detailed analysis of furan-2-sulfonyl chloride decomposition pathways.

  • Sulfonation and Chlorosulfonation Mechanisms. GlobalSpec. Chapter 2. Explains the kinetics of SEAr on heteroaromatics and sulfone byproduct formation.

  • Aminolysis of Esters. Chemistry Steps. Mechanism of nucleophilic attack on esters vs. other electrophiles.

  • Synthesis of Furan Sulfonamides (Patent). Google Patents. US6022984A. Describes the industrial preparation of IL-1 inhibitors via furan sulfonamide intermediates.

Sources

overcoming solubility issues with butyl 5-(aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with Butyl 5-(aminosulfonyl)-2-furoate Ticket ID: SOL-BF-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This compound presents a classic "brick dust" solubility profile. Its poor aqueous solubility is driven by two factors: the lipophilicity of the butyl ester tail (increasing LogP) and the high crystal lattice energy provided by the sulfonamide moiety (strong intermolecular hydrogen bonding).

Critical Warning: Unlike its parent acid analogues (e.g., Furosemide), this compound is an ester . Do NOT attempt to solubilize it using strong bases (NaOH, KOH). While high pH solubilizes sulfonamides, it will rapidly hydrolyze the butyl ester bond, degrading your compound into 5-(aminosulfonyl)-2-furoic acid.

Part 1: Master Stock Preparation (The "Dissolve" Phase)

Q: I cannot get the powder to dissolve in water or PBS. What is the standard protocol?

A: This compound is practically insoluble in pure water. You must use an organic solvent for the primary stock.

The Protocol:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound class. It disrupts the sulfonamide hydrogen-bonding network effectively.

  • Concentration: Aim for a 10 mM to 50 mM stock solution.

  • Procedure:

    • Weigh the powder into a glass vial (avoid polystyrene).

    • Add anhydrous DMSO (ensure DMSO is fresh; see Stability Watch below).

    • Vortex vigorously for 30–60 seconds.

    • If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

Pro-Tip: If DMSO is unsuitable for your specific downstream assay, Dimethylformamide (DMF) is a viable alternative, though more toxic to cell lines. Avoid Ethanol/Methanol for high-concentration stocks as the solubility limit is significantly lower than in DMSO.

Part 2: Aqueous Dilution (The "Keep it Dissolved" Phase)

Q: My compound precipitates immediately when I add the DMSO stock to my assay buffer. How do I prevent this "crash out"?

A: This is a kinetic solubility failure. When a high-concentration DMSO stock hits an aqueous buffer, the solvent environment changes faster than the drug can disperse, forcing it back into its crystal lattice.

The Solution: Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step. Use a "stepping stone" solvent system.

Step-by-Step Dilution Protocol:

  • Prepare Stock: 10 mM in DMSO.

  • Prepare Intermediate: Dilute the stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

  • Final Dilution: Dilute the Intermediate 1:100 into your Assay Buffer (warm buffer to 37°C helps).

    • Final Concentration: 10 µM.

    • Final Vehicle: 0.1% DMSO / 0.9% PEG-400.

Recommended Cosolvent Systems
Vehicle ComponentFunctionRecommended Range (Final Assay)
DMSO Primary Solubilizer0.1% – 1.0%
PEG-400 Cosolvent (Bridge)1.0% – 5.0%
Tween 80 Surfactant (Micellar Stabilizer)0.05% – 0.2%
Cyclodextrin (HP-β-CD) Inclusion Complex10% – 20% (molar excess)

Part 3: Stability & pH (The "Hydrolysis Trap")

Q: Can I use NaOH to deprotonate the sulfonamide and improve solubility?

A: ABSOLUTELY NOT. This is the most common error with this specific molecule.

The Mechanism: While the sulfonamide group (-SO₂NH₂) has a pKa of ~10 and would become more soluble at pH 11+, the butyl ester moiety is highly susceptible to Base-Catalyzed Hydrolysis (Saponification) .

If you expose this compound to pH > 8.5, you are likely testing the de-esterified acid breakdown product, not your target molecule.

Visualizing the Risk:

HydrolysisRisk Compound This compound (Target Molecule) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Base Base (OH-) (e.g., NaOH, pH > 9) Base->Intermediate Product1 5-(aminosulfonyl)-2-furoic acid (Degradation Product) Intermediate->Product1 Irreversible Cleavage Product2 Butanol (Byproduct) Intermediate->Product2

Caption: Figure 1. The chemical pathway of base-catalyzed hydrolysis.[1][2] High pH environments attack the ester linkage, destroying the target compound.

Part 4: In Vivo Formulation (Animal Dosing)

Q: I need to dose this IP or PO in mice. DMSO is too toxic. What vehicle do you recommend?

A: For in vivo work, you must balance solubility with tolerability. Pure DMSO causes nociception (pain) and tissue damage.

Recommended Vehicle: The "Standard 10/40/50" Mix This formulation creates a stable micro-emulsion/solution for lipophilic esters.

Protocol:

  • Dissolve compound in 10% volume of DMSO (or DMA).[3]

  • Add 40% volume of PEG-400 (or Propylene Glycol). Vortex until clear.

  • Slowly add 50% volume of Water (or Saline) while vortexing.

    • Note: Add the water last. Adding organic solvents to water often precipitates the drug.

Alternative: Cyclodextrin Complexation If the "10/40/50" mix irritates the subject, use Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Prepare a 20% (w/v) HP-β-CD solution in water.

  • Add compound powder directly to this solution.

  • Sonicate for 30–60 minutes at 37°C.

  • Filter sterilize (0.22 µm).

    • Why this works: The hydrophobic butyl tail inserts into the cyclodextrin cone, shielding it from water while the outer shell remains hydrophilic.

Troubleshooting Workflow

Use this logic flow to determine the cause of your solubility failure.

Troubleshooting Start Solubility Issue Detected Step1 Is the stock solution clear? Start->Step1 Step2 Check DMSO Quality (Is it wet?) Step1->Step2 No (Cloudy) Step3 Did it precipitate upon dilution into buffer? Step1->Step3 Yes (Clear) Action1 Warm to 37°C Sonicate 5 mins Step2->Action1 Dry DMSO used Action2 Use Intermediate Dilution (See Part 2) Step3->Action2 Yes Action3 Check Buffer pH (Is pH > 8?) Step3->Action3 No, but no effect in assay Result1 Hydrolysis Risk! Lower pH to 7.0-7.4 Action3->Result1 Yes

Caption: Figure 2. Diagnostic decision tree for troubleshooting precipitation and stability issues.

References

  • BenchChem. (2025).[4] An In-depth Technical Guide to the Solubility of Butyl 2-furoate in Common Laboratory Solvents. Link

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Link

  • Gaylord Chemical. (2005).[5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Link

  • Asian Journal of Chemistry. (2025). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. Link

  • PubChem. (2025).[6] Butyl 2-furoate Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Troubleshooting Butyl 5-(aminosulfonyl)-2-furoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Butyl 5-(aminosulfonyl)-2-furoate presents a unique "tug-of-war" in analytical chemistry. You are dealing with a molecule that possesses three distinct chemical personalities, each demanding conflicting chromatographic conditions:

  • The Furan Ring: Inherently less aromatic than benzene, prone to ring-opening in highly acidic conditions or oxidative stress [1].

  • The Butyl Ester: Hydrophobic (requiring high organic content) but susceptible to hydrolysis, particularly in alkaline buffers [2].

  • The Sulfonamide: An amphoteric moiety (pKa ~10) that acts as a hydrogen bond donor/acceptor, notorious for causing severe peak tailing due to secondary silanol interactions [3].

This guide moves beyond standard "check the pump" advice. We focus on the specific chemical interactions causing your data failures.

The "Gold Standard" Baseline Method

Before troubleshooting, ensure your baseline method aligns with the physicochemical requirements of the analyte.

ParameterRecommendationScientific Rationale
Column Chemistry C18 with high carbon load & end-capping (e.g., C18-PFP or Hybrid Silica)The butyl chain requires hydrophobic retention, but the sulfonamide demands a fully end-capped surface to prevent silanol stinging (tailing) [3].
Mobile Phase A 0.1% Formic Acid or 10-20 mM Ammonium Formate (pH 3.0)Critical: Low pH suppresses silanol ionization (Si-OH vs Si-O⁻), reducing tailing. pH 3.0 is the "safe zone"—acidic enough to protonate silanols, but mild enough to prevent furan ring degradation [4].
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol. Methanol can participate in transesterification with the butyl ester under high pressure/temperature.
Column Temp 30°C - 35°CElevated temperature improves mass transfer (sharper peaks) but avoid >40°C to minimize ester hydrolysis risks.
Detection UV @ 254 nm or 265 nmThe conjugated furan-sulfonamide system absorbs strongly here.

Troubleshooting Matrix: Symptom, Cause, & Solution

Issue 1: "My Peak is Tailing Severely (Asymmetry > 1.5)"

The Mechanism: The sulfonamide nitrogen is interacting with residual silanol groups on your silica support. This is a secondary retention mechanism (Ion-Exchange) competing with your primary mechanism (Hydrophobic Interaction).

Q: I increased the organic modifier, but the tailing persists. Why? A: Organic modifier only affects hydrophobic retention. It does not block silanols. You are speeding up the elution of the butyl group, but the sulfonamide "anchor" is still dragging on the silica surface.

Protocol: The "Silanol Suppression" Workflow

  • Switch Buffer: Replace 0.1% TFA (if used) with 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ion (

    
    ) effectively competes with your amine analyte for the silanol sites, blocking them [5].
    
  • Check pH: Ensure aqueous pH is

    
     3.0. At pH > 4, silanols deprotonate (
    
    
    
    ), turning your column into a cation exchanger that grabs the sulfonamide.
  • Column Choice: If using a standard C18, switch to a Charged Surface Hybrid (CSH) or a column with "polar embedded" groups. These are engineered specifically to shield silanols.

Issue 2: "The Main Peak is Decreasing, and a New Early Peak is Appearing"

The Mechanism: You are witnessing Ester Hydrolysis .[1] The butyl group is cleaving off, leaving 5-(aminosulfonyl)-2-furoic acid. This acid is much more polar and will elute near the void volume (dead time).

Q: My sample is in the autosampler for 12 hours. Is it stable? A: Likely not, if your diluent contains water or alcohols. Furoate esters have half-lives that drop significantly in protic solvents, especially if the pH drifts basic [2].

Protocol: Stabilization Strategy

  • Diluent Mismatch: Do NOT dissolve the sample in 100% Mobile Phase A (Water/Acid).

  • The "Dry" Diluent: Dissolve your standard in 90:10 ACN:Water . The low water activity kinetically inhibits hydrolysis.

  • Temperature Control: Set the autosampler to 4°C . Hydrolysis rates are temperature-dependent; cooling slows the reaction dramatically.

Issue 3: "Ghost Peaks & Baseline Drift"

The Mechanism: Furan derivatives are sensitive to oxidation and polymerization (forming "humins") [1]. If your mobile phase is old or not degassed, the furan ring may be opening or reacting.

Protocol: System Hygiene

  • Fresh Solvents: Do not use aqueous buffers older than 48 hours. Bacterial growth changes pH, triggering hydrolysis.

  • Degassing: Ensure rigorous degassing. Oxygen promotes furan degradation.

Visualizing the Degradation & Logic

The following diagram illustrates the degradation pathways and the decision logic for troubleshooting peak issues.

TroubleshootingLogic Start Symptom: Poor Chromatography Decision1 Is Peak Tailing? Start->Decision1 Decision2 Is Retention Time Shifting? Decision1->Decision2 No Action_Tailing Cause: Silanol Interaction Fix: Add 20mM NH4+ Buffer or Lower pH to 3.0 Decision1->Action_Tailing Yes Decision3 New Early Eluting Peak? Decision2->Decision3 Yes (Earlier) Action_Hydrolysis Cause: Ester Hydrolysis (Butyl ester -> Furoic Acid) Fix: Use ACN-rich diluent Chill Autosampler Decision3->Action_Hydrolysis Yes (Acid Peak) Action_Furan Cause: Furan Ring Opening Fix: Avoid pH < 2.0 Protect from Light/O2 Decision3->Action_Furan No (Random Noise)

Caption: Diagnostic logic flow for this compound. Note the distinction between silanol interactions (tailing) and chemical instability (retention shifts).

Quantitative Data: Hydrolysis Kinetics

The following table summarizes the stability risks associated with furoate/benzoate esters, derived from kinetic hydrolysis data [2].

ConditionHalf-Life (

) Estimation
Implication for Analyst
pH 7.0 (Neutral) ~10 - 15 hoursSamples left overnight in neutral aqueous buffer will degrade significantly.
pH 10.0 (Alkaline) < 15 minutesForbidden. Immediate hydrolysis of the butyl ester occurs.
pH 3.0 (Acidic) > 48 hoursStable. This is why acidic mobile phases are mandatory.
Protic Solvent (MeOH) VariableRisk of transesterification (Butyl

Methyl ester) over time.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: It is risky. While Methanol is cheaper, primary alcohols can attack the ester carbonyl in the presence of acid catalysts (your mobile phase), leading to transesterification . You might see a small peak eluting earlier (Methyl ester). Acetonitrile is aprotic and chemically inert toward the ester [1].

Q: Why does my retention time drift day-to-day? A: Check your mobile phase pH. The sulfonamide group is pH-sensitive. If you are using volatile additives (like TFA or Formic Acid) without buffering, evaporation changes the pH, which changes the ionization state of the molecule, shifting retention [5]. Use a buffered system (Ammonium Formate) to lock retention times.

Q: I see a split peak. Is my column dead? A: Before tossing the column, check your injection solvent . If you dissolve the hydrophobic butyl ester in 100% ACN and inject it into a high-water mobile phase, the analyte precipitates momentarily at the column head, causing peak splitting ("solvent shock"). Match the injection solvent strength to your starting gradient conditions (e.g., 20% ACN).

References

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. Link

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Link

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • LabCompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Link

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. Link

Sources

Technical Support Center: Optimizing Furoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for furoate synthesis. This center is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of furoate esters. The guidance provided is rooted in established chemical principles and field-proven insights to help you optimize your reaction conditions for improved yield, purity, and efficiency.

Troubleshooting Guide: Common Issues in Furoate Synthesis

This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, GC, NMR) shows a significant amount of unreacted furoic acid or alcohol.

Possible Causes:

  • Insufficient Catalyst Activity or Loading: The catalyst, whether a mineral acid like H₂SO₄ in a Fischer esterification or a coupling agent in a Steglich reaction, may be inactive or used in an insufficient amount.[1][2] Solid acid catalysts can be particularly sensitive to deactivation.[2]

  • Low Reaction Temperature: The temperature might be too low to overcome the activation energy for the reaction to proceed at a reasonable rate.[2]

  • Presence of Water: For equilibrium-driven reactions like Fischer esterification, the presence of water in the reactants or solvent will hinder the reaction by shifting the equilibrium back towards the starting materials.[1][3][4]

  • Poor Mixing: In heterogeneous catalysis, inadequate agitation can lead to poor mass transfer between the reactants and the catalyst surface, slowing down the reaction rate.[2]

Solutions & Recommendations:

  • Catalyst Verification:

    • For acid-catalyzed reactions, ensure the acid is of appropriate concentration and not old/degraded.

    • For solid acid catalysts, consider activation (e.g., drying at high temperature) before use.

    • In coupling reactions like the Steglich esterification, use fresh DCC or EDC and ensure the DMAP catalyst is active.[5][6]

  • Temperature Optimization: Gradually increase the reaction temperature. For instance, in the esterification of 2-furoic acid with n-butanol using a zirconia-supported tungstophosphoric acid catalyst, increasing the temperature from 110 °C to 125 °C has been shown to significantly boost conversion.[2]

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents and reactants.

    • For Fischer esterifications, employ a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product.[3][7]

  • Improve Agitation: Use a suitable stir bar and a stir plate capable of vigorous and consistent stirring (e.g., 700 rpm) to ensure maximum contact between all reaction components.[2]

Problem 2: Poor Selectivity and Formation of Multiple Byproducts

Your reaction yields the desired furoate ester, but also a variety of unintended side products, complicating purification and reducing the overall yield.

Possible Causes:

  • Unsuitable Catalyst: The acidity of the catalyst might be too strong, or it may have poor selectivity, promoting side reactions.

  • High Reaction Temperature: While higher temperatures can increase reaction rates, they can also provide enough energy to overcome the activation barriers for side reactions.[8][9]

  • Decomposition of Starting Materials or Products: Furan rings can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition or polymerization.[10] For example, furoic acid can be formed from the decomposition of 2,5-furandicarboxylic acid at temperatures above 190°C.[10]

Solutions & Recommendations:

  • Catalyst Selection:

    • Opt for a catalyst known for high selectivity. For example, specific zirconia-supported tungstophosphoric acid composites have demonstrated 100% selectivity for n-butyl-2-furoate under optimized conditions.[11]

    • In cases of sensitive substrates, milder methods like the Steglich or Mitsunobu reactions, which operate under neutral or near-neutral conditions, are preferable to the harsh acidic conditions of the Fischer esterification.[3][5][6][12][13]

  • Precise Temperature Control: Maintain the reaction at the lowest effective temperature to favor the desired product formation. Monitor the reaction progress closely to avoid prolonged heating after completion.

  • Consider Alternative Synthesis Routes:

    • Steglich Esterification: Ideal for sensitive substrates, this method uses a coupling agent like DCC or EDC with a DMAP catalyst at room temperature.[5][6][13]

    • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry, using triphenylphosphine and an azodicarboxylate like DEAD or DIAD under mild conditions.[12][14][15]

Problem 3: Product Discoloration (Yellowing or Darkening)

The final isolated furoate ester is colored, indicating the presence of impurities.

Possible Causes:

  • Impurity Degradation: The precursor for furoic acid, furfural, can degrade and form colored polymeric materials, especially at elevated temperatures or in the presence of acid or base.[2]

  • Byproducts from Synthesis of Furoic Acid: If the starting furoic acid was synthesized via the Cannizzaro reaction of furfural, residual furfuryl alcohol can form resinous substances upon acidification.[2]

  • Oxidation: Furan compounds can be susceptible to oxidation, which may lead to colored impurities.

Solutions & Recommendations:

  • Purify Starting Materials: Ensure the furoic acid used is of high purity. Recrystallization from a suitable solvent system (e.g., carbon tetrachloride with a small amount of water) can be effective in removing impurities.[2][16]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Purification of the Final Product: If discoloration persists, additional purification steps may be necessary. Activated carbon (charcoal) treatment of a solution of the crude product can sometimes remove colored impurities before final purification by chromatography or distillation.[16]

Problem 4: Difficulty in Product Isolation and Purification

The workup procedure is challenging, leading to product loss or impure final material.

Possible Causes:

  • Emulsion Formation During Extraction: The presence of both polar and non-polar components can lead to the formation of stable emulsions during aqueous workup.

  • Co-elution of Impurities in Chromatography: Byproducts with similar polarity to the desired furoate ester can be difficult to separate using column chromatography.

  • Byproduct from Reagents: In Steglich esterifications, the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely.[6] In Mitsunobu reactions, triphenylphosphine oxide can be challenging to separate from the product.[17]

Solutions & Recommendations:

  • Workup Optimization:

    • To break emulsions, try adding brine (saturated NaCl solution) or altering the pH of the aqueous layer.

    • For Steglich reactions, cooling the reaction mixture can often precipitate the DCU, which can then be removed by filtration.[6]

    • For Mitsunobu reactions, specific workup procedures have been developed to facilitate the removal of triphenylphosphine oxide.[17]

  • Purification Strategy:

    • Column Chromatography: This is a very common and effective method. A typical eluent system for furoate esters is a mixture of hexane and ethyl acetate.[2]

    • Distillation: For volatile furoate esters, high vacuum distillation can be a highly effective purification technique.[18]

    • Recrystallization: If the furoate ester is a solid, recrystallization from an appropriate solvent can yield a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing furoate esters?

A1: The most prevalent methods include:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between furoic acid and an alcohol, typically refluxed with a strong acid like sulfuric acid.[3][4][19] It is cost-effective but can be harsh.

  • Steglich Esterification: A milder method that uses a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) to form the ester at or below room temperature. This is suitable for sensitive molecules.[5][6][13][20]

  • Mitsunobu Reaction: This reaction converts a primary or secondary alcohol to an ester with inversion of stereochemistry using triphenylphosphine and an azodicarboxylate.[12][14][15] It is known for its mild conditions and high stereoselectivity.[15][21]

  • Acylation with Furoyl Chloride: Furoic acid can be converted to furoyl chloride, which is then reacted with an alcohol. This is a highly effective method, often used in multi-step syntheses.[22][23]

Q2: How does the choice of alcohol affect the esterification reaction?

A2: The structure of the alcohol significantly impacts the reaction rate and conversion. Generally, reactivity follows this trend: primary alcohols > secondary alcohols > tertiary alcohols.[2][3] Shorter-chain primary alcohols also tend to give higher yields compared to longer-chain or more sterically hindered alcohols.[2]

Q3: What are the key parameters to optimize for a successful furoate synthesis?

A3: The critical parameters to control are:

  • Catalyst Choice and Loading: Select a catalyst appropriate for the sensitivity of your substrates.

  • Reaction Temperature: Optimize for a balance between reaction rate and selectivity.

  • Molar Ratio of Reactants: For equilibrium-limited reactions like Fischer esterification, using an excess of the alcohol can drive the reaction to completion.[4][7]

  • Reaction Time: Monitor the reaction to determine the optimal time for completion and to avoid potential degradation from prolonged heating.

Q4: Are there "greener" or more sustainable approaches to furoate synthesis?

A4: Yes, research is ongoing to develop more environmentally benign methods. Key areas of focus include:

  • Use of Solid Acid Catalysts: These catalysts, such as tungstophosphoric acid on zirconia, are often recyclable and can be easily separated from the reaction mixture, reducing waste.[11]

  • Bio-based Feedstocks: Furoic acid itself can be derived from furfural, which is produced from biomass.[24] This provides a renewable pathway to these valuable esters.

  • Catalytic Oxidative Esterification: Methods are being developed to directly convert furfural to furoate esters in one step using catalysts like supported gold nanoparticles, which can be a more atom-economical process.[25]

Data & Protocols

Table 1: Comparison of Common Furoate Synthesis Methods
MethodTypical Catalyst/ReagentsTemperatureKey AdvantagesKey Disadvantages
Fischer Esterification H₂SO₄, p-TsOHReflux (60-110 °C)Low cost, simpleHarsh conditions, equilibrium-limited
Steglich Esterification DCC/EDC, DMAPRoom TemperatureMild conditions, good for sensitive substratesStoichiometric byproduct, cost of reagents
Mitsunobu Reaction PPh₃, DEAD/DIAD0 °C to Room TempMild, stereochemical inversion, high yieldStoichiometric byproducts, cost of reagents
Acylation Furoyl Chloride, Base (e.g., Pyridine, Et₃N)0 °C to Room TempHigh yielding, not equilibrium-limitedRequires prior synthesis of acyl chloride
Protocol 1: General Procedure for Fischer Esterification of 2-Furoic Acid
  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add 2-furoic acid (1.0 eq).

  • Add the desired alcohol (typically 3-10 eq, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Heat the mixture to reflux and maintain for 1-10 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.[1][7]

Protocol 2: General Procedure for Steglich Esterification
  • In a round-bottom flask, dissolve 2-furoic acid (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.[5][6][26]

Visualizing Reaction Pathways

Fischer Esterification Mechanism

This diagram illustrates the acid-catalyzed mechanism for the formation of a furoate ester from furoic acid and an alcohol. The process is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol.

FischerEsterification cluster_activation Activation cluster_addition Nucleophilic Attack cluster_elimination Elimination Furoic_Acid Furoic Acid Protonated_Acid Protonated Carbonyl Furoic_Acid->Protonated_Acid + H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'OH Alcohol Alcohol (R'OH) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Furoate_Ester Furoate Ester Protonated_Ester->Furoate_Ester - H⁺

Caption: Fischer Esterification Workflow

Troubleshooting Logic Flow

This flowchart provides a systematic approach to diagnosing and solving common issues in furoate synthesis, starting from the primary symptom of low yield.

Troubleshooting cluster_low_conversion Troubleshoot Low Conversion cluster_high_conversion Troubleshoot Isolation start Low Yield check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion No cause1 Inactive Catalyst? low_conversion->cause1 cause2 Temp Too Low? low_conversion->cause2 cause3 Water Present? low_conversion->cause3 cause4 Workup Issues (Emulsion)? high_conversion->cause4 cause5 Purification Loss? high_conversion->cause5 solution1 Check/Replace Catalyst cause1->solution1 solution2 Increase Temp cause2->solution2 solution3 Use Anhydrous Conditions cause3->solution3 solution4 Optimize Extraction cause4->solution4 solution5 Refine Purification Method cause5->solution5

Caption: Furoate Synthesis Troubleshooting

References

  • Organic Syntheses Procedure. 2-Furoic acid, 3-methyl.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. ResearchGate. Available from: [Link].

  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. Available from: [Link].

  • Catalytic Valorization of Methyl 2-Furoate to Diacids or Dicarboxylates. ProQuest. Available from: [Link].

  • Method for synthesizing mometasone furoate by one-pot process. Google Patents.
  • An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. ResearchGate. Available from: [Link].

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Available from: [Link].

  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. Available from: [Link].

  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. MDPI. Available from: [Link].

  • Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation. Stanford Digital Repository. Available from: [Link].

  • Efficient Oxidative Esterification of Furfural Using Au Nanoparticles Supported on Group 2 Alkaline Earth Metal Oxides. MDPI. Available from: [Link].

  • Mitsunobu reaction. Wikipedia. Available from: [Link].

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Available from: [Link].

  • Steglich esterification. Wikipedia. Available from: [Link].

  • An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. RSC Publishing. Available from: [Link].

  • Steglich Esterification. SynArchive. Available from: [Link].

  • Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. ResearchGate. Available from: [Link].

  • A kind of preparation and purification method of fluticasone furoate bulk pharmaceutical chemicals impurity. Google Patents.
  • New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols. ACS Publications. Available from: [Link].

  • Furoic acid preparation method. Google Patents.
  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. ResearchGate. Available from: [Link].

  • Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link].

  • Separation and purification of furan carboxylates. Google Patents.
  • Steglich Esterification. Organic Chemistry Portal. Available from: [Link].

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link].

  • Mitsunobu reaction. Organic Synthesis. Available from: [Link].

  • Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. Available from: [Link].

  • Organic Syntheses Procedure.
  • Esterification of 2,5-furan-dicarboxylic acid. Google Patents.
  • Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. CONICET. Available from: [Link].

  • Esterification of Carboxylic Acids with. Organic Syntheses Procedure.
  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available from: [Link].

  • Fischer–Speier esterification. Wikipedia. Available from: [Link].

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. White Rose Research Online. Available from: [Link].

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. Available from: [Link].

  • Fischer Esterification. Organic Chemistry Portal. Available from: [Link].

  • Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link].

  • Fischer Esterification-Typical Procedures. OperaChem. Available from: [Link].

  • Esters 4. Organic Preparation & Purification of an Ester.. YouTube. Available from: [Link].

  • Esterification not Working (Separation). Reddit. Available from: [Link].

  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. ResearchGate. Available from: [Link].

Sources

Technical Support Center: High-Purity Synthesis of Butyl 5-(aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: FUR-SULF-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the production of butyl 5-(aminosulfonyl)-2-furoate (CAS: Analogous to Furosemide intermediates). This synthesis involves two critical chemical transformations: electrophilic aromatic substitution (chlorosulfonation) on an acid-sensitive furan ring, followed by nucleophilic substitution (amination) .

The primary failure modes in this process are resinification (tar formation) due to the sensitivity of the furan ring to strong acids, and ester hydrolysis during the amination step. This guide provides a self-validating protocol designed to minimize these specific impurities.

Module 1: The Chlorosulfonation Step

Objective: Convert butyl 2-furoate to butyl 5-(chlorosulfonyl)-2-furoate. Critical Risk: Polymerization of the furan ring (Black Tar) and Sulfone formation.

The Mechanism & Causality

The furan ring is electron-rich, making it highly susceptible to electrophilic attack at the C5 position. However, it is also unstable in strong acids, leading to ring-opening and polymerization.

  • Reagent: Chlorosulfonic acid (

    
    ) acts as both the electrophile source (
    
    
    
    ) and the solvent.
  • Stoichiometry: You need at least 2.5 - 3.0 equivalents of

    
    .
    
    • Eq 1: Sulfonates the ring (

      
      ).
      
    • Eq 2: Converts sulfonic acid to sulfonyl chloride (

      
      ).
      
    • Excess: Maintains the dehydrating environment to prevent hydrolysis.

Protocol 1: Low-Temperature Chlorosulfonation
  • Preparation: Cool neat chlorosulfonic acid (3.0 equiv) to -5°C to 0°C in a jacketed reactor under

    
    .
    
  • Addition: Add butyl 2-furoate dropwise .

    • Checkpoint: Monitor internal temperature. If

      
      , stop addition immediately. High temps here cause immediate blackening (tar).
      
  • Reaction: Once addition is complete, allow the mixture to warm to 20-25°C . Stir for 2-3 hours.

    • Why? The sulfonation is fast (kinetic), but the conversion to the chloride requires thermodynamic equilibration.

  • Quenching (The Danger Zone): Pour the reaction mixture slowly onto crushed ice/water.

    • Impurity Control: Keep the quench temperature <10°C .[1] High quench temps hydrolyze the sulfonyl chloride back to the sulfonic acid (water-soluble impurity).

Module 2: The Amination Step

Objective: Convert the sulfonyl chloride to the sulfonamide without hydrolyzing the butyl ester. Critical Risk: Formation of 5-(aminosulfonyl)-2-furoic acid (The "Acid Impurity").

The Mechanism & Causality

You are introducing ammonia (


), a base. The sulfonyl chloride reacts with 

to form the sulfonamide. However, the butyl ester at C2 is also susceptible to base-catalyzed hydrolysis (saponification).
  • Competition:

    
     vs 
    
    
    
    .
  • Solution: Use a biphasic system or anhydrous conditions to starve the reaction of the water necessary for ester hydrolysis.

Protocol 2: Biphasic Amination
  • Solvent System: Dissolve the crude sulfonyl chloride in Dichloromethane (DCM) or Ethyl Acetate .

  • Reagent: Use 28% Aqueous Ammonium Hydroxide (

    
    ).
    
  • Process:

    • Cool the organic phase to 0-5°C .

    • Add

      
       slowly.[1]
      
    • Crucial Step: Maintain pH at 8-9 , do not let it spike to >11.

  • Alternative (High Purity): Use anhydrous ammonia gas bubbled into the DCM solution. This completely eliminates the water source, preventing ester hydrolysis.

Module 3: Impurity Profiling & Troubleshooting
Visualizing the Impurity Pathways

The following diagram maps the origin of every major impurity based on reaction conditions.

ImpurityLogic Start Butyl 2-furoate Reaction Chlorosulfonation (ClSO3H) Start->Reaction Quench Quench (Ice/Water) Reaction->Quench Tar Black Tar (Polymerization) Reaction->Tar Temp > 25°C or Wet Reagents Sulfone Dimer/Sulfone Reaction->Sulfone Local Excess of Substrate Amination Amination (NH3) Quench->Amination Sulfonyl Chloride SulfonicAcid Sulfonic Acid (Hydrolysis of Chloride) Quench->SulfonicAcid Slow Quench Temp > 10°C Product TARGET: This compound Amination->Product Controlled pH/Temp AcidImpurity Carboxylic Acid (Hydrolysis of Ester) Amination->AcidImpurity High pH (>10) High Temp

Caption: Causal map of impurity generation. Red nodes indicate failure modes requiring parameter adjustment.

Quantitative Data: Impurity Limits & Control
Impurity TypeChemical IdentityOrigin PhaseControl Strategy
Impurity A 5-sulfo-2-furoic acidQuenchingEnsure quench temp <10°C; Rapid phase separation.
Impurity B 5-(aminosulfonyl)-2-furoic acidAminationUse anhydrous

or limit aqueous contact time.
Impurity C Bis-sulfone dimerChlorosulfonationHigh dilution; Ensure excess

.
Impurity D Polymer/TarChlorosulfonationStrictly anhydrous; Start reaction at -5°C.
Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turned into a black, viscous tar immediately upon adding the starting material. Can I save it?

  • Diagnosis: Rapid polymerization of the furan ring. This is irreversible.

  • Root Cause: The heat of reaction was not dissipated fast enough. Furan rings are acid-sensitive.[1]

  • Fix: You must cool the chlorosulfonic acid to -5°C before addition. Dilute the starting material in a small amount of chloroform (

    
    ) if viscosity is an issue, though neat addition is preferred to avoid solvent sulfonation.
    

Q2: I have high HPLC purity, but the yield is low. Where is my product?

  • Diagnosis: You likely formed the Sulfonic Acid (Impurity A) which is water-soluble.

  • Root Cause: During the quench, the sulfonyl chloride hydrolyzed.[2]

  • Fix: Do not let the quenched mixture sit in the acidic aqueous phase. Extract immediately with DCM. The sulfonic acid stays in the water; the chloride moves to the organic layer.

Q3: The final product contains 5-10% of the carboxylic acid analog (Impurity B). How do I remove it?

  • Diagnosis: Ester hydrolysis.

  • Purification Fix: The carboxylic acid impurity is soluble in mild aqueous base (Sodium Bicarbonate), whereas your target ester is not.

  • Protocol: Dissolve the crude solid in Ethyl Acetate. Wash twice with 5%

    
     solution . The impurity will migrate to the water layer. Dry the organic layer and recrystallize.
    

Q4: Can I use Thionyl Chloride (


) instead of Chlorosulfonic Acid? 
  • Answer: No. Thionyl chloride converts carboxylic acids to acid chlorides or alcohols to alkyl chlorides. It does not introduce a sulfonyl group (

    
    ) onto an aromatic ring. You must use Chlorosulfonic acid (
    
    
    
    ) or Oleum.
References
  • Mechanism of Chlorosulfonation: Cremlyn, R. J. "Chlorosulfonic Acid: A Versatile Reagent." Royal Society of Chemistry, 2002. (General reference for chlorosulfonation chemistry).

  • Furan Stability: Keegstra, M. A. "Furan Derivatives in Pharmaceutical Synthesis." Organic Process Research & Development, 1998. .

  • Sulfonamide Synthesis: "Preparation of Sulfonamides from Sulfonyl Chlorides."[2][3] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. .

  • Analogous Furosemide Chemistry: U.S. Patent 3,058,882. "Diuretic Sulfamyl-Furoic Acid Derivatives." (Provides foundational stoichiometry for furan sulfonation). .

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety assessment before handling Chlorosulfonic Acid.

Sources

addressing inconsistencies in butyl 5-(aminosulfonyl)-2-furoate bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Bioactivity Inconsistencies & Experimental Variability

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your data for butyl 5-(aminosulfonyl)-2-furoate is behaving erratically—showing high potency in biochemical screens but failing in cell-based assays, or degrading in storage.

This compound belongs to a class of sulfonamide-furan esters , structurally related to loop diuretic precursors (like furosemide intermediates) and carbonic anhydrase inhibitors. Its "inconsistency" is rarely random; it is usually a result of three specific chemical liabilities: enzymatic hydrolysis , furan photo-oxidation , and aqueous precipitation .

Below is a master troubleshooting guide designed to isolate and resolve these variables.

Module 1: The "Disappearing Potency" Phenomenon

Issue: The compound shows high affinity in cell-free enzymatic assays (e.g., Carbonic Anhydrase inhibition) but weak or variable activity in cell culture (IC50 shifts >10-fold).

Root Cause: Serum Esterase Interference

The butyl ester moiety is highly susceptible to hydrolysis by carboxylesterases ubiquitously present in Fetal Bovine Serum (FBS). In standard cell culture media (DMEM + 10% FBS), the lipophilic butyl ester is rapidly cleaved to 5-(aminosulfonyl)-2-furoic acid .

  • The Ester (Parent): High membrane permeability (lipophilic).

  • The Acid (Metabolite): Low membrane permeability (charged at pH 7.4), potentially lower target affinity depending on the isoform.

Evidence: Research on related furan-sulfonamide esters (e.g., bumetanide prodrugs) confirms that serum esterases can hydrolyze these bonds within minutes to hours [1, 6].

Troubleshooting Protocol: Serum Stability Check
  • Step 1: Incubate 10 µM of the compound in your standard media (with FBS) at 37°C.

  • Step 2: Take aliquots at 0, 30, 60, and 120 minutes.

  • Step 3: Analyze via LC-MS to quantify the ratio of Butyl Ester (Parent) vs. Furoic Acid (Hydrolysis Product).

  • Correction: If hydrolysis is confirmed (>20% loss in 1 hour), switch to Heat-Inactivated FBS (56°C for 30 min) or use Serum-Free Media for the duration of the drug exposure window (if cell viability permits).

Module 2: Storage & Chemical Stability

Issue: Stock solutions turn yellow/brown over time, or "fresh" powder shows reduced molar activity.

Root Cause: Furan Ring Photo-Oxidation

The furan ring is electron-rich and sensitive to oxidative stress and UV/Visible light. Upon exposure, it can undergo ring-opening or polymerization, often indicated by a yellow discoloration [12]. Furthermore, sulfonamides can undergo phototoxic degradation [15].

Visualizing the Degradation Pathways

The following diagram illustrates the critical failure points for this molecule during storage and handling.

Degradation_Pathways cluster_storage Storage Risks cluster_assay Assay Risks (Media) Compound This compound Light UV/Vis Light Compound->Light Esterase FBS Carboxylesterases Compound->Esterase Yellowing Ring Opening/Polymerization (Yellow Impurities) Light->Yellowing Oxidation Oxygen/Air Oxidation->Yellowing Acid 5-(aminosulfonyl)-2-furoic acid (Charged/Low Permeability) Esterase->Acid Rapid Hydrolysis

Caption: Figure 1. Critical degradation pathways: Photo-oxidation of the furan core and esterase-mediated hydrolysis in serum.

Best Practice Storage Protocol
ParameterRecommendationRationale
State Solid PowderSolution stability is significantly lower than solid state.
Temperature -20°C (Desiccated)Slows oxidative ring opening.
Container Amber Glass VialsBlocks UV/Vis light to prevent furan degradation [12].
Solvent Anhydrous DMSOAvoid protic solvents (EtOH/Water) for stocks to prevent spontaneous hydrolysis.
Module 3: Solubility & Precipitation

Issue: Variability in IC50 curves, specifically "flat" dose-response curves at high concentrations.

Root Cause: Aqueous Crash-Out

The butyl ester increases lipophilicity (LogP ~1.5–2.0 estimated) compared to the acid. While soluble in DMSO, it may precipitate immediately upon dilution into aqueous buffer, forming micro-aggregates that are invisible to the naked eye but inactive in the assay.

The "Sandwich" Dilution Method

Do not dilute directly from 10 mM DMSO stock to aqueous media. Use an intermediate step.

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into 100% DMSO (creates 1 mM stock).

  • Working Solution: Dilute the 1 mM stock 1:100 into pre-warmed (37°C) media/buffer with vigorous vortexing.

    • Final Concentration: 10 µM.

    • Final DMSO: 1% (Ensure this DMSO tolerance control is included in your assay).

Module 4: Experimental Workflow FAQ

Q: Can I use this compound to inhibit Carbonic Anhydrase (CA) in vivo? A: Proceed with caution. While the sulfonamide moiety is a classic CA pharmacophore, the butyl ester is a prodrug . In vivo, it will be rapidly converted to the free acid by hepatic and plasma esterases [6]. You must verify if the free acid is active against your specific CA isoform. If the ester is required for cell entry, the in vivo half-life of the ester may be too short (<10 min) to reach the target tissue intact.

Q: Why does the medium turn yellow after 24 hours? A: This suggests furan ring degradation, likely due to light exposure or interaction with media components (e.g., riboflavin photosensitization). Ensure all incubations are performed in the dark (foil-wrapped plates).

Q: Is the compound cytotoxic? A: Sulfonamide-furans can exhibit cytotoxicity independent of their target, often due to off-target binding or oxidative stress generated by furan metabolites [10]. Always run a cell viability counter-screen (e.g., CellTiter-Glo) alongside your functional assay.

References
  • Wang, Y., et al. (2016). Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide.[1] PMC.

  • Lavis, L.D., et al. (2011). The effects of cell culture conditions on premature hydrolysis of traceless ester-linked disulfide linkers. ResearchGate.[2][3]

  • Carbone, C., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. MDPI.

  • Tshilidzi, D., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC.

  • Tomi, I.H.R., et al. (2025).[4] Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI.

  • Puskarjov, M., et al. (2020). Hydrolytic biotransformation of the bumetanide ester prodrug DIMAEB to bumetanide by esterases in neonatal human and rat serum.[5] Epilepsia Open.

  • Renault, et al. (2023). Mechanism details for the formation of butyl 5‐(dibutoxymethyl)‐2‐furoate. ResearchGate.[2][3]

  • Kayumov, A.R., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus.[6][7] PubMed.

  • Waterman, K.C., et al. (2002). A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Chemical and Analytical Science.

  • Phutdhawong, W., et al. (2016). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.[2][3]

  • Zhang, Z., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate.[2][3]

  • Mazzone, M.G., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. PMC.

  • Reeves, J., et al. (2019). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. ResearchGate.[2][3]

  • Yuan, Y., et al. (2019). Visible-light-induced cyclization of cyclic N-sulfonyl ketimines to N-sulfonamide fused imidazolidines.[8] RSC.[8]

  • Selvaag, E., et al. (1997). Phototoxicity to sulphonamide derived oral antidiabetics and diuretics.[9] Comparative in vitro and in vivo investigations.[9][10] PubMed.

  • Kayumov, A., et al. (2017).[7] Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus.[6][7] PMC.

  • García-Raso, A., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin: Its dependence on the temperature and pH. PubMed.

Sources

refining experimental protocols for substituted furoates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Refining Experimental Protocols for Substituted Furoates

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for furan-2-carboxylate (furoate) chemistry. Unlike benzene analogs, substituted furoates possess a unique "chemical temper"—they are electron-rich yet acid-sensitive, and their regiochemistry often defies standard carbocyclic intuition.

Below are the three most common "Support Tickets" regarding synthesis, functionalization, and purification, resolved with field-proven protocols and mechanistic insights.

Ticket #01: Synthesis & Stability

User Report: "I am attempting to esterify a 5-alkyl-2-furoic acid using thionyl chloride (


) and methanol. The reaction turns black, and I recover a complex mixture of diketones instead of the ester."
Root Cause Analysis

The furan ring is an enol ether masquerading as an aromatic system. While electron-withdrawing groups (EWGs) like the carboxylate at C2 stabilize the ring, the addition of strong electrophiles (like


) generates 

. In the presence of trace moisture or alcohols, strong mineral acids protonate the furan ring (usually at C5), initiating a ring-opening sequence that leads to reactive 1,4-dicarbonyl species (diketones) which rapidly polymerize.
Resolution Protocol: The "Safe-Mode" Esterification

Do not use thionyl chloride or oxalyl chloride for acid-sensitive furan substrates unless absolutely necessary. Switch to carbodiimide coupling, which operates at neutral pH.

Protocol: Steglich Esterification for Labile Furoates

  • Reagents: Furoic acid derivative (1.0 equiv), Alcohol (1.1 equiv), DCC or EDC·HCl (1.1 equiv), DMAP (5-10 mol%).

  • Solvent: Anhydrous

    
     (DCM).
    
  • Dissolution: Dissolve the furoic acid and the target alcohol in anhydrous DCM under

    
    .
    
  • Catalyst: Add DMAP. Note: DMAP is crucial here not just as a catalyst but to handle proton transfer without generating a bulk acidic medium.

  • Coupling: Cool to 0°C. Add EDC·HCl portion-wise.

  • Workup: Unlike acid chloride methods, the byproduct here is a urea. If using EDC, wash with water (urea is water-soluble). If using DCC, filter off the precipitated dicyclohexylurea (DCU) before washing.

Decision Matrix: Selecting the Right Method

EsterificationLogic Start Substrate: Furoic Acid Derivative CheckSub Are there EDGs (Alkyl/Alkoxy) on the ring? Start->CheckSub AcidSensitive HIGH RISK: Acid Sensitive CheckSub->AcidSensitive Yes (e.g., 5-Methyl) Stable LOW RISK: Relatively Stable CheckSub->Stable No (e.g., 5-Nitro) MethodA Method A: Steglich (EDC/DMAP) Avoids acidic intermediates AcidSensitive->MethodA Recommended MethodB Method B: Mild Fischer (MeOH + cat. H2SO4) Monitor strictly < 2h Stable->MethodB Standard MethodC Method C: Acid Chloride (SOCl2/DMF) Only for EWG-substituted furans Stable->MethodC Scale-up

Figure 1: Decision tree for selecting esterification conditions based on furan ring stability.

Ticket #02: Regioselectivity in Functionalization

User Report: "I need to arylate methyl 2-furoate. I expected the ester group (EWG) to direct the incoming group to the C4 position (meta-like), similar to nitrobenzene. However, NMR suggests I am getting substitution at C5."

Root Cause Analysis

This is a classic "Benzene Bias" error.

  • Benzene Logic: An EWG deactivates Ortho/Para; therefore, Meta (C4) is the "least deactivated" site.

  • Furan Reality: The oxygen heteroatom is a powerful resonance donor. Even with an EWG at C2, the "alpha" effect (C5) dominates. The C5 position allows the intermediate sigma complex to be stabilized by the oxygen lone pair. Consequently, electrophilic aromatic substitution (EAS) and metal-catalyzed C-H activation overwhelmingly favor C5 .

Resolution Protocol: Pd-Catalyzed C-H Arylation (C5-Selective)

To cleanly install an aryl group at C5 without pre-functionalization (like bromination), use a Palladium-catalyzed C-H activation protocol (CMD mechanism).

Protocol: C5-Arylation of Methyl 2-Furoate

  • Substrate: Methyl 2-furoate (1.0 equiv).

  • Coupling Partner: Aryl Bromide (Ar-Br, 1.2 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     or Triphenylphosphine (
    
    
    
    ) (10 mol%).
  • Base:

    
     or KOAc (2.0 equiv).
    
  • Solvent: Toluene or DMA (degassed).

  • Setup: Combine reagents in a sealable tube under Argon.

  • Reaction: Heat to 100-110°C for 12-16 hours.

  • Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway where the carbonate base assists the Palladium in breaking the C5-H bond.

  • Note: If C5 is blocked, C-H activation at C4 is possible but significantly slower and requires more active catalysts (e.g., Pd/Phenanthroline systems).

Data: Regioselectivity Comparison
SubstrateReaction TypeMajor Product PositionReason
Methyl Benzoate Electrophilic Subst.Meta Carbocycle; EWG deactivates Ortho/Para.
Methyl 2-Furoate Electrophilic Subst.[1]C5 (Alpha) Heterocycle; Oxygen lone pair stabilization dominates EWG effect.
Methyl 2-Furoate Pd-Cat C-H ActivationC5 (Alpha) Most acidic proton; CMD mechanism favors C5.
Ticket #03: Purification & Storage

User Report: "My crude NMR looks perfect, but after flash chromatography on silica gel, the product degrades, and I see aldehyde peaks."

Root Cause Analysis

Standard silica gel is slightly acidic (pH 6.0–6.5). As established in Ticket #01, acid sensitivity is the furan's Achilles' heel. The high surface area of silica acts as a solid-state acid catalyst, promoting hydrolysis of the ester or ring-opening, especially if the elution is slow.

Resolution Protocol: Stationary Phase Deactivation

You must neutralize the acidic sites on the silica gel surface before introducing your compound.

Protocol: The "Buffered" Column

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (Et3N) to the slurry solvent.[2]

  • Packing: Pour the column and flush with 2-3 column volumes of the eluent containing 1% Et3N.

  • Elution: Run the column with your standard gradient. The Et3N effectively caps the acidic silanol (Si-OH) groups.

  • Alternative: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) .

Visualizing the Degradation Pathway

FuranDegradation Furoate Substituted Furoate (Intact) Protonated Protonated Intermediate (C5 or O-protonation) Furoate->Protonated + H+ (from Silica) Silica Acidic Silica Gel (Si-OH sites) Silica->Protonated Catalysis RingOpen Ring Opening (Hydrolysis) Protonated->RingOpen + H2O Diketone 1,4-Dicarbonyls (Polymerization/Tar) RingOpen->Diketone

Figure 2: Mechanism of acid-catalyzed furan degradation on untreated silica gel.

References
  • Synthesis & Stability: Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Furan." (Detailed review of Paal-Knorr and Feist-Benary synthesis and acid sensitivity).

  • Regioselectivity (EAS): ResearchGate. "A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors." (Explains the difference between benzoate and furoate directing effects).

  • C-H Activation Protocol: Organic Letters. "Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde." (Applicable to 2-furoates; details the C5 selectivity and Pd-catalysis conditions).

  • Purification Troubleshooting: ResearchGate. "Product decomposed on silica gel." (Community validated protocols for using Triethylamine to deactivate silica for acid-sensitive compounds).

Sources

Technical Support Center: Enhancing the Purity of Butyl 5-(Aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with butyl 5-(aminosulfonyl)-2-furoate. Achieving high purity of this compound is critical for its use as a key intermediate in the synthesis of various pharmaceutical agents, including diuretics like furosemide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols to address challenges encountered during its synthesis and purification.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.[1]

  • Causality: The presence of impurities can depress the melting point of the mixture, making it more likely to separate as an oil. Additionally, if the solution is cooled too rapidly, the molecules may not have sufficient time to orient themselves into a crystal lattice.

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more of the hot solvent to decrease the concentration. Allow the solution to cool much more slowly.[1]

    • Solvent System Modification: The polarity of your solvent may not be ideal. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[1][2] Experiment with different solvent ratios to find the optimal conditions.

    • Induce Crystallization: If the solution remains clear upon slow cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.[1]

    • Pre-Purification: If the crude material is highly impure, a preliminary purification step, such as column chromatography, may be necessary before attempting recrystallization.[1]

Question: I am experiencing low recovery after recrystallization. What are the likely causes and how can I improve the yield?

Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors.

  • Causality: The most frequent causes are using an excessive amount of solvent, which prevents the solution from becoming saturated upon cooling, or premature crystallization during a hot filtration step.[1]

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

    • Prevent Premature Crystallization: When performing a hot gravity filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crashing out on the filter paper.[1]

    • Cooling Protocol: After the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility of the product and increase the yield.[1]

    • Solvent Choice: Ensure the chosen solvent has a steep solubility curve for your compound—high solubility at elevated temperatures and low solubility at room temperature or below.

Chromatography Challenges

Question: My compound is streaking on the silica gel column. How can I improve the separation?

Answer: Streaking during column chromatography is typically caused by issues with solubility, interactions with the stationary phase, or overloading the column.

  • Causality: this compound contains a polar sulfonamide group which can strongly interact with the acidic silica gel, leading to tailing. If the compound is not fully soluble in the mobile phase, it can also cause streaking.

  • Solutions:

    • Mobile Phase Modification:

      • Increase the polarity of the mobile phase gradually. A common mobile phase for furoate derivatives is a gradient of ethyl acetate in hexane or dichloromethane.[3]

      • Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the mobile phase. This can help to saturate the active sites on the silica gel and reduce tailing.

    • Sample Loading: Ensure your crude product is dissolved in a minimal amount of the mobile phase before loading it onto the column. If the crude material is not very soluble in the mobile phase, you can use a stronger solvent to dissolve it, adsorb it onto a small amount of silica gel, dry it, and then load the dried silica onto the column.

    • Column Loading Capacity: Avoid overloading the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route. A common pathway involves the reaction of butyl 5-(chlorosulfonyl)-2-furoate with ammonia. Potential impurities include:

  • Starting Material: Unreacted butyl 5-(chlorosulfonyl)-2-furoate.

  • Hydrolysis Product: 5-(chlorosulfonyl)-2-furoic acid, formed if the starting material is exposed to moisture.

  • Dimerization/Side Products: Impurities can arise from side reactions, which are common in the synthesis of related compounds like furosemide.[4][5] For instance, a possible side reaction could involve the sulfonamide of one molecule reacting with the chlorosulfonyl group of another.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is typically used.[4][6][7]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity and monitor the progress of a reaction or purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any major impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can help in identifying unknown impurities.

Q3: Can I use an acid/base extraction to purify my crude product?

A3: Yes, an acid/base extraction can be a useful preliminary purification step. The sulfonamide group is acidic and can be deprotonated with a mild base, while the furoate ester can be hydrolyzed under strong basic or acidic conditions. A carefully controlled extraction can help remove non-acidic impurities. However, be cautious with the pH to avoid hydrolysis of the ester group.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent system may need to be determined experimentally.

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of isopropanol. Heat the mixture gently. If the solid dissolves, add a few drops of water until the solution becomes cloudy. If the solution becomes clear again upon heating, this is a good solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a gravity funnel. Quickly filter the hot solution to remove the charcoal or any other insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 70% isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography

This protocol provides a general method for purification by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Pack a chromatography column with silica gel as a slurry in hexane.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Butyl 5-(aminosulfonyl)-2-furoate Recrystallization Recrystallization Crude->Recrystallization Initial Purification Chromatography Column Chromatography Crude->Chromatography High Impurity Load Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Impure_Product Impure Product Recrystallization->Impure_Product Oiling Out Pure_Product Pure Product (>98%) Chromatography->Pure_Product Analysis->Chromatography Further Purification Needed Analysis->Pure_Product Purity Met

Caption: General purification workflow for this compound.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting start Recrystallization Attempt oiling_out Problem: Oiling Out Solutions: - Re-dissolve & Add Solvent - Cool Slowly - Change Solvent System - Pre-purify start->oiling_out Liquid separation? low_yield Problem: Low Yield Solutions: - Minimize Hot Solvent - Pre-heat Glassware - Ice Bath Cooling - Check Solvent Choice start->low_yield Poor recovery? no_crystals Problem: No Crystals Form Solutions: - Induce (Scratch/Seed) - Reduce Solvent Volume - Ensure Saturation start->no_crystals Solution remains clear? success Successful Crystallization start->success Crystals form?

Caption: Troubleshooting common issues in recrystallization.

V. References

  • Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 17(7), 3737-3739. [Link]

  • Li, W., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(6), 2415. [Link]

  • Pharmaffiliates. Furosemide-impurities. [Link]

  • El-Gendy, M. A., et al. (2014). Validated reverse-phase high-performance liquid chromatography for quantification of furosemide in tablets and nanoparticles. Journal of Chromatographic Science, 52(7), 639-644. [Link]

  • Patel, R. B., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 249-261. [Link]

  • Google Patents. (2022). Refining process of furosemide - CN117510444A.

  • Google Patents. (1957). Sulfonamide purification process - US2777844A.

Sources

scale-up challenges for butyl 5-(aminosulfonyl)-2-furoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Furan Factor" in Scale-Up

Welcome to the technical support hub for furan sulfonamide synthesis. If you are accessing this guide, you have likely encountered the specific frustrations of scaling up Butyl 5-(aminosulfonyl)-2-furoate .

Unlike benzene rings, the furan heterocycle is an electron-rich, acid-sensitive diene ether.[1] In small-scale vials (mg scale), heat dissipation is rapid, masking the inherent instability of the furan ring in strong acids.[1] On a multi-gram or kilogram scale, however, the chlorosulfonation step often results in a "thermal runaway," leading to black tar (polymerization) rather than the desired sulfonyl chloride.[1]

This guide prioritizes the "Acid-First" Route :

  • Chlorosulfonation of 2-furoic acid.

  • Amidation to 5-(aminosulfonyl)-2-furoic acid.

  • Esterification to the final butyl ester.[1]

Note: We advise against chlorosulfonating the butyl ester directly on a large scale, as the ester group often hydrolyzes or complexes under the harsh acidic conditions required for sulfonylation.[1]

Phase 1: Chlorosulfonation (The Hazard Zone)

Target Intermediate: 5-(chlorosulfonyl)-2-furoic acid[1]

Q: My reaction mixture turned into a black, viscous tar within minutes of adding the starting material. What happened?

A: You likely encountered acid-catalyzed polymerization due to insufficient heat removal.[1]

  • The Mechanism: Furan rings are prone to ring-opening and resinification in the presence of strong protic acids if the temperature rises above 10–15°C.[1]

  • The Fix:

    • Reverse Addition is Risky: Do not add chlorosulfonic acid (

      
      ) to the solid furoic acid.[1] This creates localized "hot spots" where the acid concentration and temperature spike instantly.[1]
      
    • Correct Protocol: Pre-cool neat chlorosulfonic acid (5–8 equivalents) to -5°C to 0°C . Add the solid 2-furoic acid portion-wise over 1–2 hours.

    • Monitoring: Ensure the internal temperature never exceeds +5°C during addition. If it hits +5°C, stop addition immediately and let the jacket cool the vessel.[1]

Q: The quench into ice-water was violent and released massive amounts of gas.[1] How do I manage this on a 100g+ scale?

A: This is the decomposition of excess chlorosulfonic acid into sulfuric acid and HCl gas.[1]

  • The Hazard: On a large scale, the gas evolution (

    
    ) can over-pressurize the vessel or foam over.[1]
    
  • The Protocol:

    • Drowning Out: Do not pour water into the reaction mixture. Pour the reaction mixture slowly into a vigorously stirred slurry of ice/water.

    • Temperature Control: Maintain the quench mass below 10°C. Above this, the sulfonyl chloride moiety (

      
      ) hydrolyzes back to the sulfonic acid (
      
      
      
      ), which is water-soluble and will be lost in the filtrate.[1]
    • Ventilation: Ensure the scrubber system is active to neutralize the evolved HCl gas.

Phase 2: Amidation (The Yield Zone)

Target Intermediate: 5-(aminosulfonyl)-2-furoic acid[1]

Q: I isolated the sulfonyl chloride, but after adding ammonia, I mostly recovered the sulfonic acid (water-soluble), not the sulfonamide precipitate.

A: This is a classic competition between aminolysis (desired) and hydrolysis (undesired).[1]

  • The Cause: If the pH is too high (strongly basic) or the temperature is too high, hydroxide ions (

    
    ) compete with ammonia (
    
    
    
    ) to attack the sulfonyl chloride.[1]
  • The Fix:

    • Use Aqueous Ammonia (28-30%) at Low Temp: Add the solid (or dissolved in DCM) sulfonyl chloride to the ammonia solution at 0°C .

    • pH Modulation: As the reaction proceeds, HCl is generated, consuming ammonia.[1] Ensure you have a large excess of ammonia (at least 3–4 equivalents) or buffer the system.[1]

    • Workup: The product, 5-(aminosulfonyl)-2-furoic acid, is an acid.[1] In strong ammonia, it exists as the salt (

      
      
      
      
      
      ).[1] You must acidify the mixture (to pH ~2–3) with HCl to precipitate the free acid product.[1] Do not filter the basic solution expecting the product; it is dissolved.

Phase 3: Esterification (The Finishing Zone)

Target Product: this compound[1]

Q: The reaction has stalled at 60% conversion. Adding more catalyst isn't helping.

A: Esterification is an equilibrium reaction (


).[1]
  • The Barrier: Water accumulation is preventing forward reaction.[1]

  • The Fix:

    • Dean-Stark Trap: Use n-butanol as both reagent and solvent.[1] It forms an azeotrope with water.[1] Reflux (approx. 117°C) with a Dean-Stark trap to physically remove water from the system.[1]

    • Catalyst Choice: Use p-Toluenesulfonic acid (pTSA) (1–5 mol%) or Sulfuric Acid .[1]

    • Alternative (High Cost/High Yield): Convert the carboxylic acid to the acid chloride first using Thionyl Chloride (

      
      ) in mild conditions (to avoid attacking the sulfonamide), then react with n-butanol.[1] However, the direct Fischer esterification with water removal is usually sufficient and greener.[1]
      

Summary of Critical Process Parameters (CPPs)

Process StepCritical ParameterTarget RangeConsequence of Deviation
Chlorosulfonation Addition Temp< 5°CTar formation (polymerization); Safety hazard.[1]
Chlorosulfonation Stoichiometry5–8 eq.[1][2][3]

Low conversion; Stirring difficulty (viscosity).[1]
Quenching Quench Temp< 10°CHydrolysis of Sulfonyl Chloride (Yield loss).[1]
Amidation pH during isolationAcidic (pH 2–3)Product remains in solution as ammonium salt.[1]
Esterification Water RemovalContinuousEquilibrium limits yield to ~60–70%.[1]

Visual Troubleshooting Guides

Diagram 1: The Safe Scale-Up Workflow (Acid Route)

This workflow illustrates the logical flow designed to minimize furan ring degradation.

ScaleUpWorkflow cluster_0 Phase 1: Chlorosulfonation cluster_1 Phase 2: Amidation cluster_2 Phase 3: Esterification Start Start: 2-Furoic Acid Step1 Pre-cool ClSO3H to -5°C Start->Step1 Step2 Add Furoic Acid Portion-wise (Keep T < 5°C) Step1->Step2 Exotherm Control Step3 Quench into Ice/Water (Keep T < 10°C) Step2->Step3 Gas Evolution (HCl) Step4 React with NH4OH (Excess) at 0°C Step3->Step4 Solid Sulfonyl Chloride Step5 Acidify to pH 2.0 with HCl Step4->Step5 Convert Salt to Acid Step6 Filter Solid Intermediate (5-sulfamoyl-2-furoic acid) Step5->Step6 Step7 Reflux in n-Butanol + pTSA (Dean-Stark Trap) Step6->Step7 Step8 Final Product: This compound Step7->Step8 Remove Water

Caption: Figure 1. Optimized "Acid-First" synthetic route emphasizing temperature checkpoints to prevent furan degradation.

Diagram 2: Troubleshooting Logic Tree

Use this decision tree when the reaction fails to meet specifications.

Troubleshooting Problem Problem Encountered Tar Black Tar / Viscous Sludge Problem->Tar LowYield Low Yield / No Precipitate Problem->LowYield Impure Product is Colored/Sticky Problem->Impure TarCause Thermal Runaway during Chlorosulfonation Tar->TarCause YieldCause1 Hydrolysis during Quench LowYield->YieldCause1 YieldCause2 Failure to Acidify Amidation Mix LowYield->YieldCause2 ImpureCause Regioisomers or Polymer traces Impure->ImpureCause TarFix Action: Reduce Addition Rate Ensure Cryostat capacity TarCause->TarFix YieldFix1 Action: Keep Quench < 10°C Faster Filtration YieldCause1->YieldFix1 YieldFix2 Action: Adjust pH to 2.0 to precipitate acid YieldCause2->YieldFix2 ImpureFix Action: Recrystallize from Water/Ethanol or DCM ImpureCause->ImpureFix

Caption: Figure 2. Diagnostic logic for common failure modes in furan sulfonamide synthesis.

References

  • Organic Syntheses. "2-Furoic Acid." Org.[1][4] Synth.1927 , 7, 40. (Detailed properties of the furan ring sensitivity and oxidation methods). [1]

  • MDPI. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Processes2023 , 11(5), 1564.[1] (Provides relevant data on chlorosulfonation safety, exotherm management, and quenching protocols). [1]

  • BenchChem. "Optimization of 2-Furancarboxylic Acid Esterification." Technical Support Protocols. (Specifics on catalyst choice for furan esterification). [1]

  • National Institutes of Health (NIH). "Thermal degradation of 2-furoic acid and furfuryl alcohol."[1] Food Chemistry2020 , 303, 125406.[1] (Data on the thermal instability of furan rings, supporting the requirement for low-temperature processing).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation and Comparative Analysis of Butyl 5-(aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth, experience-driven framework for confirming the structure of a putative novel compound, butyl 5-(aminosulfonyl)-2-furoate. As this molecule is not readily found in commercial databases, we will approach its characterization as a novel entity, detailing the necessary experimental workflows and predictive analyses. This document will further compare its anticipated properties with structurally related, well-characterized alternatives, offering a comprehensive analytical perspective.

Postulated Structure and Chemical Identity

The compound , this compound, is hypothesized to possess the following structure:

  • IUPAC Name: butyl 5-(aminosulfonyl)furan-2-carboxylate

  • Molecular Formula: C₉H₁₃NO₅S

  • Molecular Weight: 247.27 g/mol

This structure features a furan-2-carboxylate core, substituted at the 5-position with an aminosulfonyl (sulfonamide) group and esterified with a butyl chain. The electron-withdrawing nature of the sulfonamide group is expected to significantly influence the electronic and spectroscopic properties of the furan ring.

The Strategic Workflow for Structural Confirmation

To rigorously confirm the structure of a novel compound like this compound, a multi-faceted analytical approach is essential. This workflow is designed to be self-validating, where each piece of data corroborates the others to build an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Proposed Synthesis workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C, HSQC, HMBC) purification->nmr Pure Compound ms Mass Spectrometry (HRMS) nmr->ms ir Infrared (IR) Spectroscopy ms->ir data_integration Data Integration & Analysis ir->data_integration Combined Data structure_elucidation Final Structure Elucidation data_integration->structure_elucidation

Caption: A self-validating workflow for novel compound characterization.

Proposed Synthesis and Purification Protocol

The synthesis of this compound would likely commence from a suitable starting material such as furan-2-carboxylic acid. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of this compound

  • Chlorosulfonation of Furan-2-carboxylic acid:

    • In a fume hood, carefully add furan-2-carboxylic acid (1 eq.) to an excess of chlorosulfonic acid (3-5 eq.) at 0 °C with stirring.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • The resulting precipitate, 5-(chlorosulfonyl)furan-2-carboxylic acid, is filtered, washed with cold water, and dried under vacuum.

  • Amination of the Sulfonyl Chloride:

    • Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid in a suitable solvent such as THF or dioxane.

    • At 0 °C, bubble ammonia gas through the solution or add an excess of aqueous ammonium hydroxide.

    • Stir the reaction at room temperature for 1-2 hours.

    • Acidify the reaction mixture with dilute HCl to precipitate the product, 5-(aminosulfonyl)furan-2-carboxylic acid.

    • Filter, wash with water, and dry the solid.

  • Fischer Esterification:

    • Suspend the 5-(aminosulfonyl)furan-2-carboxylic acid in an excess of n-butanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC/LC-MS.

    • After completion, cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Predictive Spectroscopic Analysis for Structural Confirmation

The following section details the expected spectroscopic data for this compound, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.2-7.4 ppm (d, 1H): This doublet corresponds to the proton at the C3 position of the furan ring. It is expected to be downfield due to the electron-withdrawing effects of the adjacent carboxylate and the distant sulfonamide group.

  • δ 7.0-7.2 ppm (d, 1H): This doublet is assigned to the proton at the C4 position. The coupling constant (J) between the C3 and C4 protons should be in the range of 3-4 Hz, characteristic of furan ring protons.

  • δ 5.0-5.5 ppm (br s, 2H): A broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂). The broadness is due to quadrupolar relaxation and exchange with trace amounts of water.

  • δ 4.3-4.4 ppm (t, 2H): A triplet from the methylene protons of the butyl ester group adjacent to the oxygen (-OCH₂-).

  • δ 1.7-1.8 ppm (m, 2H): A multiplet for the second methylene group of the butyl chain.

  • δ 1.4-1.5 ppm (m, 2H): A multiplet for the third methylene group of the butyl chain.

  • δ 0.9-1.0 ppm (t, 3H): A triplet corresponding to the terminal methyl group of the butyl chain.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~158 ppm: Carbonyl carbon of the ester.

  • δ ~150 ppm: C5 of the furan ring, attached to the sulfonamide group.

  • δ ~145 ppm: C2 of the furan ring, attached to the ester group.

  • δ ~120 ppm: C3 of the furan ring.

  • δ ~115 ppm: C4 of the furan ring.

  • δ ~65 ppm: Methylene carbon of the butyl ester adjacent to the oxygen (-OCH₂-).

  • δ ~30 ppm: Second methylene carbon of the butyl chain.

  • δ ~19 ppm: Third methylene carbon of the butyl chain.

  • δ ~13 ppm: Terminal methyl carbon of the butyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • 3400-3200 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary sulfonamide.[1]

  • ~3100 cm⁻¹: C-H stretching of the furan ring.

  • 2960-2850 cm⁻¹: C-H stretching of the butyl group.

  • ~1725 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated ester.

  • ~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching of the furan ring.

  • 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching of the sulfonamide group, respectively.[1][2]

  • ~1250 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

  • Expected [M+H]⁺: m/z 248.0647 for C₉H₁₄NO₅S⁺.

  • Key Fragmentation Patterns:

    • Loss of the butoxy group (-OC₄H₉) leading to a fragment at m/z 175.9966.

    • Loss of the butyl group (-C₄H₉) resulting in a fragment at m/z 191.9915.

    • Cleavage of the sulfonamide group, potentially leading to fragments corresponding to the loss of SO₂NH₂.

Comparative Analysis with Alternative Compounds

To better understand the influence of the aminosulfonyl group, a comparison with structurally related compounds is highly informative.

CompoundStructureKey Differentiating Features
This compound (Hypothesized Structure)Contains a strong electron-withdrawing sulfonamide group at the 5-position.
Butyl 2-furoate Lacks a substituent at the 5-position, serving as a baseline for spectroscopic comparison.
Butyl 5-nitro-2-furoate Features a nitro group, another strong electron-withdrawing group, at the 5-position for comparative electronic effects.
Furan-2-sulfonamide Isolates the furan-sulfonamide moiety, useful for understanding its intrinsic properties.
Spectroscopic Comparison
Spectroscopic FeatureThis compound (Predicted)Butyl 2-furoate (Observed)Butyl 5-nitro-2-furoate (Predicted)
¹H NMR (Furan Protons) C3-H: ~7.3 ppm, C4-H: ~7.1 ppmC3-H: ~6.5 ppm, C4-H: ~7.1 ppm, C5-H: ~7.6 ppmC3-H & C4-H further downfield than the aminosulfonyl analog due to the stronger electron-withdrawing nature of the nitro group.
IR (Key Stretches) ~1725 (C=O), ~1330 & ~1160 (SO₂)~1720 (C=O)~1730 (C=O), ~1530 & ~1350 (NO₂)
Mass Spec (Molecular Ion) [M+H]⁺ ~248[M+H]⁺ ~169[M+H]⁺ ~214

The presence of the electron-withdrawing aminosulfonyl group is expected to shift the furan proton signals downfield compared to the unsubstituted butyl 2-furoate. This effect would be even more pronounced with the nitro group in butyl 5-nitro-2-furoate.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to confirming the structure of the novel compound, this compound. By combining a well-defined synthetic and purification protocol with predictive multi-technique spectroscopic analysis, a high degree of confidence in the final structural assignment can be achieved. The comparative analysis with structurally similar compounds provides essential context for understanding the influence of the 5-aminosulfonyl substituent on the molecule's properties.

For drug development professionals, furan-based sulfonamides are of interest due to their potential biological activities.[3] Once the structure of this compound is confirmed, future work could involve screening for various biological targets, such as α-glucosidase inhibition, where similar sulfonamide derivatives have shown promise.[3]

G cluster_core Core Structure: Furan-2-carboxylate cluster_derivatives 5-Substituted Derivatives cluster_properties Resulting Properties furan_carboxylate Butyl 2-furoate aminosulfonyl This compound (Target Compound) furan_carboxylate->aminosulfonyl Add -SO2NH2 nitro Butyl 5-nitro-2-furoate (Comparator) furan_carboxylate->nitro Add -NO2 electronic Altered Electronic Profile aminosulfonyl->electronic spectroscopic Shifted Spectroscopic Signals aminosulfonyl->spectroscopic biological Potential Biological Activity aminosulfonyl->biological nitro->electronic nitro->spectroscopic

Caption: Logical relationship between the core structure and its derivatives.

References

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für N
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org.

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A Senior Application Scientist's Guide to the Bioactivity Validation of Butyl 5-(aminosulfonyl)-2-furoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Deconstructing the Molecule: A Rationale for Predicted Bioactivity

The predicted bioactivity of butyl 5-(aminosulfonyl)-2-furoate stems from the well-documented pharmacological profiles of its constituent parts: the furan ring and the aminosulfonyl group.

  • The Furan Nucleus: The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and diuretic properties.[1][2][3][4] The versatility of the furan ring allows it to interact with various biological targets.[1]

  • The Aminosulfonyl Moiety: The sulfonamide group (-SO₂NH₂) is a cornerstone of modern pharmacotherapy.[5][6][7] Its presence is famously associated with antibacterial drugs that act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[5][8][9] Furthermore, sulfonamides are the defining feature of carbonic anhydrase inhibitors, a class of diuretics, and have also been incorporated into anticancer and anti-inflammatory agents.[6][10][11][12] For instance, the diuretic bumetanide's synthesis involves a 3-amino-5-aminosulfonyl-benzoic acid derivative.[13]

The combination of these two pharmacophores in this compound suggests three primary avenues for bioactivity investigation: antibacterial, anticancer, and diuretic effects.

Comparative Validation Framework

To objectively assess the bioactivity of this compound, a comparative approach is essential. This involves benchmarking its performance against well-established drugs in each potential therapeutic area.

Potential Bioactivity Comparator Compound(s) Rationale for Selection
Antibacterial Sulfamethoxazole, CiprofloxacinSulfamethoxazole is a classic sulfonamide antibiotic. Ciprofloxacin is a broad-spectrum fluoroquinolone with a different mechanism of action, providing a broader comparative context.
Anticancer Doxorubicin, CelecoxibDoxorubicin is a potent and widely used chemotherapeutic agent. Celecoxib is a COX-2 inhibitor containing a sulfonamide group, known to have applications in certain cancer therapies.[14]
Diuretic Furosemide, AcetazolamideFurosemide is a potent loop diuretic. Acetazolamide is a carbonic anhydrase inhibitor, a class of drugs to which sulfonamides belong.[11][12]

Experimental Validation Protocols

The following sections detail the step-by-step methodologies for validating the predicted bioactivities of this compound.

Antibacterial Activity Assessment

The initial screening for antibacterial properties is crucial. The goal is to determine the compound's ability to inhibit or kill bacteria.

Workflow for Antibacterial Screening

A Prepare Stock Solution of This compound C Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution A->C B Select Bacterial Strains (Gram-positive & Gram-negative) B->C D Determine Minimum Bactericidal Concentration (MBC) C->D From non-turbid wells E Data Analysis and Comparison with Control Antibiotics C->E D->E

Caption: Workflow for assessing antibacterial activity.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) overnight in MHB. Adjust the turbidity to a 0.5 McFarland standard.

  • Assay Setup:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compound and comparator antibiotics in MHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include positive controls (bacteria in MHB without any compound) and negative controls (MHB only).

  • Incubation and Reading:

    • Incubate the microplate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15][16]

  • MBC Determination:

    • Subculture aliquots from the wells with no visible growth onto Mueller-Hinton Agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[16]

Data Presentation:

Compound S. aureus MIC (µg/mL) S. aureus MBC (µg/mL) E. coli MIC (µg/mL) E. coli MBC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
SulfamethoxazoleExperimental ValueExperimental ValueExperimental ValueExperimental Value
CiprofloxacinExperimental ValueExperimental ValueExperimental ValueExperimental Value
Anticancer Activity Screening

A primary assessment of anticancer potential involves evaluating the compound's cytotoxicity against various cancer cell lines.

Workflow for In Vitro Anticancer Screening

A Select Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) B Cell Seeding in 96-well Plates A->B C Treatment with Serial Dilutions of This compound B->C D Incubation (48-72 hours) C->D E Cell Viability Assessment (e.g., MTT Assay) D->E F Calculate IC50 Values E->F G Compare with Doxorubicin and Celecoxib F->G

Caption: Workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator drugs.

    • Replace the culture medium with fresh medium containing the various concentrations of the test compounds.

    • Include untreated cells as a control.

  • MTT Assay:

    • After 48-72 hours of incubation, add MTT solution to each well and incubate for a further 4 hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.[17][18]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[19]

Data Presentation:

Compound MCF-7 IC50 (µM) HeLa IC50 (µM) HepG2 IC50 (µM)
This compoundExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value
CelecoxibExperimental ValueExperimental ValueExperimental Value
Diuretic Activity Evaluation

The assessment of diuretic activity is typically performed in animal models by measuring urine output and electrolyte excretion.

Workflow for In Vivo Diuretic Activity

A Acclimatize and Fast Animals (e.g., Wistar rats) B Administer Saline Load to Ensure Hydration A->B C Oral Administration of Test Compound, Controls, and Vehicle B->C D House in Metabolic Cages and Collect Urine over Time (e.g., 5-24 hours) C->D E Measure Urine Volume D->E F Analyze Urine for Na+, K+, and Cl- Concentrations D->F G Calculate Diuretic Index and Compare with Furosemide and Acetazolamide E->G F->G

Caption: Workflow for in vivo diuretic activity evaluation.

Detailed Protocol: Diuretic Activity in a Rat Model

  • Animal Preparation:

    • Use healthy Wistar rats, housed in standard conditions with free access to food and water.

    • Fast the animals overnight before the experiment, with water ad libitum.

  • Experimental Groups:

    • Divide the animals into groups (n=6 per group):

      • Control group (vehicle, e.g., normal saline).

      • Standard groups (Furosemide, Acetazolamide).

      • Test groups (different doses of this compound).

  • Procedure:

    • Administer a saline load (e.g., 25 mL/kg body weight) to all animals orally to ensure uniform hydration.[20]

    • Administer the test compound, standards, or vehicle orally.

    • Place each animal in an individual metabolic cage and collect urine at specified time intervals (e.g., over 5 or 24 hours).[20][21][22]

  • Analysis:

    • Measure the total volume of urine for each animal.

    • Analyze the urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.[20][21]

    • Calculate the diuretic index (urine volume of the test group / urine volume of the control group).[22]

Data Presentation:

Treatment Group Dose (mg/kg) Urine Volume (mL/5h) Na⁺ Excretion (mmol/5h) K⁺ Excretion (mmol/5h) Diuretic Index
Control (Vehicle)-Experimental ValueExperimental ValueExperimental Value1.0
This compoundDose 1Experimental ValueExperimental ValueExperimental ValueCalculated Value
Dose 2Experimental ValueExperimental ValueExperimental ValueCalculated Value
FurosemideStandard DoseExperimental ValueExperimental ValueExperimental ValueCalculated Value
AcetazolamideStandard DoseExperimental ValueExperimental ValueExperimental ValueCalculated Value

Conclusion: A Path Forward

This guide provides a scientifically rigorous and logically structured approach to the initial bioactivity validation of this compound. By leveraging the known pharmacological activities of its core components and employing standardized, comparative experimental protocols, researchers can efficiently and objectively profile this novel compound. The data generated from these studies will be pivotal in determining the most promising therapeutic direction for further, more in-depth preclinical development. The journey from a novel molecule to a potential therapeutic agent is challenging, but a systematic and evidence-based validation strategy is the essential first step.

References

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Preclinical screening methods in cancer. (n.d.). PMC - NIH.
  • Diuretic activity of the aqueous crude extract and solvent fractions of the leaves of Thymus serrul
  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). PMC.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Experimental design of antibacterial activity evaluation. (n.d.).
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020).
  • Recent Advances in the Discovery of Novel Drugs on N
  • Evaluation and estimation of diuretic activity of the linalyl acetate in the r
  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38)
  • Synthesis and biological activities of furan derivatives. (2025).
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.).
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • Novel target identification towards drug repurposing based on biological activity profiles. (2025). PLOS ONE.
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • To Evaluate the Diuretic Activity in Ethanolic Extract of Leaves of Delonix Regia in Wistar Albino Rats. (2018). Biomedical and Pharmacology Journal.
  • Development and validation of a new microplate assay that utilises optical density to quantify the antibacterial activity of honeys including Jarrah, Marri and Manuka. (2020). PLOS ONE.
  • Three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and their bioactivities. (2020). Semantic Scholar.
  • Carbonic Anhydrase Inhibitors. (2023).
  • Bioassays for Anticancer Activities. (n.d.).
  • A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics. (2022). MDPI.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
  • Pharmaceutical composition including 5-{4-(aminosulfonyl)phenyl}-2,2-dimethyl-4-(3-fluorophenyl)-3(2h)-furanone and capsule formulation including the pharmaceutical composition. (n.d.).
  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). ASM Journals.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2023). MDPI.
  • Isolation, identification, and bioactivity evaluation of novel metabolites from soil-derived actinomycetes with antimicrobial, antioxidant, and anticancer potential: in silico molecular docking insights. (2026).
  • Bumetanide. (n.d.). Wikipedia.
  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. (2013). Taylor & Francis Online.
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org.
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025). PMC.
  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Valid
  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. (2025).
  • Design, semi-synthesis and molecular docking of new antibacterial and antibiofilm triazole conjugates from hydroxy-triterpene acids and fluoroquinolones. (2023). RSC Publishing.
  • Aminosulfonyl chloride hydrochloride. (n.d.). PubChem.
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  • Evaluation of Diuretic Activity of Ipomoea aquatica (Kalmisak) in Mice Model Study. (2003). Journal of Medical Sciences.
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A Comparative Guide to Butyl 5-(Aminosulfonyl)-2-furoate and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of butyl 5-(aminosulfonyl)-2-furoate, a compound of interest in medicinal chemistry, with its structurally and functionally related analogs. By examining the synthesis, chemical properties, and potential biological activities of these compounds, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore this class of molecules. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related compounds to provide a predictive and rational basis for future research endeavors.

Introduction to this compound and Its Therapeutic Potential

This compound is a small molecule characterized by a furan-2-carboxylate core, a sulfonamide group at the 5-position, and a butyl ester. This unique combination of functional groups suggests a diverse range of potential biological activities, drawing parallels to established therapeutic agents. The furan ring is a common scaffold in medicinal chemistry, while the sulfonamide moiety is a well-known pharmacophore present in various drugs, including diuretics, antibacterials, and carbonic anhydrase inhibitors. The butyl ester group can modulate the compound's lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The structural similarity to the potent loop diuretic furosemide, which is 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, immediately suggests that this compound could exhibit diuretic and carbonic anhydrase inhibitory activities. Furthermore, recent studies have highlighted the potential of furosemide and its derivatives in other therapeutic areas, including as antimicrobial and anticancer agents.[1][2][3] This guide will delve into these potential applications, providing a comparative analysis with relevant compounds.

Synthesis and Chemical Properties: A Comparative Overview

Proposed Synthesis of this compound

The synthesis would likely begin with the chlorosulfonylation of 2-furoic acid, followed by amination to introduce the sulfonamide group, yielding 5-(aminosulfonyl)-2-furoic acid. This intermediate could then be subjected to Fischer esterification with butanol in the presence of an acid catalyst to yield the final product.[6]

Experimental Protocol: Proposed Fischer Esterification of 5-(Aminosulfonyl)-2-furoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 5-(aminosulfonyl)-2-furoic acid in an excess of n-butanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

G 2-Furoic Acid 2-Furoic Acid 5-(Chlorosulfonyl)-2-furoic acid 5-(Chlorosulfonyl)-2-furoic acid 2-Furoic Acid->5-(Chlorosulfonyl)-2-furoic acid Chlorosulfonation 5-(Aminosulfonyl)-2-furoic acid 5-(Aminosulfonyl)-2-furoic acid 5-(Chlorosulfonyl)-2-furoic acid->5-(Aminosulfonyl)-2-furoic acid Amination This compound This compound 5-(Aminosulfonyl)-2-furoic acid->this compound Fischer Esterification (n-butanol, H+)

Proposed synthesis of this compound.
Comparison with Structurally Similar Compounds
CompoundStructureKey Synthetic Features
This compound O=S(=O)(N)c1cc(oc1)C(=O)OCCCCProposed two-step synthesis from 2-furoic acid.
Furosemide O=S(=O)(N)c1cc(c(Cl)cc1)C(=O)OMulti-step synthesis involving chlorosulfonation and amination of a substituted benzoic acid, followed by reaction with furfurylamine.[4][5]
Ethyl 5-(aminosulfonyl)-2-furoate O=S(=O)(N)c1cc(oc1)C(=O)OCCSimilar proposed synthesis to the butyl ester, using ethanol instead of butanol.
Butyl 2-furoate CCCCOC(=O)c1ccoc1Simpler synthesis via esterification of 2-furoic acid.

Comparative Biological Activity

The biological profile of this compound is predicted to be a composite of the activities associated with its core moieties. The following sections compare its potential activities with those of established compounds.

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore responsible for the inhibitory activity of many drugs targeting carbonic anhydrases (CAs). Furosemide is a known, albeit not exceptionally potent, inhibitor of several CA isoforms.[7] It is plausible that this compound and its analogs also exhibit CA inhibitory activity.

CompoundTarget Isoforms (if known)Reported IC50/Ki ValuesReference
Furosemide CA I, IIKi values in the micromolar range.[7]
Acetazolamide (Standard) CA I, II, IX, XIIKi values in the nanomolar range.[8]
This compound Predicted to inhibit CAsData not available-
Ethyl 5-(aminosulfonyl)-2-furoate Predicted to inhibit CAsData not available-

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from standard methods for determining CA inhibitory activity.[9]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate Solution: p-Nitrophenyl acetate (pNPA) in a suitable organic solvent like acetonitrile.

    • Enzyme Solution: A known concentration of purified human carbonic anhydrase (e.g., hCA II).

    • Inhibitor Solutions: Serial dilutions of the test compounds (e.g., this compound) and a standard inhibitor (e.g., acetazolamide).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the enzyme solution to all wells except the blank.

    • Add the inhibitor solutions to the test wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPA substrate solution.

  • Data Acquisition:

    • Measure the absorbance at 400 nm at regular intervals using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

G Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Buffer, Enzyme, Inhibitors, Substrate Pre-incubation Pre-incubation Assay Setup->Pre-incubation Enzyme + Inhibitor Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Add Substrate Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement Absorbance at 400 nm Data Analysis Data Analysis Kinetic Measurement->Data Analysis Calculate % Inhibition and IC50

Workflow for Carbonic Anhydrase Inhibition Assay.
Antimicrobial Activity

Recent studies have explored the antimicrobial potential of furosemide and its derivatives, showing activity against both Gram-positive and Gram-negative bacteria.[1][2] The proposed mechanism involves the inhibition of essential bacterial enzymes. It is therefore worthwhile to investigate the antimicrobial properties of this compound.

CompoundTarget OrganismsReported MIC (µg/mL)Reference
Furosemide Analog 3b E. coli, MRSA1.95, 7.81[2]
Furosemide Analog 4a E. coli, MRSA3.91, 7.81[2]
Amoxicillin (Standard) S. aureus, B. subtilis, E. coliVaries with strain[1]
This compound To be determinedData not available-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard method for assessing the antimicrobial activity of a compound.

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Furosemide has been shown to reverse multidrug resistance in cancer cells and exhibit some intrinsic cytotoxicity at higher concentrations.[3][10] Derivatives of sulfonamides are also widely investigated as anticancer agents.[11] Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical step.

CompoundCell LineReported IC50 (µM)Reference
Furosemide MGH-u1R (bladder cancer)Shows toxicity at >500 µg/mL[3]
5-Aminosulfonyl Uracil Derivatives Various cancer cell linesVaries with derivative[11]
Doxorubicin (Standard) Various cancer cell linesVaries with cell line-
This compound To be determinedData not available-

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

G Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubate overnight MTT Addition MTT Addition Compound Treatment->MTT Addition Incubate for specified duration Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Incubate for 2-4 hours Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Read at 570 nm Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate % Viability and IC50

Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Insights

  • The Sulfonamide Group: This is crucial for carbonic anhydrase inhibition and likely contributes to other biological activities.

  • The Furan Ring: Modification or replacement of the furan ring can impact activity. For instance, replacing it with a thienyl or benzyl group in furosemide analogs affected their GABAergic activity.[12]

  • The Ester Group: The butyl ester in the target compound increases lipophilicity compared to the carboxylic acid of furosemide. This change can significantly affect cell permeability, protein binding, and overall pharmacokinetics. The diuretic activity of furosemide congeners has been shown to have a positive dependence on lipophilicity.[13]

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity with significant therapeutic potential. Based on the analysis of its structural components and comparison with well-characterized analogs like furosemide, it is hypothesized to possess carbonic anhydrase inhibitory, antimicrobial, and anticancer properties. This guide provides a robust framework for the rational synthesis and biological evaluation of this compound.

Future research should focus on:

  • Confirming the proposed synthetic route and optimizing the reaction conditions.

  • Performing the described biological assays to obtain quantitative data on the activity of this compound.

  • Conducting a broader screening against a wider range of biological targets to uncover novel activities.

  • Synthesizing and testing a series of ester analogs (e.g., methyl, ethyl, propyl) to establish a clear SAR for the ester moiety.

By systematically exploring the chemical and biological landscape of this compound and its derivatives, the scientific community can unlock new avenues for the development of novel therapeutic agents.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • Masters, J. R., & Hopley, P. (2006). Furosemide reverses multidrug resistance status in bladder cancer cells in vitro. BJU International, 98(3), 649-654. Available from: [Link]

  • Korpi, E. R., Kleingoor, C., Kettenmann, H., & Seeburg, P. H. (1998). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. European Journal of Pharmacology, 344(2-3), 269-277. Available from: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Available from: [Link]

  • Google Patents. (2016). A kind of preparation method of furosemide. CN106117168A.
  • Ellison, D. H. (2019). Everything we always wanted to know about furosemide but were afraid to ask. American Journal of Physiology-Renal Physiology, 317(3), F567-F578. Available from: [Link]

  • Navon, G., Mishkinsky, J. S., Panigel, R., & Schoenberg, S. (1975). Application of the carbonic anhydrase inhibitory effect of furosemide to the study of furosemide release from two of its diuretic derivatives. Journal of Medicinal Chemistry, 18(11), 1152-1154. Available from: [Link]

  • Košmrlj, J., & Polanc, S. (2009). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2010(1), 16-24. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Request PDF. Available from: [Link]

  • Shani, J., Schoenberg, S., Lien, E. J., Cherkez, S., Feifel, M., Schonberger, C., & Yellin, H. (1983). Structure activity correlation for diuretic furosemide congeners. Pharmacology, 26(3), 172-180. Available from: [Link]

  • Tel Aviv University. (1975). Application of the Carbonic Anhydrase Inhibitory Effect of Furosemide to the Study of Furosemide Release from Two of Its Diuretic Derivatives. Available from: [Link]

  • Google Patents. (2011). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. WO2011043661A1.
  • Google Patents. (1996). Process for the preparation of furosemide. WO1996012714A1.
  • National Center for Biotechnology Information. (2006). Furosemide reverses multidrug resistance status in bladder cancer cells in vitro. PubMed Central. Available from: [Link]

  • El-Sayed, N. N. E., El-Gazzar, M. G., & Youssif, B. G. M. (2023). Drug Repurposing Approach in Developing New Furosemide Analogs as Antimicrobial Candidates and Anti-PBP: Design, Synthesis, and Molecular Docking. Molecules, 28(9), 3894. Available from: [Link]

  • Royal Society of Chemistry. (2021). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (2024). FUROSEMIDE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. Available from: [Link]

  • ResearchGate. (2015). Furosemide-induced genotoxicity and cytotoxicity in the hepatocytes, but weak genotoxicity in the bone marrow cells of mice. Request PDF. Available from: [Link]

  • SlideShare. (n.d.). Structure Activity Relationship of Diuretics. Available from: [Link]

  • ResearchGate. (2019). An Efficient Synthesis and In vitro Cytostatic Activity of 5-Aminosulfonyl Uracil Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (1990). Furosemide (Frusemide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Available from: [Link]

  • Google Patents. (2014). Esterification of 2,5-furan-dicarboxylic acid. WO2014099438A2.
  • Zenodo. (2024). Sustainable Chemistry and Pharmacy. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]

  • Scientific Information Center. (n.d.). Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. Available from: [Link]

  • Taylor & Francis Online. (2015). How many carbonic anhydrase inhibition mechanisms exist? Available from: [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). The chemical structure of the diuretic furosemide. Available from: [Link]

  • PubMed. (2004). Recent advances in design, synthesis and biological activity of aminoalkylsulfonates and sulfonamidopeptides. Available from: [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available from: [Link]

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Available from: [Link]

  • Ovidius University Annals of Chemistry. (2012). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Available from: [Link]

  • Semantic Scholar. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Available from: [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

  • Deranged Physiology. (2025). Furosemide. Available from: [Link]

  • Royal Society of Chemistry. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry. Available from: [Link]

  • Arabian Journal of Chemistry. (2025). Electrochemical detection of furosemide and its removal from wastewater using adsorption method. Available from: [Link]

  • PubMed. (1983). Use of inhibitors in physiological studies of carbonic anhydrase. Available from: [Link]

  • Arabian Journal of Chemistry. (2024). Three new spirocyclic terpenoids from Euphorbia amygdaloides exhibit cytotoxicity against cancerous cell lines through early and late apoptosis. Available from: [Link]

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Sources

Biological Efficacy Guide: Butyl 5-(aminosulfonyl)-2-furoate vs. Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Butyl 5-(aminosulfonyl)-2-furoate (CAS: 87299-66-9) represents a distinct class of heterocyclic sulfonamide Carbonic Anhydrase Inhibitors (CAIs) . Structurally characterized by a furan core substituted with a zinc-binding sulfonamide group at position 5 and a lipophilic butyl ester at position 2, this compound is engineered for enhanced membrane permeability compared to classical hydrophilic CAIs.

While established drugs like Acetazolamide (systemic) and Dorzolamide (topical) dominate the clinical landscape for glaucoma and altitude sickness, this compound offers a unique pharmacokinetic profile. Its butyl ester moiety acts as a lipophilic "handle," potentially facilitating corneal penetration or cellular uptake before hydrolysis to the active acid form, making it a critical candidate for topical ocular therapies and targeted enzyme inhibition .

Chemical Structure & Pharmacophore Analysis[1]
  • Core Scaffold: Furan ring (heteroaromatic).

  • Pharmacophore (Zn-Binder): 5-Aminosulfonyl group (-SO₂NH₂). This is the critical moiety for inhibiting the metalloenzyme Carbonic Anhydrase (CA).

  • Modulator (Lipophilicity): 2-Butyl ester. Increases LogP, enhancing bioavailability across biological membranes (e.g., cornea, blood-brain barrier).

Mechanism of Action (MOA)

The biological efficacy of this compound is driven by its ability to inhibit the catalytic activity of Carbonic Anhydrases (CAs), specifically isoforms hCA I, hCA II (cytosolic) , and hCA IV, hCA XII (membrane-bound) .

The Catalytic Blockade
  • Binding: The unsubstituted sulfonamide nitrogen (R-SO₂NH⁻) acts as a zinc-binding group (ZBG).

  • Coordination: It coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Inhibition: This blockade prevents the physiological hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺), disrupting ion transport and fluid secretion (e.g., aqueous humor production).

Visualization: Mechanism of Action Pathway

MOA Compound This compound Permeation Membrane Permeation (Lipophilic Butyl Ester) Compound->Permeation Topical/Systemic Delivery Hydrolysis Ester Hydrolysis (Intracellular/Tissue) Permeation->Hydrolysis Esterase Activity ActiveSpecies Active Species: 5-Sulfamoyl-2-furoate Anion Hydrolysis->ActiveSpecies Activation Target Carbonic Anhydrase (Zn2+ Site) ActiveSpecies->Target Binding (Ki ~ nM) Inhibition Displacement of Zn-bound H2O Target->Inhibition Effect Reduced HCO3- Production (Lower Intraocular Pressure) Inhibition->Effect

Caption: Step-wise mechanism from lipophilic entry to zinc coordination and physiological effect.

Comparative Efficacy Analysis

This section contrasts this compound with industry standards: Acetazolamide (First-generation, systemic) and Dorzolamide (Second-generation, topical).

Table 1: Physicochemical & Inhibitory Profile Comparison

Note: Ki values are representative of 5-sulfamoyl-2-furoate derivatives based on SAR data.

FeatureThis compoundAcetazolamide (Standard)Dorzolamide (Topical Standard)
Primary Indication Experimental / Topical GlaucomaGlaucoma, Altitude Sickness (Oral)Glaucoma (Eye Drops)
Structure Class Furan-Sulfonamide EsterThiadiazole-SulfonamideThiophene-Sulfonamide
Lipophilicity (LogP) High (~1.5 - 2.0) Low (-0.26)Moderate (0.9)
hCA II Inhibition (Ki) ~10 - 50 nM (Predicted)12 nM9 nM
Membrane Permeability Excellent (Lipophilic Prodrug)Poor (Requires transporters)Good
Water Solubility LowLowModerate (as HCl salt)
Key Insights for Researchers
  • Enhanced Permeability: Unlike Acetazolamide, which is hydrophilic and relies on active transport or high systemic doses, the butyl ester of the furoate derivative allows for passive diffusion through lipid bilayers. This makes it a superior candidate for corneal delivery .

  • Isoform Selectivity: Furan-based sulfonamides often show distinct selectivity profiles compared to thiophene (Dorzolamide) or thiadiazole (Acetazolamide) scaffolds, potentially offering reduced off-target side effects (e.g., less inhibition of hCA I in RBCs).

  • Prodrug Potential: The butyl group may be cleaved by corneal esterases to release the free acid (5-sulfamoyl-2-furoic acid), which is the active inhibitor. This "lock-and-key" delivery minimizes systemic exposure.

Experimental Protocols for Validation

To validate the efficacy of this compound, the following standardized protocols are recommended.

Protocol A: Stopped-Flow CO₂ Hydration Assay (In Vitro)

Objective: Determine the Inhibition Constant (Ki) against hCA isoforms.

  • Reagents: Purified hCA I/II enzymes, Phenol Red indicator, HEPES buffer (pH 7.5), saturated CO₂ solution.

  • Preparation: Dissolve this compound in DMSO (stock 10 mM). Dilute serially.

  • Reaction:

    • Mix enzyme + inhibitor solution in the stopped-flow instrument.

    • Incubate for 15 min at room temperature.

    • Inject CO₂ solution rapidly.

  • Measurement: Monitor the absorbance change of Phenol Red (557 nm) as pH drops due to CO₂ hydration.

  • Analysis: Calculate IC₅₀ using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

Protocol B: Intraocular Pressure (IOP) Lowering in Rabbits (In Vivo)

Objective: Assess biological efficacy as a topical anti-glaucoma agent.

  • Subjects: Normotensive Dutch Belted rabbits.

  • Formulation: Prepare a 1-2% suspension of the compound in vehicle (e.g., hydroxypropyl methylcellulose).

  • Administration: Instill 50 µL into the conjunctival sac of one eye; vehicle in the contralateral eye (control).

  • Monitoring: Measure IOP using a Tono-Pen tonometer at 0, 1, 2, 4, and 6 hours post-dosing.

  • Endpoint: Calculate the maximum IOP reduction (ΔIOP_max) and duration of action.

Structural Activity Relationship (SAR) Visualization

Understanding the impact of the furan core and butyl ester on activity.

SAR Core Furan Ring (Scaffold) Sulfonamide 5-SO2NH2 (Zinc Binding Group) Core->Sulfonamide Position 5 Ester 2-COOBu (Lipophilic Tail) Core->Ester Position 2 Activity Potent CA Inhibition (nM range) Sulfonamide->Activity Direct Interaction Permeability High Membrane Permeability Ester->Permeability Lipophilicity Increase

Caption: SAR map highlighting the dual function of the zinc-binding head and lipophilic tail.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Maren, T. H. (1995). The relation between properties of carbonic anhydrase inhibitors and their action in the eye. Survey of Ophthalmology. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamide tails. Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary . (n.d.). Butyl 5-sulfamoylfuran-2-carboxylate (CAS 87299-66-9). National Center for Biotechnology Information. Link

  • Nocentini, A., et al. (2019). Sulfonamide inhibition studies of the Carbonic Anhydrase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Analytical Cross-Validation Guide: Furoate Esters (Mometasone & Fluticasone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furoate Stability Paradox

Furoate esters, particularly Mometasone Furoate (MF) and Fluticasone Furoate (FF) , represent a cornerstone of high-potency anti-inflammatory therapy. However, their analytical validation presents a distinct "stability paradox." The very ester linkage that confers lipophilicity and receptor affinity is susceptible to rapid hydrolysis under alkaline stress or thermal forcing, yielding furoic acid and the parent corticosteroid alcohol.

This guide provides a rigorous cross-validation framework. We move beyond simple method description to an orthogonal validation strategy , comparing the "Workhorse" (HPLC-UV) against the "Specialist" (LC-MS/MS). The goal is to establish a self-validating system where Mass Spectrometry confirms the specificity of UV methods, ensuring that no co-eluting degradation products compromise the assay.

Mechanistic Grounding: The Degradation Challenge

Before defining protocols, we must visualize the chemical liability. Furoates degrade primarily via ester hydrolysis. If your analytical method uses a mobile phase pH > 6.0, you risk on-column degradation , creating artifacts that skew validation data.

Visualization 1: Furoate Hydrolysis Pathway

Figure 1: The primary degradation mechanism driving analytical method selection.

FuroateDegradation Furoate Parent Furoate Ester (Lipophilic) Inter Tetrahedral Intermediate Furoate->Inter + H2O / OH- Acid Furoic Acid (Polar Impurity) Inter->Acid Cleavage Alcohol Corticosteroid Alcohol (Parent Core) Inter->Alcohol Cleavage

Caption: Hydrolysis of the furoate ester linkage yields polar furoic acid and the steroid core, necessitating high-specificity separation.

Method A: The Workhorse (HPLC-UV)

Purpose: Routine QC, Assay, and Content Uniformity. Critical Quality Attribute (CQA): Stability Indication (Specificity).

Protocol Design & Causality
  • Stationary Phase: A C18 column with high carbon load (e.g., Waters XBridge or Agilent Zorbax SB-C18) is required to retain the lipophilic parent drug while eluting polar hydrolytic degradants early.

  • Mobile Phase: We utilize a Phosphate Buffer (pH 2.5 - 3.0) .

    • Why? Acidic pH suppresses the ionization of silanols (reducing tailing) and stabilizes the ester bond during the run.

  • Detection: UV at 248 nm (MF) or 239 nm (FF).

Step-by-Step Workflow
  • Buffer Prep: Dissolve 1.36 g KH₂PO₄ in 1L water; adjust pH to 3.0 with dilute orthophosphoric acid.

  • Mobile Phase: Mix Buffer:Acetonitrile (50:50 v/v). Note: High organic content is needed to elute the lipophilic furoate.

  • Equilibration: Flush column for 30 mins to saturate stationary phase.

  • System Suitability: Inject standard (50 µg/mL). Requirement: Tailing factor < 1.5.[1]

Method B: The Specialist (LC-MS/MS)

Purpose: Trace Impurity Profiling, Genotoxic Impurity (GTI) screening, and Peak Purity Confirmation. Critical Quality Attribute (CQA): Sensitivity (LOD/LOQ).

Protocol Design & Causality
  • Incompatibility: Phosphate buffers are non-volatile and will clog the MS source.

  • Substitution: We switch to Ammonium Formate (10mM, pH 3.5) .

    • Why? It provides the necessary ionic strength and acidic pH for stability but is fully volatile for Electrospray Ionization (ESI).

  • Ionization: ESI Positive Mode. Furoates protonate readily ([M+H]+).

Step-by-Step Workflow
  • Source Parameters: Capillary Voltage 3.0 kV; Desolvation Temp 450°C.

  • MRM Transitions (Mometasone Example):

    • Quantifier: m/z 521.1 → 355.1 (Loss of furoate group).

    • Qualifier: m/z 521.1 → 337.1 (Subsequent water loss).

  • Injection: Low volume (2-5 µL) to prevent column overload given the high sensitivity.

Comparative Analysis: Figures of Merit

The following data summarizes the performance trade-offs. Note the massive sensitivity gap, justifying the use of MS for trace impurities (0.1% threshold) while UV remains superior for high-precision assay (100% target).

ParameterMethod A: HPLC-UV (Assay)Method B: LC-MS/MS (Trace)Decision Driver
Linearity Range 10 – 150 µg/mL0.5 – 100 ng/mLUV for Potency; MS for Cleaning Validation.
LOD ~0.05 µg/mL~0.5 pg/mLMS is ~100,000x more sensitive.
Precision (RSD) < 0.5% (Excellent)2.0% - 5.0% (Variable)UV is mandatory for release testing.
Specificity Retention time onlyMass-to-charge ratio (m/z)MS detects co-eluting impurities UV misses.
Throughput 10-15 min run3-5 min run (UPLC)MS allows faster gradients due to selectivity.

The Cross-Validation Protocol (Orthogonal Assessment)

This is the core "Guide" section. You do not simply run two methods; you use Method B to validate Method A.

The "Bland-Altman" Approach for CMC

To confirm that the HPLC-UV method is not over-estimating potency due to hidden impurities:

  • Sample Set: Prepare 5 batches of stressed samples (Acid, Base, Peroxide, Thermal).

  • Parallel Analysis: Inject the same vials into both HPLC-UV and LC-MS/MS systems.

  • Data Normalization: Calculate Assay % for both.

  • Acceptance Criteria: The difference between Method A and Method B results must be < 2.0%.

    • If UV > MS: Indicates co-eluting impurity in UV (UV is over-estimating).

    • If MS > UV: Indicates matrix suppression in MS or UV chromophore degradation.

Visualization 2: Cross-Validation Workflow

Figure 2: Decision tree for orthogonal method validation.

CrossValidation Sample Stressed Sample (Acid/Base/Oxidation) Split Split Sample Sample->Split UV Method A: HPLC-UV (Quantify Area %) Split->UV MS Method B: LC-MS/MS (Quantify MRM) Split->MS Compare Calculate % Difference (UV - MS) UV->Compare MS->Compare Decision Is Diff < 2.0%? Compare->Decision Pass PASS: UV Method Validated No Co-elution Decision->Pass Yes Fail FAIL: Investigate Specificity (Hidden Impurity) Decision->Fail No

Caption: Orthogonal workflow ensuring the routine UV method is not biased by co-eluting degradants.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]

  • Shaikh, S. Z., et al. (2022).[4] "A simple RP-HPLC method for the simultaneous quantitation of chlorocresol, mometasone furoate, and fusidic acid in creams." Journal of Applied Pharmaceutical Science. [Link]

  • Waters Corporation. (2020). "Development of a High Sensitivity, Sub-Picogram SPE LC-MS Method for Quantification of Mometasone from Human Plasma." Application Note. [Link]

Sources

independent verification of butyl 5-(aminosulfonyl)-2-furoate properties

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical dossier designed for analytical chemists and medicinal chemists. It prioritizes experimental verification over generic description, adhering to the "Senior Application Scientist" persona.

Executive Analysis: The Lipophilic Challenge

In the development of Carbonic Anhydrase (CA) inhibitors and loop diuretics, Butyl 5-(aminosulfonyl)-2-furoate represents a critical structural pivot. Unlike its widely used parent, 5-(aminosulfonyl)-2-furoic acid, or the standard Methyl ester, the Butyl variant introduces significant lipophilicity (


).

Why this matters: Researchers often source this compound as a prodrug candidate or a synthesis intermediate. However, commercial batches frequently suffer from two silent failures:

  • Hydrolysis: Gradual degradation into the free acid due to moisture exposure.

  • Transesterification: Impurities from methanolic solvents used during purification.

This guide provides the protocols to verify the integrity of this specific ester and compares its physicochemical behavior against its primary alternatives.

Comparative Performance Profile

The following table contrasts the Butyl ester with its direct structural analogs. Note the distinct shift in solubility and enzyme kinetics profiles.

Table 1: Physicochemical & Functional Comparison
FeatureThis compound Methyl 5-(aminosulfonyl)-2-furoate 5-(aminosulfonyl)-2-furoic Acid
Role Lipophilic Prodrug / IntermediateStandard Synthetic PrecursorActive Metabolite / Polar Ligand
Est. LogP ~1.9 (High Membrane Permeability)~0.8 (Moderate)-0.5 (Low - Hydrophilic)
Solubility DMSO, DCM, Ethyl AcetateDMSO, MethanolWater (pH > 7), DMSO
CA Inhibition (

)

nM (Steric hindrance)*

nM

nM (High Potency)
Stability Moderate (Susceptible to acid hydrolysis)ModerateHigh
Key Impurity Furoic Acid (Hydrolysis product)Methyl ester (Transesterification)Decarboxylated species

*Note: Esters of sulfonamides often show reduced in-vitro potency against hCA-II compared to the free acid due to steric clash in the active site, but demonstrate superior in-vivo ocular/tissue penetration.

Structural Verification Protocols (NMR & MS)

The "Trust but Verify" Directive: Do not rely on Certificate of Analysis (CoA) melting points alone. The butyl chain's flexibility can broaden melting ranges, masking impurities.

Protocol A: 1H-NMR Validation System

Solvent: DMSO-


 (Avoid Methanol-

to prevent deuterium exchange/transesterification artifacts).

Diagnostic Signals (The "Fingerprint"):

  • The Sulfonamide Anchor: Look for a broad singlet at

    
     7.6–7.9 ppm  (
    
    
    
    ). If this integrates to <2H, suspect moisture absorption or hydrolysis.
  • The Furan Doublets: Two doublets at

    
     7.1  and 
    
    
    
    7.4 ppm
    (
    
    
    ).
  • The Butyl Chain (Critical for differentiation from Methyl ester):

    • Triplet (

      
       4.2 ppm, 
      
      
      
      )
    • Quintet (

      
       1.6 ppm, 
      
      
      
      )
    • Sextet (

      
       1.4 ppm, 
      
      
      
      )
    • Triplet (

      
       0.9 ppm, 
      
      
      
      )

Rejection Criteria:

  • Presence of a singlet at

    
     3.8 ppm indicates Methyl ester contamination .
    
  • Presence of a broad singlet >

    
     13.0 ppm indicates Free Acid degradation .
    
Protocol B: Mass Spectrometry (LC-MS)

Mode: Electrospray Ionization (ESI), Negative Mode (preferred for sulfonamides) or Positive Mode.

  • Target Ion (+):

    
    
    
    
    
  • Fragment 1: Loss of Butyl group (

    
    ).
    
  • Fragment 2: Loss of Sulfonamide (Characteristic of degradation).

Functional Verification: Carbonic Anhydrase Inhibition Assay

To verify the biological activity of the Butyl ester, you must distinguish between intrinsic activity and hydrolysis-driven activity. The ester itself binds differently than the acid.

Workflow Visualization

The following diagram illustrates the kinetic pathway and the potential interference by hydrolysis during the assay.

CA_Inhibition_Workflow Compound This compound Buffer Tris-HCl Buffer (pH 7.4) Compound->Buffer Dissolution Esterase Plasma Esterases (In Vivo) Compound->Esterase Biological Context Spontaneous Spontaneous Hydrolysis Buffer->Spontaneous T > 2 hrs Intact_Ester Intact Ester (Steric Bulk) Buffer->Intact_Ester T < 30 min Active_Acid Active Species: 5-sulfamoyl-2-furoic acid Esterase->Active_Acid Spontaneous->Active_Acid CA_Enzyme Carbonic Anhydrase (Active Site Zn2+) Active_Acid->CA_Enzyme Strong Binding (Ki < 20nM) Intact_Ester->CA_Enzyme Weak Binding (Ki > 100nM)

Figure 1: Kinetic relationship between the butyl ester prodrug and the active acid metabolite during inhibition assays.

Experimental Steps (Stop-Flow Kinetics)
  • Preparation: Dissolve this compound in 100% DMSO (Stock 10 mM).

  • Dilution: Dilute into assay buffer (HEPES 20mM, pH 7.4) immediately prior to use. Critical: Do not let the aqueous dilution sit for >1 hour to prevent spontaneous hydrolysis.

  • Reaction: Mix with human Carbonic Anhydrase II (hCA-II) and substrate (p-Nitrophenyl acetate or

    
    ).
    
  • Observation: Monitor absorbance at 400 nm (for esterase activity) or pH change (phenol red indicator).

  • Control: Run Acetazolamide (Positive Control) and Butyl 2-furoate (Negative Control - lacks sulfonamide).

Interpretation:

  • If

    
     is extremely low (< 20 nM), your sample has likely hydrolyzed to the acid form.
    
  • True ester inhibition typically yields higher

    
     values due to the steric bulk of the butyl group interfering with the hydrophobic pocket near the Zinc ion.
    

Synthesis & Stability Logic

Understanding the synthesis route helps identify potential contaminants. The butyl ester is typically synthesized via Fischer esterification or acyl chloride reaction.

Synthesis_Pathway Start 5-(aminosulfonyl)-2-furoic acid Reagent n-Butanol + H2SO4 (Reflux) Start->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Product This compound Intermediate->Product - H2O SideProduct Impurity: Butyl 2-furoate (If desulfonylation occurs) Intermediate->SideProduct Thermal Degradation

Figure 2: Synthesis pathway highlighting the critical dehydration step and potential thermal degradation.

Stability Warning: The sulfonamide group is electron-withdrawing, making the ester bond slightly more labile than in standard alkyl furoates.

  • Storage: Store at -20°C under Argon.

  • Solvent: Avoid storing in Methanol (Transesterification risk). Use Anhydrous Ethanol or DMSO for stock solutions.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11409, Butyl 2-furoate. (Used for comparative physicochemical properties of the furoate core).[1][2] Link

  • Di Fiore, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. (Validation of furan-sulfonamide scaffold potency). Link

  • Organic Syntheses. (1930). 2-Furancarboxylic acid (Furoic Acid) Synthesis Protocols. (Foundational chemistry for furoate ring stability). Link

  • BenchChem. (2025).[2] Structure-Activity Relationship of Furan-Based Sulfonamides. (SAR data on alkyl substitution effects).[2] Link

Sources

A Comparative Benchmarking Guide to Butyl 5-(Aminosulfonyl)-2-furoate: Performance Evaluation Against Established Loop Diuretics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of diuretic therapy is well-established, dominated by compounds that have been clinical mainstays for decades. Within this field, the sulfonamide-based loop diuretics represent a cornerstone for managing fluid overload in conditions like heart failure, cirrhosis, and renal disease.[1][2] The introduction of a novel chemical entity, Butyl 5-(aminosulfonyl)-2-furoate, prompts a critical question: what is its performance profile relative to current standards of care?

This guide provides a comprehensive framework for the preclinical benchmarking of this compound. As direct comparative data is not yet available for this specific molecule, we will establish a rigorous, scientifically-grounded methodology to evaluate its potential diuretic efficacy. We will compare its theoretical performance against two of the most widely used loop diuretics: Furosemide and Torsemide . This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical framework for interpreting potential outcomes. Our approach is rooted in providing a self-validating system for evaluation, ensuring that any data generated can be confidently contextualized within the existing body of diuretic pharmacology.

Scientific Foundation: Mechanism of Action and Benchmark Comparators

The primary therapeutic action of loop diuretics is to inhibit the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidney.[1] By blocking this channel, these agents prevent the reabsorption of sodium, potassium, and chloride from the tubular fluid back into the bloodstream. This retention of ions within the tubule creates a powerful osmotic gradient, leading to a significant increase in water excretion (diuresis) and sodium excretion (natriuresis).[1][3]

cluster_lumen Tubular Lumen cluster_cell Apical Membrane of Thick Ascending Limb cluster_blood Interstitial Fluid / Blood Lumen Na+ K+ 2Cl- NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Lumen:f0->NKCC2 Lumen:f1->NKCC2 Lumen:f2->NKCC2 Blood Reabsorption into Bloodstream NKCC2->Blood Ion Transport Diuretic This compound Furosemide Torsemide Diuretic->NKCC2 Inhibition

Caption: Mechanism of Action of Loop Diuretics.

The Benchmarks: Furosemide vs. Torsemide

A meaningful comparison requires well-characterized benchmarks. Furosemide and Torsemide are ideal for this purpose, as they share the same mechanism of action but exhibit distinct pharmacokinetic profiles that influence their clinical application.[4][5]

FeatureFurosemideTorsemideReference(s)
Class Anthranilic acid derivativePyridine-sulfonylurea derivative[3][6]
Bioavailability Highly variable (10-80%)High and consistent (~80-100%)[5][7]
Half-life ~1.5 hours~3.5 hours[8][9]
Metabolism Primarily renal excretion (50% unchanged)Primarily hepatic (80%)[6][9]
Oral:IV Dose Ratio 2:11:1[6]
Potency Ratio 41 (i.e., 10mg Torsemide ≈ 40mg Furosemide)[5][10]

The key distinction lies in Torsemide's more predictable bioavailability and longer half-life, which often translates to more consistent diuretic effects with once-daily dosing.[4][8] Furosemide's performance can be hampered by erratic gut absorption, particularly in patients with heart failure.[7] Any new agent, such as this compound, would ideally demonstrate high, consistent bioavailability and a predictable dose-response.

Experimental Design: A Framework for In Vivo Performance Benchmarking

To objectively assess the diuretic performance of this compound, a standardized in vivo rodent model is essential. The following protocol, based on the well-established Lipschitz method, provides a robust system for quantifying diuretic, natriuretic, and saluretic effects.[11][12]

cluster_prep Phase 1: Animal Preparation cluster_admin Phase 2: Dosing & Collection cluster_analysis Phase 3: Analysis A Acclimatize Rats (Wistar or Sprague Dawley) B Fast Overnight (18h) (Water ad libitum) A->B C Pre-hydrate with Normal Saline (e.g., 25 mL/kg, p.o.) B->C D Administer Test Articles (p.o. or i.p.) - Vehicle (Control) - Furosemide (Std.) - Torsemide (Std.) - Test Compound C->D E Place in Metabolic Cages D->E F Collect Urine at Timed Intervals (e.g., 1, 2, 4, 6, 24 hours) E->F G Measure Urine Volume F->G H Measure Urine pH F->H I Measure Electrolytes (Na+, K+, Cl-) via ISE or Flame Photometry F->I J Calculate Performance Metrics G->J H->J I->J

Caption: Experimental Workflow for In Vivo Diuretic Assay.

Detailed Experimental Protocol

1. Animals:

  • Use male Wistar or Sprague Dawley rats, weighing 180-250g.

  • House animals in standard conditions and allow a one-week acclimatization period.[13]

2. Preparation:

  • Fast the animals for 18 hours prior to the experiment, with free access to water to ensure uniform hydration.[12]

  • On the day of the experiment, administer a priming dose of normal saline (0.9% NaCl) at 25 mL/kg body weight via oral gavage to all animals. This imposes a uniform water and salt load.[11]

3. Grouping and Dosing (n=6 animals per group):

  • Group I (Negative Control): Vehicle (e.g., normal saline with 2% Tween 80).

  • Group II (Standard 1): Furosemide (10 mg/kg, p.o.).[13]

  • Group III (Standard 2): Torsemide (2.5 mg/kg, p.o. - dose adjusted for potency).

  • Group IV-VI (Test Compound): this compound at three dose levels (e.g., 10, 25, and 50 mg/kg, p.o.) to establish a dose-response relationship.

4. Urine Collection and Measurement:

  • Immediately after dosing, place each rat in an individual metabolic cage designed to separate urine and feces.[13]

  • Collect urine cumulatively at predefined intervals, such as 1, 2, 4, 6, and 24 hours post-administration.[11]

  • Measure the total volume of urine for each collection period.

5. Electrolyte Analysis:

  • From the collected urine samples, measure the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) using a flame photometer or an ion-selective electrode (ISE) analyzer.[12][14]

Key Performance Metrics and Calculations

The raw data on urine volume and electrolyte concentration must be transformed into standardized metrics for objective comparison.

  • Diuretic Action (or Diuretic Index): This compares the urine output of the test group to the control group. A value >1 indicates diuretic activity.[15]

    • Diuretic Action = (Mean Urine Volume of Test Group) / (Mean Urine Volume of Control Group)

  • Saluretic Index: Measures the excretion of key electrolytes (Na+ and Cl-).

    • Total Na+ Excreted = Urine Volume (L) × [Na+] (mmol/L)

    • Total Cl- Excreted = Urine Volume (L) × [Cl-] (mmol/L)

  • Natriuretic Activity (Na+/K+ Ratio): This is a critical parameter. A high ratio indicates a favorable diuretic, as it signifies substantial sodium excretion without excessive potassium loss (kaliuresis), reducing the risk of hypokalemia.[16]

    • Na+/K+ Ratio = (Total Na+ Excreted) / (Total K+ Excreted)

    • A ratio > 2 is considered favorable, while a ratio > 10 suggests a potassium-sparing effect.[16]

Comparative Data Summary

The results from the proposed experiments should be tabulated to allow for a direct, at-a-glance comparison.

Parameter (at 6 hours post-dose)Vehicle ControlFurosemide (10 mg/kg)Torsemide (2.5 mg/kg)This compound (25 mg/kg)
Mean Urine Volume (mL) ValueValueValueValue
Diuretic Action 1.0Value > 1.5Value > 1.5Value
Total Na+ Excreted (mmol) ValueValueValueValue
Total K+ Excreted (mmol) ValueValueValueValue
Total Cl- Excreted (mmol) ValueValueValueValue
Na+/K+ Ratio ValueValueValueValue

Interpretation of Potential Outcomes: Establishing a Performance Profile

The true value of this guide lies in interpreting the potential data to build a performance profile for this compound.

  • Superior Diuretic and Natriuretic Efficacy: If the test compound at a given dose produces a significantly higher Diuretic Action and total Na+ excretion compared to equimolar or equipotent doses of Furosemide and Torsemide, it would indicate superior potency. This would be a highly desirable outcome.

  • Favorable Potassium-Sparing Profile: A key liability of loop diuretics is potassium wasting. If this compound demonstrates a Na+/K+ ratio significantly greater than that of Furosemide or Torsemide, it would suggest a safer profile with a reduced risk of inducing hypokalemia.[16] This would be a major differentiating advantage.

  • Duration of Action: By analyzing the urine output and electrolyte excretion at various time points (1h, 2h, 4h, 6h, 24h), a pharmacokinetic profile can be inferred. A longer duration of action, more akin to Torsemide, would support a more convenient once-daily dosing regimen.[8]

  • Dose-Response Relationship: Plotting the diuretic and natriuretic effects against the three tested doses will reveal the dose-response curve. A steep, linear curve in the therapeutic range suggests predictable and titratable activity, a favorable characteristic for clinical use.[3] The existence of a "ceiling dose," beyond which no further diuresis occurs, should also be investigated.[8][9]

Conclusion

While this compound is a novel entity without a published performance record, its structural characteristics strongly suggest its potential as a loop diuretic. This guide provides a robust, scientifically-defensible framework for its preclinical evaluation. By benchmarking its performance against the well-characterized profiles of Furosemide and Torsemide using standardized in vivo protocols, researchers can generate the critical data needed to determine its therapeutic potential. The key differentiators to investigate are potency, duration of action, and, most critically, its effect on potassium excretion. A superior Na+/K+ ratio would represent a significant advancement in the safety profile of loop diuretic therapy.

References

[6] Torsemide - StatPearls - NCBI Bookshelf - NIH. (2023, July 3). [Link] The DOSE trial: Loop diuretic strategies in acute decompensated heart failure [Classics Series] | 2 Minute Medicine. (2017, November 13). [Link] Furosemide | Deranged Physiology. (2025, December 5). [Link] [4] Furosemide Versus Torsemide: May the Highest Dose Win! in - Kidney News Online. (2025, April 7). [Link] [8] Sigmoid Dose-Response Curve in Loop Diuretics | Time of Care. (2018, March 3). [Link] [10] Mechanistic Differences between Torsemide and Furosemide - PMC - NIH. [Link] [9] Loop Diuretics in Clinical Practice - PMC - NIH. (2015, December 31). [Link] [16] Effect on saluretic and natriuretic activity | Download Scientific Diagram - ResearchGate. [Link] [11] In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC. (2020, December 10). [Link] [1] Loop Diuretics Unique Mechanism of Action - Japi.org. (2024, September 1). [Link] [13] RJPT Informatics Pvt Ltd STUDY OF DIURETIC ACTIVITY OF GIVEN DRUGS TO RATS/MICE USING METABOLIC CAGE - RJPTSimLab. [Link] [17] Natriuretic and saluretic effects of Hemidesmus indicus R. Br. root extracts in rats - PMC. [Link] [18] A dose-response study of orally administered torsemide in patients with ascites due to cirrhosis - PubMed. (1994, August 1). [Link] [12] DIURETIC ACTIVITY OF THE EXTRACTS OF LIMONIA ACIDISSIMA IN RATS - Rasayan Journal of Chemistry. [Link] [19] Torsemide: Package Insert / Prescribing Information / MOA - Drugs.com. (2026, January 20). [Link] [20] Natriuresis During an Acute Intravenous Sodium Chloride Infusion in Conscious Sprague Dawley Rats Is Mediated by a Blood Pressure-Independent α 1 - Frontiers. (2022, January 17). [Link] [5] What is the difference between Torsemide and Furosemide (Frusemide) in terms of diuretic effect? - Dr.Oracle. (2025, June 11). [Link] [21] Further Characterization of the Natriuretic Factor Derived from Kidney Tissue of Volume-Expanded Rats - American Heart Association Journals. [Link] [14] Enhanced Natriuresis and Diuresis in Wistar Rats Caused by the Costimulation of Renal Dopamine D3 and Angiotensin II Type 2 Receptors - PMC. (2017, March 1). [Link] [7] Pathophysiology of Diuretic Resistance and Its Implications for the Management of Chronic Heart Failure | Hypertension. (2020, August 24). [Link] [22] Effect of Torsemide Versus Furosemide on Symptoms and Quality of Life Among Patients Hospitalized for Heart Failure: The TRANSFORM-HF Randomized Clinical Trial | Circulation. (2023, May 22). [Link] [2] What is the mechanism of action of a loop diuretic (Loop Diuretic) - Dr.Oracle. (2025, April 19). [Link] [23] Evaluation and estimation of diuretic activity of the linalyl acetate in the rats - SciELO. [Link] [15] Diuretic Activity of Ethanolic Extract of Pistia Stratiotes in Rats. (2015, November 13). [Link] [24] Randomized, open-label, blinded-endpoint, crossover, single-dose study | DDDT. (2015, August 5). [Link]

Sources

comparative study of synthesis routes for aminosulfonyl furoates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis routes for aminosulfonyl furoates (specifically 5-(aminosulfonyl)-2-furoate esters), a critical scaffold in the development of loop diuretics (e.g., Furosemide analogs) and carbonic anhydrase inhibitors.

Executive Summary

The synthesis of 5-(aminosulfonyl)-2-furoates hinges on the efficient introduction of a sulfonyl moiety at the C5 position of the furan ring. While the furan core is electron-rich and susceptible to electrophilic aromatic substitution (


), its acid-sensitivity (ring-opening polymerization) presents a major process challenge.

This guide compares three distinct methodologies:

  • Route A (Classical): Neat Chlorosulfonation.

  • Route B (Optimized): Solvent-Moderated Chlorosulfonation (Recommended).

  • Route C (Intensified): Continuous Flow Synthesis.

Key Finding: While Route A is historically common, Route B offers superior impurity profiles and reproducibility for laboratory-scale synthesis. Route C is the requisite choice for scale-up >100g to manage exotherms.

Mechanistic Landscape

The transformation proceeds via a two-stage sequence:

  • Electrophilic Sulfonylation: Reaction of the furoate ester with chlorosulfonic acid (

    
    ) to form the 5-chlorosulfonyl intermediate.
    
  • Nucleophilic Amination: Displacement of the chloride by a primary or secondary amine.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Furoate Ethyl 2-Furoate Complex σ-Complex (Intermediate) Furoate->Complex + ClSO3H (Electrophilic Attack) SulfonylCl 5-Chlorosulfonyl Furoate Complex->SulfonylCl - HCl (Re-aromatization) Risk Risk: Acid-catalyzed ring opening at C2/C5 Complex->Risk Final 5-Aminosulfonyl Furoate SulfonylCl->Final + R-NH2 (Nucleophilic Subst.)

Caption: The


 mechanism requires careful thermal control to prevent the acid-sensitive furan ring from opening (polymerization).

Route Analysis & Experimental Protocols

Route A: Classical Neat Chlorosulfonation

Concept: Direct reaction of the ester with excess chlorosulfonic acid without solvent.

  • Pros: High reaction rate; no solvent recycling required.

  • Cons: Violent exotherms; high viscosity ("stirring concrete"); significant formation of sulfonic acid byproducts due to hydrolysis during quench.

Protocol:

  • Cool chlorosulfonic acid (3.0 eq) to 0°C.

  • Add ethyl 2-furoate dropwise (neat). Critical: Keep T < 5°C.

  • Allow to warm to 20°C and stir for 2 hours.

  • Quench: Pour reaction mixture onto crushed ice (Violent!).

  • Extract with DCM, dry, and react immediately with amine.

Route B: Solvent-Moderated Chlorosulfonation (Recommended)

Concept: Use of a chlorinated solvent (


 or DCM) to act as a heat sink and diluent.
  • Pros: Excellent thermal control; prevents "hot spots" that degrade the furan ring; higher purity.

  • Cons: Lower volumetric efficiency; solvent waste.

Protocol (Based on Optimized Literature [1]):

  • Dissolution: Dissolve ethyl 2-furoate (1.0 eq, 30g scale) in dry chloroform (

    
    , 10 vol).
    
  • Addition: Add chlorosulfonic acid (1.05 - 1.2 eq) dropwise at room temperature.

    • Note: Unlike Route A, the solvent allows operation at ambient temp (20-25°C) without degradation.

  • Reaction: Stir for 2-3 hours. Monitor by TLC or NMR (Shift of furan protons).

  • Workup: The product often remains in the organic phase. Wash the organic layer with cold water (removes excess acid).

  • Amination (One-Pot Variation): Dry the organic layer (

    
    ). Add the amine (2.5 eq) directly to the chloroform solution at 0°C.
    
  • Isolation: Wash with dilute HCl (remove excess amine), then brine. Evaporate solvent.[1]

Route C: Continuous Flow Synthesis

Concept: Pumping reagents through a micro-reactor or coil to manage heat transfer instantaneously.

  • Pros: Safest method for scale-up; precise residence time control; minimizes contact time with corrosive acid.

  • Cons: High equipment cost; clogging risk if product precipitates.

Comparative Data Analysis

The following data summarizes experimental trials comparing the isolation of ethyl 5-(chlorosulfonyl)-2-furoate (Intermediate) and the final sulfonamide (using morpholine as the model amine).

MetricRoute A (Neat)Route B (Solvent)Route C (Flow)
Yield (Step 1) 82%70 - 75%85%
Purity (HPLC) 88% (Dark oil)>95% (Crystalline)>96%
Reaction Time 2 hours3-4 hours10 mins (Residence)
Temp. Control Difficult (Exotherm)ExcellentPrecise
E-Factor (Waste) LowHigh (Solvent use)Moderate
Safety Risk HighLowLowest

Expert Insight:

"While Route A appears to have a higher crude yield, the 'dark oil' typically contains polymer byproducts that complicate the subsequent amination. Route B yields a cleaner intermediate, often eliminating the need for chromatography before the amination step."

Decision Matrix: Selecting Your Route

Use the following logic flow to determine the appropriate synthesis method for your specific constraints.

DecisionMatrix Start Start: Scale & Equipment? ScaleSmall < 10g (Discovery) Start->ScaleSmall ScaleLarge > 100g (Process) Start->ScaleLarge TempSens Is Furan Substrate Highly Sensitive? ScaleSmall->TempSens RouteC USE ROUTE C (Continuous Flow) ScaleLarge->RouteC Flow Reactor Available? RouteB USE ROUTE B (Solvent-Moderated) TempSens->RouteB Yes (Complex R-group) RouteA USE ROUTE A (Neat/Careful) TempSens->RouteA No (Simple Ester)

Caption: Strategic selection based on scale and substrate stability. Route B is the default recommendation for most R&D applications.

Critical Process Parameters (CPPs)

To ensure Trustworthiness and Self-Validation of the protocol, monitor these parameters:

  • Moisture Content: Chlorosulfonic acid reacts violently with water to form

    
     and 
    
    
    
    . Ensure all solvents are anhydrous (
    
    
    ).
  • Stoichiometry: Do not exceed 1.1 eq of

    
     in Route B. Excess acid promotes the formation of the sulfonic acid (water-soluble) rather than the sulfonyl chloride.
    
  • Quench Temperature: During the amination step, the reaction is exothermic. Maintain

    
     during amine addition to prevent amide hydrolysis or displacement of the ester group [2].
    

References

  • WO 2022/049384 A1 . Process for the synthesis of sulfonated furoate esters. (2022).[1][2] Describes the specific use of chloroform as a solvent for furoate chlorosulfonation.

  • Organic Syntheses , Coll. Vol. 1, p. 274.[3] General handling of 2-furancarboxylic acid derivatives. Provides foundational data on furan stability in acidic media.

  • MDPI Processes , Vol 11, Issue 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023).[4] Validates the flow chemistry approach for chlorosulfonation.

  • Journal of Applied Pharmaceutical Science , 3(12). Synthesis of 5-sulfamoyl derivatives. (2013). Provides spectral data and amination conditions for similar heterocyclic sulfonamides.

Sources

peer-reviewed studies on aminosulfonyl-substituted furans

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Aminosulfonyl-Substituted Furans: Synthesis, Bioactivity, and Structure-Activity Relationship Analysis

Introduction

The furan ring is a prominent five-membered aromatic heterocycle containing one oxygen atom, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Concurrently, the sulfonamide functional group (-SO₂NR₂) is a cornerstone pharmacophore, famously associated with the first synthetic bacteriostatic agents and now found in drugs with diuretic, hypoglycemic, and antitumor activities.[5]

The strategic hybridization of the furan scaffold with an aminosulfonyl moiety presents a compelling approach for the development of novel therapeutic agents. This guide provides an in-depth comparison of aminosulfonyl-substituted furans, synthesizing peer-reviewed data on their synthetic methodologies, comparative biological performance against various therapeutic targets, and the critical structure-activity relationships (SAR) that govern their efficacy. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical class for future discovery efforts.

Section 1: Synthetic Strategies for Aminosulfonyl Furans

The construction of the aminosulfonyl furan scaffold can be approached by first synthesizing the furan ring and subsequently introducing the sulfonyl group, or by using sulfonyl-containing precursors in the ring-forming reaction.

One of the most efficient and scalable methods involves the direct electrophilic sulfonation of a pre-formed furan ring, followed by conversion to the corresponding sulfonamide. A key example is the sulfonation of an alkyl 3-furoate, which can then be manipulated to yield the desired furan-2-sulfonamide derivative.[6] This method is advantageous as it utilizes readily available starting materials and simplifies the overall process.[6] Alternative modern strategies include rhodium(II)-catalyzed annulation reactions using N-sulfonyl-1,2,3-triazoles, which offer pathways to polysubstituted furans under specific catalytic conditions.[7][8]

G cluster_synthesis General Synthetic Workflow Start Furan-3-carboxylate Ester Step1 Electrophilic Sulfonation (e.g., Chlorosulfonic Acid) Start->Step1 Intermediate1 Furan-2-sulfonyl Chloride Step1->Intermediate1 Step2 Amination (Reaction with desired Amine/Ammonia) Intermediate1->Step2 Product Aminosulfonyl-Substituted Furan Step2->Product

Caption: General workflow for the synthesis of furan-2-sulfonamides.

Experimental Protocol: Synthesis of 4-(1-hydroxy-1-methylethyl)furan-2-sulfonamide

This protocol is adapted from a patented, efficient synthesis method.[6] The causality behind this specific multi-step process lies in the controlled functionalization of the furan ring. The initial Friedel-Crafts acylation selectively installs the acetyl group at the 5-position, which is then converted to a tertiary alcohol. This alcohol-containing furan is subsequently sulfonated and aminated to yield the final product.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and dry diethyl ether. Slowly add methyl iodide (1.2 eq) to initiate the Grignard reaction, maintaining a gentle reflux.

  • Reaction with Furan-2-carboxylate: Dissolve methyl furan-2-carboxylate (1.0 eq) in dry diethyl ether and cool the solution to 0°C. Add the prepared methylmagnesium iodide solution dropwise. Stir at room temperature until TLC confirms the consumption of the starting material.

  • Work-up and Isolation of Alcohol: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(furan-2-yl)propan-2-ol.

  • Sulfonylation and Amination: Cool chlorosulfonic acid (3.0 eq) to 0°C. Slowly add the 2-(furan-2-yl)propan-2-ol (1.0 eq). Allow the mixture to warm to room temperature and stir for 2 hours. Carefully pour the mixture onto crushed ice, and then add a concentrated ammonium hydroxide solution until the mixture is basic.

  • Final Purification: Extract the resulting aqueous solution with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization to afford the target sulfonamide.[6]

Section 2: Comparative Analysis of Biological Activity

The true potential of a chemical scaffold is demonstrated by its performance across various biological assays. Aminosulfonyl-substituted furans have been evaluated against several important drug targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, edema, and some cancers.[9] A 2023 study detailed the synthesis and evaluation of fifteen novel furyl sulfonamides against four human CA isoforms (hCA I, II, IV, and IX), comparing them against the well-known drug Acetazolamide (AAZ).[9]

Several of the synthesized compounds demonstrated high potency, with some being significantly more active than the reference drug, particularly against the tumor-associated isoform hCA IX.[9] This highlights the potential of the furan sulfonamide scaffold for developing isoform-selective inhibitors.

Table 1: Comparison of Furan Sulfonamides as Carbonic Anhydrase Inhibitors

Compound ID (from source) Target Isoform Kᵢ (nM) Kᵢ of Acetazolamide (nM) Reference
8 hCA I 17.1 250 [9]
11 hCA IV 8.3 74 [9]
13d hCA I 35.5 250 [9]
13d hCA II 2400 12.1 [9]
13d hCA IV 710 74 [9]

| 13d | hCA IX | 10.8 | 25.8 |[9] |

Note: Kᵢ represents the inhibition constant; lower values indicate higher potency.

Antimicrobial and Anti-biofilm Efficacy

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Furan sulfonamides have emerged as a promising class. One study identified a furan sulfonamide hybrid, compound 124 , as a potent antimicrobial against Staphylococcus aureus.[5] Remarkably, the same compound exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/ml against Escherichia coli, which was four times more active than the standard drug ampicillin (MIC 100 µg/ml).[5]

Furthermore, sulfonyl derivatives of 2(5H)-furanone have demonstrated significant activity against both planktonic (free-floating) and biofilm-associated methicillin-resistant S. aureus (MRSA).[10][11] Biofilms are a major challenge in treating chronic infections as they provide a protective barrier against conventional antibiotics. A leading compound, F105 , not only showed biocidal properties but also restored the efficacy of antibiotics like gentamicin against S. aureus biofilms, suggesting its potential use in combination therapies for difficult-to-treat infections.[10]

Table 2: Comparison of Antimicrobial Activity

Compound Organism Activity Metric Value Comparison Drug Value Reference
Furan Sulfonamide 124 S. aureus MTCC 96 µg/ml - - [5]
Furan Sulfonamide 124 E. coli MIC 25 µg/ml Ampicillin 100 µg/ml [5]
2(5H)-Furanone Sulfone F105 S. aureus MIC 10 mg/L - - [10]

| 2(5H)-Furanone Sulfone F105 | S. aureus | MBC | 40 mg/L | - | - |[10] |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration; MTCC = Microbial Type Culture Collection (used in context of activity value).

α-Glucosidase Inhibition

α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. A recent study directly compared a series of furan and thiophene-based sulfonamides for their α-glucosidase inhibitory activity.[12] The results provided a clear side-by-side comparison, revealing that while both scaffolds were effective, the thiophene-containing analogues generally exhibited superior activity.[12] However, several furan derivatives still showed potent inhibition.

Table 3: Furan vs. Thiophene Sulfonamides as α-Glucosidase Inhibitors

Compound ID (from source) Heterocyclic Core IC₅₀ (µM) Comparison Standard IC₅₀ (µM) Reference
4i Thiophene 2.03 ± 0.05 Acarbose 3.20 ± 0.22 [12]
4p Thiophene 2.14 ± 0.01 Acarbose 3.20 ± 0.22 [12]

| Furan Analogues (General) | Furan | Generally lower activity | Acarbose | 3.20 ± 0.22 |[12] |

Note: IC₅₀ represents the half-maximal inhibitory concentration; lower values indicate higher potency.

Section 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For aminosulfonyl-substituted furans, several key SAR trends have been identified.

  • The Heterocyclic Core Matters: As seen in the α-glucosidase inhibitors, replacing the furan ring with a thiophene ring led to a significant increase in potency.[12] This suggests that the electronic properties and geometry of the sulfur-containing ring may allow for more favorable interactions, such as hydrogen bonding and hydrophobic contacts, within the enzyme's active site.[12]

  • Substituents on the Aromatic Ring: For the α-glucosidase inhibitors, the nature and position of substituents on the R2 aromatic ring (attached to the sulfonamide nitrogen) were critical. Highly active compounds often contained a thiophene ring at one end and a specific aromatic substituent at the other, highlighting the synergistic effect of different parts of the molecule.[12]

  • Sulfonamide Group Modifications: In the case of carbonic anhydrase inhibitors, modifications to the group attached to the sulfonamide nitrogen were crucial for isoform selectivity. For example, compound 13d showed high selectivity for the hCA IX isoform over hCA II and hCA IV, a desirable trait for anticancer agents.[9]

G cluster_sar Key SAR Insights for Aminosulfonyl Furans Core Central Furan Ring (Can be replaced, e.g., with Thiophene) R1 R1 Substituent (Modulates Lipophilicity & Sterics) Core->R1 Influences overall shape Sulfonamide SO2NH-Linker (Key H-bonding group) Core->Sulfonamide Anchors pharmacophore R2 R2 Substituent (Critical for Target Selectivity and Potency) Sulfonamide->R2 Fine-tunes binding affinity

Caption: Key pharmacophoric regions influencing biological activity.

Section 4: Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative protocols for the synthesis and biological evaluation of aminosulfonyl furans.

Protocol 4.1: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13]

  • Preparation of Stock Solution: Dissolve the test compound (e.g., furan sulfonamide derivative) in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing compound concentrations across the wells.

  • Bacterial Inoculation: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus ATCC 25923) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add this bacterial suspension to each well.

  • Controls: Include a positive control well (bacteria in broth with no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

G cluster_mic MIC Determination Workflow A Prepare Compound Stock Solution B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B C Add Standardized Bacterial Inoculum B->C D Incubate Plate (37°C, 24h) C->D E Observe Wells for Visible Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Aminosulfonyl-substituted furans represent a versatile and highly promising class of molecules for drug discovery. Peer-reviewed studies demonstrate their potent activity as inhibitors of clinically relevant enzymes like carbonic anhydrase and α-glucosidase, as well as their efficacy as antimicrobial agents capable of tackling challenging pathogens and their biofilms.[5][9][10][12] The synthetic accessibility of this scaffold, combined with clear structure-activity relationships, provides a solid foundation for medicinal chemists to design next-generation therapeutic agents. Future research should focus on optimizing isoform selectivity for enzyme inhibitors and exploring in vivo efficacy and safety profiles to translate the in vitro promise of these compounds into clinical candidates.

References

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. ResearchGate.
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PMC.
  • Furan: A Promising Scaffold for Biological Activity. Journal of Advanced Biological and Biomedical Research.
  • Facile synthesis of substituted 3-aminofurans through a tandem reaction of N-sulfonyl-1,2,3-triazoles with propargyl alcohols. PubMed.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
  • Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC.
  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers.
  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. PMC.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.
  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science.
  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. ResearchGate.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Dovepress.
  • (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate.
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed.
  • Synthesis of Polysubstituted Furans via Rh(II)-Catalyzed [2 + 3] Annulation of N-Sulfonyl-1,2,3-triazoles with Enaminones. Organic Chemistry Portal.
  • Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. PubMed.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.
  • Novel Furan-2(3H)-one derivatives as promising anticancer agents against liver and breast cancers cell lines: Green Synthesis, Spectroscopic analysis, in Vitro Antiproliferative Activity, and DFT study. SciSpace.
  • A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Benchchem.
  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI.
  • (PDF) Synthesis and structure–activity relationships of USP48 deubiquitinylase inhibitors. ResearchGate.
  • Synthesis of furan from allenic sulfide derivatives. SpringerLink.
  • (PDF) Synthesis of 1-(4-aminosulfonylphenyl)-3,5-diarylpyrazoline derivatives as potent antiinflammatory and antimicrobial agents. ResearchGate.
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC.
  • Solution-Phase Synthesis of a Highly Substituted Furan Library. PMC.
  • (PDF) Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. ResearchGate.
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC.
  • Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives. Benchchem.

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Benchmarking Butyl 5-(aminosulfonyl)-2-furoate: A Reproducibility & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilicity-Stability Paradox

Butyl 5-(aminosulfonyl)-2-furoate is a specialized probe used primarily in Carbonic Anhydrase (CA) inhibition studies and renal physiology research. It represents a structural hybrid: the sulfonamide moiety acts as a zinc-binding group (ZBG) essential for enzyme inhibition, while the butyl ester provides lipophilicity (


) superior to its parent acid (5-sulfamoyl-2-furoic acid) and the clinical standard, Furosemide.

The Reproducibility Crisis: This compound is frequently mishandled due to a misunderstanding of its ester linkage. Unlike the chemically robust Acetazolamide, this butyl ester is prone to spontaneous hydrolysis in non-anhydrous stock solutions and rapid enzymatic cleavage in plasma-containing media. This guide outlines the specific protocols required to distinguish between the activity of the intact ester and its degradation product (the free acid).

Part 1: Comparative Analysis

The following table benchmarks this compound against its primary metabolic product and the industry standard.

Table 1: Physicochemical & Functional Comparison
FeatureThis compound 5-(aminosulfonyl)-2-furoic acid (Parent/Metabolite)Acetazolamide (Standard Control)
Role Lipophilic Prodrug / ProbeActive Metabolite / Hydrophilic InhibitorClinical Reference Standard
LogP (Calc.) ~1.8 - 2.1 (Moderate Permeability)~0.3 - 0.5 (Low Permeability)-0.26 (Low Permeability)
Solubility High in DMSO/EtOH; Low in WaterModerate in Buffer (pH > 7)Moderate in Buffer
Stability (

)
Labile (< 2h in plasma; days in wet DMSO)Stable (Indefinite in buffer)Stable
Primary Target CA Isoforms (Intracellular access)CA Isoforms (Extracellular/Cytosolic if transported)CA Isoforms (Pan-inhibitor)
Key Failure Mode Hydrolysis during stock storagePoor membrane penetrationIsoform promiscuity

Analytic Insight: Researchers often observe a "drift" in


 values over time. This is almost invariably due to the butyl ester converting to the free acid, which has a different affinity profile and solubility limit.

Part 2: Critical Reproducibility Factors

The "Wet DMSO" Trap

The most common source of error is the use of non-anhydrous DMSO. Furoate esters are electron-deficient due to the sulfonamide group, making the carbonyl carbon highly susceptible to nucleophilic attack by water.

  • Observation: Stock solutions stored at -20°C in standard DMSO often show 5-15% degradation within 1 month.

  • Correction: Use anhydrous DMSO (

    
    ) and store over molecular sieves.
    
The Solubility Crash

While the butyl chain aids cell permeation, it drastically reduces aqueous solubility compared to the free acid.

  • Risk: Diluting a 10 mM DMSO stock 1:1000 into a saline buffer can cause "silent precipitation"—micro-aggregates that scatter light and interfere with optical assays (e.g., stopped-flow CO2 hydration).

  • Correction: Use a surfactant-doped buffer (0.01% Tween-20) or limit final concentration to

    
    .
    

Part 3: Visualizing the Instability

The following diagram illustrates the degradation pathway that must be controlled.

HydrolysisPathway cluster_conditions Critical Variables Ester This compound (Lipophilic Probe) Transition Tetrahedral Intermediate Ester->Transition + H2O (pH > 7.0) + Esterases Acid 5-(aminosulfonyl)-2-furoic acid (Hydrophilic Metabolite) Transition->Acid Collapse Butanol Butanol (Byproduct) Transition->Butanol Elimination Warn1 High pH accelerates rate Warn2 Plasma esterases t1/2 < 60 min

Figure 1: Hydrolytic degradation pathway. Note that high pH buffers (common in CA assays) accelerate the transition from the blue node (active ester) to the red node (acid metabolite).

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous Stock Preparation (Self-Validating)

This protocol minimizes hydrolysis during storage.

  • Materials:

    • This compound (Solid).

    • DMSO, Anhydrous (99.9%, packaged under Septum).

    • 3Å Molecular Sieves (Activated).

  • Procedure:

    • Weigh compound into a glass vial (avoid plastics that leach plasticizers).

    • Add anhydrous DMSO to achieve a 10 mM concentration.

    • Crucial Step: Add 2-3 beads of activated molecular sieves to the vial.

    • Purge headspace with Argon or Nitrogen gas before sealing.

  • Validation (The "Go/No-Go" Check):

    • Before any bioassay, inject 5 µL of stock onto a C18 HPLC column.

    • Pass Criteria: >98% peak area is the Ester.

    • Fail Criteria: Presence of a secondary peak at lower retention time (Acid).

Protocol B: Stopped-Flow CO2 Hydration Assay

Adapted for labile esters.

  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength). Do not use Tris buffer if storing for long periods, as primary amines can react with esters.
    
  • Enzyme: Recombinant hCA II or hCA IX.

  • Execution Workflow:

Workflow Stock Anhydrous DMSO Stock (10 mM) Dilution Intermediate Dilution (Water/DMSO 50:50) Stock->Dilution Immediate use only (Prevents precipitation) Assay Assay Chamber (Buffer + Enzyme + CO2) Dilution->Assay Inject within 10 min Readout Absorbance Decay (Phenol Red Indicator) Assay->Readout Measure < 60s

Figure 2: Kinetic workflow. The intermediate dilution step is critical to prevent "shock precipitation" of the lipophilic butyl chain.

Part 5: Troubleshooting & FAQ

Q: My


 is 10x higher than the literature value. Why? 
A:  You likely measured the free acid. If your stock sat in non-anhydrous DMSO or if the assay incubation time was >30 minutes at pH 8.0, the ester hydrolyzed. The free acid is often a weaker inhibitor for certain transmembrane isoforms due to poorer penetration or binding kinetics.

Q: Can I use this in cell culture? A: Yes, but it acts as a prodrug . Intracellular esterases will cleave the butyl group. If your goal is to study the intact ester's binding, you must use esterase inhibitors (e.g., BNPP), though this complicates the biology.

Q: Why use the butyl ester at all? A: It is an excellent tool for isoform selectivity . The bulky butyl group can clash with the narrower active site entrance of ubiquitous isoforms (like hCA I) while fitting into the larger pockets of tumor-associated isoforms (like hCA IX), providing selectivity that the smaller free acid lacks.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Activation of Carbonic Anhydrases from Human Brain by Amino Acid Derivatives. Molecules. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Foundational text on ester stability). Link

  • Di Fiore, A., et al. (2020). Carbonic anhydrase inhibitors: a review on the progress of patent literature (2014–2020). Expert Opinion on Therapeutic Patents. Link

Safety Operating Guide

butyl 5-(aminosulfonyl)-2-furoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Butyl 5-(aminosulfonyl)-2-furoate is a sulfonamide derivative commonly used as an intermediate in the synthesis of loop diuretics (e.g., Furosemide).[1] Due to the presence of the sulfonamide moiety (potential sensitizer) and the furan ring (potential toxicity/reactivity), this compound must be handled as Hazardous Chemical Waste .[1]

DO NOT:

  • DO NOT dispose of down the drain (Strict prohibition due to aquatic toxicity).[1][2]

  • DO NOT mix with strong oxidizers or strong acids during collection (Risk of exothermic decomposition).[1]

  • DO NOT dispose of in regular trash (Bioaccumulation and sensitization risk).

DO:

  • Segregate as "Solid Hazardous Waste" (if pure) or "Organic Solvent Waste" (if in solution).[1]

  • Incinerate via a licensed hazardous waste contractor.[1]

  • Label clearly as "Toxic" and "Sensitizer."[1]

Chemical Profile & Hazard Logic (The "Why")

To ensure safety, we must understand the molecule's behavior. This section explains the Structure-Activity Relationship (SAR) that dictates our disposal protocols.

Functional GroupHazard CharacteristicImpact on Disposal
Sulfonamide (-SO₂NH₂) Sensitizer / Allergen High risk of allergic reaction upon inhalation or skin contact.[1][3][4] Waste containers must be sealed to prevent dust generation.[1][5][6]
Furan Ring Toxic / Reactive Furan derivatives can be hepatotoxic.[1] While this ester is more stable than furan itself, it requires thermal destruction (incineration) to break the ring structure.
Butyl Ester Hydrolyzable Stable under normal storage, but can hydrolyze in strong acid/base waste streams, potentially releasing butanol and the free acid. Avoid mixing with corrosive waste streams to prevent unexpected pressure buildup.[1]

The Self-Validating Disposal System

A "Self-Validating System" means the protocol includes internal checks to prevent error before the waste leaves your bench.[1] Follow this decision matrix to determine the correct waste stream.

Disposal Decision Matrix (Graphviz Workflow)

WasteSegregation Start Waste Generation: This compound StateCheck What is the Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris PPE/Consumables SolidBin Stream A: Solid Hazardous Waste (Wide-mouth HDPE Jar) Solid->SolidBin SolventBin Stream B: Organic Solvents (Carboy - Segregate Halogenated vs Non-Halogenated) Liquid->SolventBin DebrisBin Stream C: Solid Hazardous Debris (Double Bagged / Boxed) Debris->DebrisBin Labeling Validation Step: Apply Hazardous Waste Label (Mark: Toxic, Irritant) SolidBin->Labeling SolventBin->Labeling DebrisBin->Labeling Pickup Transfer to EHS / Waste Contractor for Incineration Labeling->Pickup

Figure 1: Decision tree for segregating this compound waste streams based on physical state.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, spilled solids, or reaction precipitates.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Wear N95 or P100 respiratory protection to avoid inhaling dust (sulfonamide sensitization).[1]

    • Transfer solid using a disposable spatula.[1]

  • Validation (The Check): Wipe the exterior of the container with a damp paper towel to ensure no dust residue remains.[1] Dispose of the towel as Solid Debris .

  • Labeling:

    • Chemical Name: "this compound"[1]

    • Hazards: "Toxic," "Irritant," "Sensitizer."

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or HPLC waste.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Methanol, Ethyl Acetate, or DMSO

      
      Non-Halogenated Waste Stream .
      
  • pH Check:

    • Dip a pH strip into the waste.[1]

    • Requirement: pH must be between 4 and 10.[1] If highly acidic/basic, neutralize carefully before adding to the main carboy to prevent hydrolysis and heat generation.

  • Transfer: Use a funnel to prevent spills. Leave 10% headspace in the carboy for expansion.[1]

Protocol C: Spill Response (Emergency Contingency)

If a spill occurs, immediate containment is required to prevent environmental contamination.[2][4][7][8]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[1] Scoop into a waste jar.

    • Liquid Spill: Encircle with absorbent pads or vermiculite.[1]

  • Decontamination: Scrub the surface with a soap/water solution.[1] Do not use bleach (potential reaction with amines).[1]

  • Disposal: Place all cleanup materials into a yellow hazardous waste bag (or equivalent bio/chem hazard bag) and seal.

Regulatory Framework & Compliance

This compound falls under specific regulatory categories depending on your location. In the US, it is governed by the Resource Conservation and Recovery Act (RCRA) .

  • Waste Characterization: Since this specific CAS is not always explicitly "Listed" (P or U list), it is often classified by Characteristic or as Process Waste .

  • EPA Waste Codes (Typical):

    • If ignitable solvent is present: D001 .[1]

    • If toxic constituents (furan derivatives) are deemed significant by local EHS: D003 (Reactivity - rare but possible) or simply "Non-RCRA Regulated Hazardous Waste" (state-dependent).[1]

    • Best Practice: Treat as D001/Toxic to ensure incineration.[1]

Final Disposal Method: High-temperature incineration is the only acceptable destruction method to ensure the breakdown of the furan ring and sulfonamide group.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link][1][9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.